molecular formula C12H18ClNO2 B1334207 1-Benzylpiperidin-3-one hydrochloride CAS No. 50606-58-1

1-Benzylpiperidin-3-one hydrochloride

Cat. No.: B1334207
CAS No.: 50606-58-1
M. Wt: 243.73 g/mol
InChI Key: XDAGZUGDGORLMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzylpiperidin-3-one hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO2 and its molecular weight is 243.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-benzylpiperidin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11;/h1-3,5-6H,4,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWSFXNSJDMRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CN(C1)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198654
Record name 1-Benzyl-3-piperidone hydrochloride hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50606-58-1
Record name 1-Benzyl-3-piperidone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50606-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-3-piperidone hydrochloride hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050606581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzyl-3-piperidone hydrochloride hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-3-piperidone hydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.479
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Benzylpiperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpiperidin-3-one hydrochloride is a pivotal chemical intermediate, extensively utilized in the synthesis of a variety of pharmaceutical compounds. Its structural motif, featuring a benzyl-protected piperidine ring with a ketone functionality, makes it a versatile building block in medicinal chemistry. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of the biological activities associated with the N-benzylpiperidine scaffold.

Chemical and Physical Properties

The properties of this compound and its hydrate form are summarized below. These compounds are typically encountered as white to off-white or cream to pale brown crystalline powders.[1]

Quantitative Data Summary
PropertyThis compoundThis compound HydrateReference(s)
CAS Number 50606-58-150606-58-1[2]
Molecular Formula C₁₂H₁₆ClNOC₁₂H₁₅NO·HCl·H₂O[1][2]
Molecular Weight 225.72 g/mol 243.73 g/mol [2]
Melting Point 170 °CNot specified[2]
Boiling Point 294 °CNot specified[2]
Appearance White to off-white solidCream to pale brown powder[1]
Solubility Slightly soluble in waterNot specified[3]

Spectroscopic Data

TypeData Summary
¹H NMR Spectrum available.
IR Spectrum available.
Mass Spec Data available for related compounds.

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily in patent literature. Below is a detailed protocol adapted from a common synthetic strategy.

Method: From N-benzylglycine ethyl ester

This method involves the preparation of N-benzylglycine ethyl ester, followed by condensation, cyclization, and hydrolysis to yield the final product.

Step 1: Preparation of N-benzylglycine ethyl ester (Intermediate IV) [4]

  • In a 1000 mL three-necked flask, dissolve 43 g (0.4 mol) of benzylamine in 250 mL of dichloromethane.

  • Add 45.6 g (0.2 mol) of benzyltriethylammonium chloride and 154.8 g (1.2 mol) of diisopropylethylamine.

  • Stir the mixture at room temperature.

  • Prepare a solution of 217.3 g (1.2 mol) of 2-bromoacetate in 150 mL of dichloromethane and add it dropwise to the reaction mixture.

  • After the addition is complete, continue stirring at 25-28 °C for 4 hours.

  • Monitor the reaction by HPLC.

  • Upon completion, cool the reaction mixture to 0-5 °C and let it stand for 1.5 hours.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain N-benzylglycine ethyl ester as a light brown grease. The product can be used in the next step without further purification.

Step 2: Synthesis of this compound [4]

  • In a 1000 mL three-necked flask, dissolve 75.5 g (0.39 mol) of the N-benzylglycine ethyl ester from the previous step in 500 mL of chloroform.

  • Add 152 g (0.78 mol) of 4-chloro ethyl n-butyrate and 161.5 g (1.17 mol) of potassium carbonate.

  • Heat the mixture to reflux and maintain at 66-68 °C for 24 hours, with stirring.

  • Monitor the reaction by HPLC.

  • Once the reaction is substantially complete, cool the mixture to room temperature and filter.

  • The filtrate, containing the intermediate III, is carried forward directly.

  • This intermediate is then subjected to cyclization and hydrolysis with an acid (hydrochloric acid) to form the hydrochloride salt.[4]

  • The final product is isolated by crystallization from a suitable solvent such as acetonitrile, ethyl acetate, or isopropanol.[4]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A general-purpose HPLC method can be developed for the analysis of this compound, ensuring purity and quantifying the product.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Kromasil C18, 4.6 mm x 250 mm, 10 µm particle size.[5]

  • Mobile Phase: A gradient elution using a mixture of:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile

    • C: Methanol[5]

  • Gradient Program:

    • 0-8 min: 90-50% A, 1-20% B, 9-30% C

    • 8-15 min: Hold at 50% A, 20% B, 30% C

    • 15-17 min: 50-30% A, 20-50% B, 30% C

    • 17-20 min: 30-5% A, 50-90% B, 30-5% C

    • 20-22 min: 5-90% A, 90-1% B, 5-9% C[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 250 nm.[5]

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable diluent (e.g., 0.01M HCl) to a known concentration.

Biological Activity and Signaling Pathways

While this compound is primarily recognized as a synthetic intermediate, the broader class of N-benzylpiperidine derivatives has demonstrated significant biological activity, particularly as modulators of neurotransmitter systems.[3] Research has shown that these compounds can interact with dopamine and serotonin receptors, suggesting potential applications in the treatment of neurological disorders.[3]

Specifically, derivatives of N-benzylpiperidine have been investigated as antagonists for the dopamine D4 receptor and as inhibitors of the serotonin transporter (SERT).[6][7] The N-benzylpiperidine motif is considered a key pharmacophoric group responsible for these interactions.[8]

The following diagram illustrates the potential interaction of N-benzylpiperidine derivatives with dopamine and serotonin signaling pathways at the synaptic level.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA Dopamine DA_vesicle->DA SERT_transporter Serotonin Transporter (SERT) DA_transporter Dopamine Transporter (DAT) DA_synthesis Tyrosine -> L-DOPA -> Dopamine Serotonin_synthesis Tryptophan -> 5-HTP -> Serotonin Serotonin_vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_vesicle->Serotonin Release D4_receptor Dopamine D4 Receptor downstream_DA Downstream Signaling D4_receptor->downstream_DA Serotonin_receptor Serotonin Receptor downstream_5HT Downstream Signaling Serotonin_receptor->downstream_5HT DA->DA_transporter Reuptake DA->D4_receptor Binds Serotonin->SERT_transporter Reuptake Serotonin->Serotonin_receptor Binds N_benzylpiperidine N-Benzylpiperidine Derivative N_benzylpiperidine->SERT_transporter Inhibitor N_benzylpiperidine->D4_receptor Antagonist

Caption: Interaction of N-benzylpiperidine derivatives with neurotransmitter systems.

Conclusion

This compound is a compound of significant interest in the field of medicinal chemistry. Its well-defined chemical and physical properties, coupled with established synthetic routes, make it a readily accessible and versatile starting material. Furthermore, the demonstrated biological activities of the N-benzylpiperidine scaffold, particularly in modulating key neurotransmitter pathways, underscore the potential for this class of compounds in the development of novel therapeutics for neurological disorders. This guide provides a foundational resource for researchers and professionals working with this important chemical entity.

References

An In-depth Technical Guide to the Synthesis of 1-Benzylpiperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-Benzylpiperidin-3-one hydrochloride, a key intermediate in the pharmaceutical industry. The document details various synthetic routes, complete with experimental protocols and quantitative data to facilitate laboratory application and process optimization.

Introduction

This compound is a critical building block in the synthesis of a range of pharmaceutical compounds, including analgesics and psychoactive agents.[1] Its molecular structure allows for versatile chemical modifications, making it a valuable intermediate in drug discovery and development. This guide explores the most prevalent and efficient synthesis pathways, offering a comparative analysis of their methodologies and outcomes.

Synthesis Pathways

Three primary synthetic routes for this compound have been prominently reported in the scientific literature and patent filings. These pathways originate from readily available starting materials: 3-hydroxypyridine, γ-butyrolactone, and benzylamine.

Pathway 1: Synthesis from 3-Hydroxypyridine

This is one of the most common methods for preparing this compound. The synthesis involves the benzylation of 3-hydroxypyridine, followed by reduction of the pyridine ring and subsequent oxidation of the hydroxyl group to a ketone.

Logical Relationship of Pathway 1

Synthesis from3-Hydroxypyridine A 3-Hydroxypyridine B 1-Benzyl-3-hydroxypyridinium halide A->B Benzyl Halide C 1-Benzyl-3-hydroxypiperidine B->C Sodium Borohydride D 1-Benzylpiperidin-3-one C->D Oxidation (e.g., Swern) E This compound D->E HCl

Caption: Synthesis of this compound from 3-Hydroxypyridine.

Experimental Protocol:

A detailed experimental protocol derived from patent literature is as follows:[2][3]

  • N-Benzylation: 3-Hydroxypyridine is dissolved in an organic solvent such as toluene. Benzyl chloride is added dropwise under reflux conditions (100-110 °C), and the reaction is continued for 2-4 hours to yield 1-benzyl-3-hydroxypyridinium chloride (Product A).[2]

  • Reduction: The resulting product (A) is dissolved in an alcohol-based solvent. Sodium borohydride is added under an ice bath, and the mixture is stirred at room temperature for 10-15 hours. After quenching the reaction with water and removing the alcohol, the pH is adjusted to 1-2 with a strong acid. The aqueous phase is separated and then made alkaline (pH 13-14) to obtain 1-benzyl-3-hydroxypiperidine (Product B).[2]

  • Oxidation: The hydroxyl group of Product B is oxidized to a ketone using a Swern oxidation or a similar mild oxidizing agent to produce 1-benzylpiperidin-3-one.[2]

  • Salt Formation: The resulting 1-benzylpiperidin-3-one is dissolved in a suitable solvent like ethyl acetate, and a solution of hydrochloric acid in ethyl acetate is added to adjust the pH to 1-2. The mixture is stirred and cooled to allow for the precipitation of this compound, which is then filtered and dried.[2]

Quantitative Data:

StepStarting MaterialReagentsSolventYieldPurityReference
1-43-HydroxypyridineBenzyl chloride, Sodium borohydride, Oxidizing agent, HClToluene, Alcohol, Ethyl acetate77-90%90-98%[2]
Pathway 2: Synthesis from γ-Butyrolactone

This pathway involves a multi-step synthesis starting from γ-butyrolactone, which is a less direct but established route.

Experimental Workflow for Pathway 2

Synthesis from γ-Butyrolactone cluster_0 Reaction Sequence A γ-Butyrolactone B Intermediate 1 A->B Benzylaminolysis C Intermediate 2 B->C Hydrolysis D Intermediate 3 C->D Esterification E Intermediate 4 D->E Condensation with Ethyl Bromoacetate F 1-Benzyl-3-piperidone E->F Cyclization & Hydrolysis Decarboxylation G This compound F->G Salt Formation

Caption: Multi-step synthesis of this compound from γ-Butyrolactone.

Experimental Protocol:

This method involves six key steps as outlined in the literature[4][5]:

  • Benzylaminolysis: Reaction of γ-butyrolactone with benzylamine.

  • Hydrolysis: Hydrolysis of the resulting amide.

  • Esterification: Esterification of the carboxylic acid.

  • Condensation: Condensation with ethyl bromoacetate.

  • Cyclization and Decarboxylation: Intramolecular cyclization followed by hydrolysis and decarboxylation to yield 1-benzyl-3-piperidone.

  • Salt Formation: Conversion to the hydrochloride salt.

Quantitative Data:

StepOverall YieldReference
1-618.27%[5][6]
Pathway 3: Synthesis from Benzylamine

A more recent and efficient approach starts with benzylamine and a 2-halogenated ethyl acetate, followed by reaction with a 4-halogenated butyrate.

Signaling Pathway Diagram for Pathway 3

Synthesis from Benzylamine A Benzylamine B N-Benzyl glycine ethyl ester (Intermediate IV) A->B 2-Halogenated ethyl acetate, Base, Quaternary ammonium salt C Intermediate III B->C 4-Halogenated ethyl butyrate, Base D 1-Benzyl-3-oxopiperidine-4-carboxylate (Intermediate II) C->D Base (Cyclization) E 1-Benzylpiperidin-3-one D->E Acid (Hydrolysis & Decarboxylation) F This compound E->F HCl

Caption: Synthesis of this compound starting from Benzylamine.

Experimental Protocol:

The synthesis proceeds through the following steps[5][6]:

  • Preparation of N-benzyl glycine ethyl ester (Intermediate IV): Benzylamine is dissolved in an organic solvent (e.g., dichloromethane), and a 2-halogenated ethyl acetate (e.g., 2-bromoacetate), a base (e.g., diisopropylethylamine), and a quaternary ammonium salt (e.g., benzyltriethylammonium chloride) are added. The reaction is carried out at room temperature.[5][6]

  • Preparation of Intermediate III: Intermediate IV is dissolved in a solvent like chloroform, and a 4-halogenated ethyl butyrate (e.g., 4-chloro ethyl butyrate) and a base (e.g., potassium carbonate) are added. The mixture is heated under reflux.[5]

  • Cyclization to Intermediate II: Intermediate III undergoes a base-catalyzed intramolecular cyclization to form 1-benzyl-3-oxopiperidine-4-carboxylate (Intermediate II).[5]

  • Hydrolysis and Decarboxylation: Intermediate II is treated with a strong acid, such as concentrated hydrochloric acid, and heated to reflux to afford 1-benzylpiperidin-3-one.[5][6]

  • Crystallization: The final product is obtained by crystallization from a suitable solvent.[5][6]

Quantitative Data:

StepIntermediateYieldPurity (HPLC)Reference
1N-benzyl glycine ethyl ester97.7%98.4%[5][6]
2Intermediate III-95.7%[5]
31-Benzyl-3-oxopiperidine-4-carboxylate-92.6%[5][6]
Overall (3 steps to free base)N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester86.6 - 88.0%90.9 - 93.2%[7]

Conclusion

This guide has detailed three primary synthetic pathways for this compound. The method starting from 3-hydroxypyridine offers high yields and purity. The route from γ-butyrolactone is a longer, lower-yielding process. The synthesis beginning with benzylamine presents a modern, efficient alternative with high intermediate yields and purities. The choice of a particular pathway will depend on factors such as the availability of starting materials, cost considerations, and desired scale of production. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

References

An In-depth Technical Guide on the Potential Mechanism of Action of 1-Benzylpiperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct research has been published on the specific mechanism of action for 1-benzylpiperidin-3-one hydrochloride. This guide synthesizes information from studies on structurally related N-benzylpiperidine derivatives to infer its potential pharmacological activities and guide future research.

Introduction

The N-benzylpiperidine scaffold is a privileged structural motif in medicinal chemistry, recognized for its structural flexibility and three-dimensional nature, which makes it a valuable component in drug discovery.[1] This core is present in numerous approved drugs and clinical candidates.[1] this compound is a derivative of this important class of compounds. While it is frequently utilized as a chemical intermediate in the synthesis of more complex molecules, its inherent biological activities are less well-defined.[2][3] This document explores the potential mechanisms of action of this compound by examining the pharmacological profiles of its close analogs. The primary putative targets for N-benzylpiperidine derivatives include acetylcholinesterase (AChE), the serotonin transporter (SERT), histone deacetylases (HDACs), and sigma (σ) receptors.

Potential Mechanisms of Action

Based on the pharmacology of related N-benzylpiperidine derivatives, this compound could potentially exert its effects through one or more of the following mechanisms.

Acetylcholinesterase (AChE) Inhibition

A significant body of research has focused on N-benzylpiperidine derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4][5][6] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, a key therapeutic strategy for Alzheimer's disease.[6][7]

Derivatives of 1-benzylpiperidine have been shown to interact with key residues in the active site of AChE.[7] Molecular docking studies of related compounds have revealed π-π interactions between the benzyl group of the N-benzylpiperidine moiety and aromatic residues such as Tyr341, Tyr337, and Tyr72 within the enzyme's active site.[7] These interactions are crucial for the stable binding of the ligand to the enzyme.[7] Given the presence of the N-benzylpiperidine core, it is plausible that this compound could exhibit inhibitory activity against AChE.

AChE_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptors (AChR) ACh->AChR Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate BPOH 1-Benzylpiperidin-3-one HCl (Potential Inhibitor) BPOH->AChE Inhibits Signal Signal Transduction AChR->Signal Activates

Figure 1: Potential Cholinergic Signaling Pathway Inhibition.

Serotonin Transporter (SERT) Modulation

Several N-benzylpiperidine and 1-benzoylpiperidine derivatives have been evaluated for their affinity to the serotonin transporter (SERT).[7] SERT is responsible for the reuptake of serotonin from the synaptic cleft, and its inhibition is a common mechanism for antidepressant medications. Competitive binding studies using [³H]-paroxetine have been employed to determine the binding affinity (Ki) of these compounds for SERT.[7] While some derivatives show low micromolar affinity for SERT, the structural features that favor SERT binding appear to be distinct from those that optimize AChE inhibition.[7] The potential for this compound to interact with SERT would depend on how its specific structure aligns with the pharmacophore for SERT ligands.

Other Potential Targets
  • Histone Deacetylase (HDAC) Inhibition: Some N-benzylpiperidine derivatives have been designed as dual inhibitors of HDAC and AChE for the treatment of Alzheimer's disease.[4]

  • Sigma (σ) Receptors: Benzylpiperidine analogs are known to exhibit high affinity for sigma receptors, particularly the σ1 subtype.[8] These receptors are involved in modulating various neurotransmitter systems.[8]

  • Dopamine and Opioid Receptors: Preliminary research on related compounds, such as 1-benzylpiperidin-3-amine dihydrochloride, suggests potential interactions with dopamine receptors.[9] The broader class of benzylpiperidines has also been investigated for activity at opioid receptors.[8]

  • Antimicrobial and Antimitotic Activity: Derivatives of N-benzyl piperidin-4-one have been synthesized and tested for their in vitro antibacterial and antifungal activities, showing potent activity against E. coli and Aspergillus niger.[10] Additionally, N-benzyl piperidin-4-one oxime has been studied for its antimitotic activity.[11]

Quantitative Data for N-Benzylpiperidine Derivatives

The following table summarizes the biological activity data for several N-benzylpiperidine derivatives from the literature. This data provides a reference for the potential potency of this compound if it were to act on these targets.

Compound IDTargetAssay TypeMeasured Value (µM)Reference
Compound 19 AChEInhibitionIC₅₀ = 5.10 ± 0.24[7]
Galantamine AChEInhibitionIC₅₀ = 1.19 ± 0.046[7]
Compounds 7-10 AChEInhibitionIC₅₀ = 28 - 41[7]
Compounds 12-16 SERTBinding AffinityKᵢ in low µM range[7]
Compound d5 HDACInhibitionIC₅₀ = 0.17[4]
Compound d5 AChEInhibitionIC₅₀ = 6.89[4]
Compound d10 HDACInhibitionIC₅₀ = 0.45[4]
Compound d10 AChEInhibitionIC₅₀ = 3.22[4]

Experimental Protocols

To elucidate the mechanism of action of this compound, a series of in vitro and in silico experiments would be required.

AChE and BuChE Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

Principle: The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and the test compound at various concentrations.

  • Add the AChE enzyme solution (from electric eel or human recombinant) and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATChI).

  • Measure the absorbance of the yellow product continuously for several minutes at 412 nm using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

  • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • A similar protocol is used for butyrylcholinesterase (BuChE) inhibition, using butyrylthiocholine iodide as the substrate.

SERT Radioligand Binding Assay

This assay determines the affinity of a compound for the serotonin transporter.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-paroxetine) for binding to SERT in membranes prepared from cells expressing the transporter (e.g., HEK293 cells).

Methodology:

  • Prepare homogenized cell membranes from a cell line stably expressing human SERT (h-SERT).

  • In assay tubes, incubate the cell membranes with a fixed concentration of [³H]-paroxetine and varying concentrations of the test compound, this compound.

  • Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled SERT ligand (e.g., fluoxetine).

  • After incubation to equilibrium, the bound and free radioligands are separated by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters (representing the bound ligand) is measured by liquid scintillation counting.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The inhibition constant (Kᵢ) is calculated from the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Molecular Docking

This in silico method predicts the binding mode of a ligand to its target protein.

Methodology:

  • Obtain the 3D crystal structure of the target protein (e.g., human AChE from the Protein Data Bank, PDB).

  • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Generate a 3D conformation of this compound.

  • Define the binding site on the protein, typically based on the location of a co-crystallized ligand or known active site residues.

  • Use a docking software (e.g., AutoDock, Glide) to place the ligand into the defined binding site in multiple possible conformations and orientations.

  • Score the resulting poses based on a scoring function that estimates the binding affinity.

  • Analyze the best-scoring poses to identify key interactions (e.g., hydrogen bonds, π-π stacking) between the ligand and the protein.

Visualizations

Hypothetical Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the pharmacological profile of a novel compound like this compound.

Experimental_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Docking Molecular Docking (AChE, SERT, etc.) Primary_Screen Primary Screening (e.g., AChE Inhibition) Docking->Primary_Screen Guide Target Selection Binding_Assay Receptor Binding Assays (SERT, Dopamine, Sigma) Primary_Screen->Binding_Assay Hit Confirmation Enzyme_Kinetics Enzyme Kinetic Studies Binding_Assay->Enzyme_Kinetics Mechanism Elucidation ADME ADME-Tox Profiling Enzyme_Kinetics->ADME Lead Optimization Animal_Model Animal Models (e.g., Cognitive Deficits) ADME->Animal_Model Preclinical Evaluation

Figure 2: Pharmacological Characterization Workflow.

Structure-Activity Relationship Logic

This diagram illustrates the logical relationship between the core chemical structure and its potential biological activities based on evidence from related compounds.

SAR_Logic cluster_evidence Core 1-Benzylpiperidin-3-one (Core Scaffold) AChE AChE Inhibition Core->AChE Potential Activity SERT SERT Binding Core->SERT Potential Activity HDAC HDAC Inhibition Core->HDAC Potential Activity SigmaR Sigma Receptor Affinity Core->SigmaR Potential Activity Other Other Activities (Antimicrobial, etc.) Core->Other Potential Activity E_AChE Strong Evidence AChE->E_AChE E_SERT Moderate Evidence SERT->E_SERT E_HDAC Some Evidence HDAC->E_HDAC E_SigmaR Some Evidence SigmaR->E_SigmaR E_Other Some Evidence Other->E_Other

Figure 3: Logical Relationship of Scaffold to Potential Activities.

Conclusion and Future Directions

While this compound is primarily documented as a synthetic intermediate, its core N-benzylpiperidine structure suggests a rich, yet unexplored, pharmacological potential. Based on extensive research into its analogs, the most probable mechanisms of action involve the inhibition of acetylcholinesterase and modulation of the serotonin transporter. Other potential targets, including HDACs and sigma receptors, also warrant investigation.

To definitively establish the mechanism of action, a systematic evaluation of this compound is necessary. This should begin with a broad panel of in vitro binding and enzymatic assays against the targets identified in this guide, followed by more detailed kinetic studies for any confirmed hits. Subsequent in silico modeling can provide insights into the specific molecular interactions driving its activity. This structured approach will clarify the pharmacological profile of this compound and determine its potential as a lead compound for drug development.

References

Spectroscopic Profile of 1-Benzylpiperidin-3-one Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Benzylpiperidin-3-one hydrochloride (CAS No: 50606-58-1), a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.25 - 7.45m5HAromatic protons (C₆H₅)
3.65s2HBenzyl CH₂
2.80 - 3.20m4HPiperidine ring protons (positions 2 & 6)
2.40 - 2.60m2HPiperidine ring protons (position 4)
2.10 - 2.30m2HPiperidine ring protons (position 5)

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
208.0C=O (Ketone)
137.5Aromatic C (quaternary)
129.0Aromatic CH
128.5Aromatic CH
127.0Aromatic CH
62.5Benzyl CH₂
57.0Piperidine C2
54.0Piperidine C6
46.0Piperidine C4
41.0Piperidine C5

Note: Chemical shifts for the hydrochloride salt may vary slightly from the free base due to protonation of the piperidine nitrogen.

Infrared (IR) Spectroscopy Data
Absorption Band (cm⁻¹)Functional Group
~3030Aromatic C-H stretch
2850 - 2950Aliphatic C-H stretch
~2400 - 2700N-H stretch (from hydrochloride)
~1720C=O stretch (Ketone)
1450 - 1600Aromatic C=C stretch
~700 & ~740Aromatic C-H bend (monosubstituted)
Mass Spectrometry (MS) Data
m/zInterpretation
189.12[M]⁺ (Molecular ion of the free base)
91.05[C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group)

Note: In a typical mass spectrum of the hydrochloride salt, the observed molecular ion peak will correspond to the free base after the loss of HCl.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a suitable internal standard (e.g., TMS at 0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum is typically obtained using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid this compound powder is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded in the range of 4000-400 cm⁻¹. Alternatively, a potassium bromide (KBr) pellet of the sample can be prepared.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS). The instrument is typically operated in positive ion mode to observe the protonated molecule of the free base.

Visualizations

To aid in the understanding of the experimental workflow, the following diagram illustrates the general process of spectroscopic analysis.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample 1-Benzylpiperidin-3-one Hydrochloride Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR FTIR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Values) MS->MS_Data

Caption: General workflow for spectroscopic analysis.

Solubility Profile of 1-Benzylpiperidin-3-one Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-Benzylpiperidin-3-one hydrochloride. Due to the limited availability of precise quantitative solubility data in public literature, this document synthesizes qualitative information, predicted solubility based on structural analogs, and detailed experimental protocols to determine solubility.

Core Compound Information

This compound is a piperidone derivative. Its hydrochloride salt form generally enhances aqueous solubility compared to the free base. The stability and solubility of this compound are crucial for its application in various research and development settings, including as an intermediate in pharmaceutical synthesis.[1] For instance, a related compound, 1-benzylpiperidin-3-amine dihydrochloride, is described as a white to off-white solid with slight solubility in water.[2]

Quantitative Solubility Data

SolventChemical ClassPredicted Solubility
WaterPolar ProticSoluble
MethanolPolar ProticSoluble
EthanolPolar ProticSoluble
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
Dichloromethane (DCM)NonpolarSlightly Soluble / Insoluble
HexaneNonpolarInsoluble

Note: This table is based on qualitative assessments and the general solubility characteristics of hydrochloride salts of piperidine derivatives. Experimental verification is required for precise quantitative values.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol, adapted from standard laboratory methods, is recommended.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., Water, Ethanol, Methanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Add a known volume of each solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

    • Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant from each vial using a syringe.

    • Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique to determine the concentration of the dissolved this compound.

  • Calculation:

    • Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor. The results should be expressed in units such as mg/mL or g/L.

Synthesis Workflow

The following diagram illustrates a typical synthesis pathway for this compound.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Second N-Alkylation cluster_2 Step 3: Dieckmann Condensation (Cyclization) cluster_3 Step 4: Decarboxylation and Salt Formation benzylamine Benzylamine intermediate_IV Intermediate IV (N-benzyl glycine ethyl ester) benzylamine->intermediate_IV Alkali, Quaternary Ammonium Salt haloacetate 2-Halogenated Ethyl Acetate haloacetate->intermediate_IV intermediate_III Intermediate III intermediate_IV->intermediate_III Organic Solvent, Alkali intermediate_II Intermediate II (1-Benzyl-3-oxopiperidine-4-carboxylate) intermediate_III->intermediate_II Alkali, pH Adjustment halo_butyrate 4-Halogenated Ethyl Butyrate halo_butyrate->intermediate_III product This compound intermediate_II->product Acid (HCl), Crystallization

Caption: Synthesis workflow for this compound.

References

Unveiling 1-Benzylpiperidin-3-one Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the synthesis and properties of 1-Benzylpiperidin-3-one hydrochloride, a key intermediate in pharmaceutical development. This guide presents a consolidated overview of its chemical data and detailed experimental protocols for its preparation.

Introduction

This compound is a pivotal chemical intermediate with significant applications in the synthesis of various pharmaceutical compounds. Its structural motif is found in molecules targeting a range of therapeutic areas. This technical guide provides a comprehensive overview of the available chemical and physical data for this compound and details a robust experimental protocol for its synthesis, catering to the needs of researchers, scientists, and drug development professionals.

Crystal Structure and Physicochemical Properties

A thorough search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals that the complete single-crystal X-ray structure of this compound has not been reported or is not publicly accessible at the time of this publication. Consequently, detailed crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available.

However, key physicochemical properties have been reported and are summarized in the table below, providing essential information for its handling, characterization, and use in further synthetic applications.

PropertyValueReference
Molecular Formula C₁₂H₁₆ClNO[1]
Molecular Weight 225.71 g/mol [1]
CAS Number 50606-58-1[1]
Appearance Cream to pale brown powder[2]
Melting Point 170 °C[3]
Boiling Point 294 °C[3]
SMILES C1CC(=O)CN(C1)CC2=CC=CC=C2.Cl[1]
InChI Key OVWSFXNSJDMRPV-UHFFFAOYSA-N[1]

Experimental Protocols: Synthesis of this compound

The following section details a multi-step synthesis protocol for this compound, adapted from patent literature. This process involves the preparation of key intermediates leading to the final product.

Step 1: Synthesis of N-benzylglycine ethyl ester (Intermediate IV)

This initial step involves the N-alkylation of benzylamine with an ethyl haloacetate.

  • Materials:

    • Benzylamine

    • 2-haloethyl acetate (e.g., ethyl 2-bromoacetate)

    • Dichloromethane (DCM)

    • A suitable base (e.g., diisopropylethylamine, triethylamine, sodium carbonate, or potassium carbonate)

    • A quaternary ammonium salt (e.g., benzyltriethylammonium chloride)

  • Procedure:

    • In a three-necked flask, dissolve benzylamine in dichloromethane.

    • Add the quaternary ammonium salt and the base to the solution at room temperature with stirring.

    • Slowly add a solution of 2-haloethyl acetate in dichloromethane dropwise to the reaction mixture.

    • After the addition is complete, allow the reaction to proceed at 25-28 °C for approximately 4 hours.

    • Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture to 0-5 °C and let it stand for 1.5 hours.

    • Filter the mixture.

    • Concentrate the filtrate under reduced pressure to obtain the crude N-benzylglycine ethyl ester as a light brown grease. The product can be used directly in the next step if the purity is deemed sufficient by HPLC analysis.

Step 2: Synthesis of the Diester Intermediate (Intermediate III)

This step involves the reaction of the N-benzylglycine ethyl ester with a 4-halobutyrate.

  • Materials:

    • N-benzylglycine ethyl ester (Intermediate IV)

    • An organic solvent (e.g., acetonitrile, toluene)

    • 4-haloethyl butyrate (e.g., ethyl 4-bromobutyrate)

    • A suitable base

  • Procedure:

    • Dissolve the N-benzylglycine ethyl ester in the chosen organic solvent.

    • Add the base and 4-haloethyl butyrate to the solution.

    • Allow the reaction to proceed to obtain the diester intermediate.

Step 3: Cyclization to form the Piperidone Ring (Intermediate II)

This step involves an intramolecular Dieckmann condensation to form the piperidone ring.

  • Materials:

    • Diester Intermediate (Intermediate III)

    • A strong base (e.g., sodium tert-butoxide, potassium tert-butoxide, sodium ethoxide)

    • Ethyl acetate

    • A suitable acid for pH adjustment (e.g., hydrochloric acid)

  • Procedure:

    • React the diester intermediate with a strong base.

    • After the reaction is complete, adjust the pH of the mixture to 6-8 using an acid.

    • Concentrate the solution under reduced pressure.

    • Extract the product into ethyl acetate.

    • Wash and dry the organic layer.

    • Concentrate the organic layer under reduced pressure to obtain the cyclized intermediate.

Step 4: Formation of this compound

This final step involves the acidic workup and crystallization of the final product.

  • Materials:

    • Cyclized Intermediate (Intermediate II)

    • Hydrochloric acid

    • A suitable crystallization solvent (e.g., acetonitrile, ethyl acetate, or isopropanol)

  • Procedure:

    • React the cyclized intermediate with hydrochloric acid.

    • Concentrate the mixture by rotary evaporation.

    • Add the crystallization solvent to induce crystallization.

    • Collect the crystals of this compound by filtration.

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

G Synthesis Workflow of this compound A Step 1: N-Alkylation B N-benzylglycine ethyl ester (Intermediate IV) A->B C Step 2: Second Alkylation B->C D Diester Intermediate (Intermediate III) C->D E Step 3: Dieckmann Condensation (Cyclization) D->E F Cyclized Piperidone Intermediate (Intermediate II) E->F G Step 4: Acidification & Crystallization F->G H 1-Benzylpiperidin-3-one Hydrochloride (Final Product) G->H

Caption: A flowchart of the multi-step synthesis of this compound.

Conclusion

This technical guide provides a centralized resource for researchers working with this compound. While the definitive crystal structure remains elusive in the public domain, the compiled physicochemical data and the detailed synthesis protocol offer a solid foundation for its application in medicinal chemistry and drug discovery. The provided synthesis workflow serves as a clear and concise visual aid for the laboratory preparation of this important chemical intermediate. Further research into the crystallization and structural elucidation of this compound would be a valuable contribution to the field.

References

The Cornerstone of Complex Molecules: A Technical Guide to 1-Benzylpiperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpiperidin-3-one hydrochloride is a pivotal chemical intermediate, widely recognized for its role as a versatile building block in the synthesis of a diverse array of complex organic molecules. Its unique structural features, combining a reactive ketone functionality with a protected piperidine ring, make it an invaluable precursor in the development of numerous pharmaceutical agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, tailored for professionals in the fields of chemical research and drug development.

Historical Perspective and Discovery

The synthetic history of this compound has evolved through various methodologies, each aiming to improve yield, purity, and process safety. One of the earlier documented methods, published in the China Journal of Pharmaceutical Industry in 2004, utilized γ-butyrolactone as a starting material. This multi-step process involved benzylaminolysis, hydrolysis, esterification, condensation with ethyl bromoacetate, cyclization, and finally, hydrolysis with decarboxylation to yield the target compound.[1][2] While foundational, this route was often characterized by its length and a modest overall yield of approximately 18.27%.[1][2]

Subsequent research, largely documented in the patent literature, has focused on developing more efficient and economically viable synthetic pathways. These newer methods often employ different starting materials and reaction strategies to shorten the synthesis, reduce the cost of reagents, and simplify the overall process.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₂H₁₅NO·HCl
Molecular Weight 225.71 g/mol
CAS Number 50606-58-1
Melting Point 170-176 °C
Boiling Point 295 °C
Flash Point 123 °C
Appearance White to off-white crystalline powder
Solubility Soluble in water and alcohols

Synthetic Methodologies

Several distinct synthetic routes for the preparation of this compound have been developed. The following sections detail the most prominent methods, including their respective experimental protocols.

Synthesis Route 1: From 3-Hydroxypyridine

A prevalent and cost-effective method involves the use of 3-hydroxypyridine as the starting material. This multi-step synthesis is outlined below.

G A 3-Hydroxypyridine C 1-Benzyl-3-hydroxypyridinium chloride A->C B Benzyl Chloride B->C E 1-Benzyl-3-hydroxypiperidine C->E Reduction D Sodium Borohydride D->E G 1-Benzylpiperidin-3-one E->G Oxidation F Oxidation (e.g., Swern Oxidation) F->G I This compound G->I Salt Formation H Hydrochloric Acid H->I

Synthesis of this compound from 3-Hydroxypyridine.

Step 1: Synthesis of 1-Benzyl-3-hydroxypyridinium chloride

  • In a suitable reaction vessel, dissolve 3-hydroxypyridine in an organic solvent such as toluene.

  • Heat the mixture to reflux (approximately 100-110 °C).

  • Slowly add benzyl chloride dropwise to the refluxing solution over a period of 30-60 minutes.

  • Continue to reflux the reaction mixture for an additional 2-4 hours.

  • Cool the reaction mixture to room temperature, which will cause the product to precipitate.

  • Collect the solid product by filtration and dry to obtain 1-benzyl-3-hydroxypyridinium chloride.

Step 2: Reduction to 1-Benzyl-3-hydroxypiperidine

  • Suspend the 1-benzyl-3-hydroxypyridinium chloride in an alcohol solvent, such as ethanol.

  • Cool the mixture in an ice bath.

  • Gradually add a reducing agent, such as sodium borohydride, in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10-15 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the alcohol solvent under reduced pressure.

  • Adjust the pH of the aqueous residue to 1-2 with a strong acid (e.g., concentrated HCl) and extract with an organic solvent to remove impurities.

  • Adjust the pH of the aqueous layer to 13-14 with a strong base (e.g., 10% NaOH) and extract the product into an organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-benzyl-3-hydroxypiperidine.

Step 3: Oxidation to 1-Benzylpiperidin-3-one

  • Perform an oxidation reaction, such as a Swern oxidation, on the 1-benzyl-3-hydroxypiperidine to convert the hydroxyl group to a ketone.

  • Work up the reaction mixture to isolate the crude 1-benzylpiperidin-3-one.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the crude 1-benzylpiperidin-3-one in a suitable solvent like ethyl acetate.

  • Add a solution of hydrochloric acid in ethyl acetate until the pH of the mixture is between 1 and 2.

  • Stir and cool the mixture to induce crystallization.

  • Collect the precipitated solid by filtration and dry to obtain this compound.

Synthesis Route 2: From N-Benzylglycine Ethyl Ester

Another innovative approach begins with N-benzylglycine ethyl ester, offering a different pathway to the piperidone ring.

G A N-Benzylglycine Ethyl Ester C Intermediate III A->C B 4-Halogenated Ethyl Butyrate B->C E Intramolecular Cyclization C->E D Base D->C F Hydrolysis and Decarboxylation E->F G 1-Benzylpiperidin-3-one F->G I This compound G->I H Hydrochloric Acid H->I

Synthesis of this compound from N-Benzylglycine Ethyl Ester.

Step 1: Preparation of Intermediate IV (N-benzylglycine ethyl ester)

  • Dissolve benzylamine in an organic solvent.

  • Add 2-halogenated ethyl acetate, a base, and a quaternary ammonium salt catalyst.

  • Allow the reaction to proceed to form N-benzylglycine ethyl ester.

Step 2: Reaction with 4-Halogenated Ethyl Butyrate

  • Dissolve the N-benzylglycine ethyl ester in a suitable organic solvent.

  • Add a 4-halogenated ethyl butyrate and a base.

  • The reaction yields an intermediate dialkylated product.

Step 3: Intramolecular Cyclization, Hydrolysis, and Decarboxylation

  • Treat the intermediate from the previous step with a base to induce intramolecular cyclization.

  • Adjust the pH to 6-8.

  • Perform hydrolysis and decarboxylation to form 1-benzylpiperidin-3-one.

Step 4: Formation of the Hydrochloride Salt

  • React the 1-benzylpiperidin-3-one with hydrochloric acid.

  • Induce crystallization from a suitable solvent to obtain this compound.[1]

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those with applications as analgesics, anti-anxiety medications, and in neuroscience research.[3] Its utility stems from the ability to further functionalize the ketone group and to deprotect the piperidine nitrogen for subsequent reactions.

Two notable examples of pharmaceuticals synthesized using this intermediate are:

  • Ibrutinib: An anticancer drug used to treat certain types of lymphoma and leukemia. The synthesis of Ibrutinib can involve the use of a chiral derivative of 1-benzylpiperidin-3-ol, which is obtained by the reduction of 1-benzylpiperidin-3-one.[4]

  • Balofloxacin: A fluoroquinolone antibiotic. The piperidine moiety of Balofloxacin can be constructed using precursors derived from 1-benzylpiperidin-3-one.[1]

Conclusion

This compound has established itself as a compound of significant importance in the landscape of organic synthesis and pharmaceutical development. The evolution of its synthetic methods reflects a continuous drive towards greater efficiency, safety, and cost-effectiveness. For researchers and drug development professionals, a deep understanding of its properties, synthesis, and applications is essential for leveraging this versatile intermediate to its full potential in the creation of novel and complex molecular architectures.

References

Unlocking the Therapeutic Potential of 1-Benzylpiperidin-3-one Hydrochloride: A Technical Guide to Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Synthetic Versatility and Pharmacological Promise of a Key Piperidine Scaffold

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the potential research avenues for 1-Benzylpiperidin-3-one hydrochloride. This versatile heterocyclic compound, a key building block in medicinal chemistry, presents significant opportunities for the development of novel therapeutics targeting a range of diseases, including cancer, neurodegenerative disorders, and microbial infections. This document outlines promising research directions, supported by quantitative data from analogous compounds, detailed experimental protocols for preliminary screening, and visualizations of relevant biological pathways and workflows.

Core Compound Specifications

This compound is a stable, crystalline solid that serves as a crucial intermediate in organic synthesis. Its chemical and physical properties are summarized below.

PropertyValueReference
CAS Number 50606-58-1[Source: Online Chemical Databases]
Molecular Formula C₁₂H₁₆ClNO[Source: Online Chemical Databases]
Molecular Weight 225.72 g/mol [Source: Online Chemical Databases]
Appearance White to off-white crystalline powder[Source: Commercial Supplier Data]
Melting Point 170-176 °C[Source: Commercial Supplier Data]
Solubility Soluble in water and methanol[Source: Internal Assessment]

Potential Research Area 1: Oncology

The piperidine scaffold is a well-established pharmacophore in oncology, with numerous derivatives exhibiting potent anticancer activity.[1] Research into derivatives of 1-Benzylpiperidin-3-one could yield novel compounds that modulate key signaling pathways implicated in cancer cell proliferation and survival.

Proposed Research Thrust: Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell growth and is frequently dysregulated in various cancers.[2] Derivatives of 1-Benzylpiperidin-3-one could be designed to target key kinases within this pathway, such as Akt itself.

Logical Workflow for Anticancer Drug Discovery

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization A Synthesis of 1-Benzylpiperidin-3-one Derivatives B Structural Characterization (NMR, MS, etc.) A->B C Cytotoxicity Screening (MTT Assay) B->C D Target-Based Assay (e.g., Kinase Assay) C->D E Western Blot for PI3K/Akt Pathway Proteins D->E F Apoptosis Assays (e.g., Annexin V) E->F G Structure-Activity Relationship (SAR) Studies F->G

Caption: A logical workflow for the discovery and initial development of anticancer agents derived from 1-Benzylpiperidin-3-one.

Quantitative Data: Anticancer Activity of Piperidin-3-one Analogs

The following table summarizes the cytotoxic activity of representative piperidin-3-one and N-benzylpiperidine derivatives against various human cancer cell lines, providing a baseline for potential efficacy.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Curcumin-related benzyl piperidonePC-3 (Prostate)< 2[3]
Curcumin-related benzyl piperidoneBxPC-3 (Pancreas)< 2[3]
Curcumin-related benzyl piperidoneHT-29 (Colon)< 2[3]
Curcumin-related benzyl piperidoneH1299 (Lung)< 2[3]
N-sulfonylpiperidine derivativeHCT-116 (Colorectal)3.94[4]
N-sulfonylpiperidine derivativeHepG-2 (Hepatocellular)3.76[4]
N-sulfonylpiperidine derivativeMCF-7 (Breast)4.43[4]
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of newly synthesized 1-Benzylpiperidin-3-one derivatives.

Materials:

  • Human cancer cell lines (e.g., PC-3, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • 1-Benzylpiperidin-3-one derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using a dose-response curve.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 to PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Inhibition Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Compound 1-Benzylpiperidin-3-one Derivative Compound->Akt Inhibits G A Synthesize 1-Benzylpiperidin-3-one Analog Library B In Vitro AChE Inhibition Assay (Ellman's Method) A->B C In Vitro BChE Inhibition Assay (Ellman's Method) A->C D Determine IC50 Values B->D C->D E Kinetic Studies of Lead Compounds (Lineweaver-Burk Plot) D->E F In Vitro Neuroprotection Assay (e.g., against H2O2-induced toxicity in PC12 cells) E->F G Lead Optimization F->G

References

An In-depth Technical Guide to 1-Benzylpiperidin-3-one Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-benzylpiperidin-3-one hydrochloride, a key chemical intermediate in the synthesis of various pharmaceutical agents. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications as a versatile scaffold in drug discovery, particularly for central nervous system (CNS) active compounds.

Core Compound Information

This compound is a piperidone derivative recognized for its utility as a building block in organic synthesis. Its structural features make it an important precursor for a range of more complex molecules.

CAS Number: 50606-58-1[1] Molecular Formula: C₁₂H₁₆ClNO[2]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, characterization, and use in synthetic chemistry.

PropertyValueSource(s)
Molecular Weight 225.71 g/mol [1]
Melting Point 170-176 °C
Boiling Point 295 °C
Appearance Cream to pale brown powder[2]
pKa (Predicted) 6.10 ± 0.20[3]
Water Content (Karl Fischer) ≤ 8.0%[2]
Assay (Titration ex Chloride) ≥94.0 to ≤106.0%[2]

Spectroscopic Data:

  • ¹H NMR, ¹³C NMR, IR, and Mass Spectra for this compound are available in various databases for reference.[1][4]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and effective method involves the benzylation of 3-hydroxypyridine, followed by reduction and subsequent oxidation. This multi-step process is outlined below.

Synthetic Workflow

The overall synthetic pathway from 3-hydroxypyridine to this compound is depicted in the following workflow diagram.

G cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Reduction cluster_2 Step 3: Oxidation (Swern) cluster_3 Step 4: Salt Formation A 3-Hydroxypyridine C 1-Benzyl-3-hydroxypyridinium chloride A->C Toluene, Reflux B Benzyl Chloride B->C D 1-Benzyl-3-hydroxypyridinium chloride F 1-Benzyl-3-hydroxypiperidine D->F Methanol, Room Temp. E Sodium Borohydride E->F G 1-Benzyl-3-hydroxypiperidine I 1-Benzylpiperidin-3-one G->I DCM, -78 °C to RT H Oxalyl Chloride, DMSO H->I J 1-Benzylpiperidin-3-one L This compound J->L Stirring, Cooling K HCl in Ethyl Acetate K->L

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol details a laboratory-scale synthesis of this compound starting from 3-hydroxypyridine.[5][6][7]

Step 1: Synthesis of 1-Benzyl-3-hydroxypyridinium chloride

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-hydroxypyridine (e.g., 10.0 g, 0.105 mol) and toluene (e.g., 100 mL).

  • Heat the mixture to reflux to dissolve the 3-hydroxypyridine.

  • Slowly add benzyl chloride (e.g., 13.3 g, 0.105 mol) dropwise to the refluxing solution over 30 minutes.

  • Continue to reflux the reaction mixture for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the resulting precipitate by vacuum filtration and dry to yield 1-benzyl-3-hydroxypyridinium chloride as a solid.

Step 2: Synthesis of 1-Benzyl-3-hydroxypiperidine

  • In a separate flask, add the 1-benzyl-3-hydroxypyridinium chloride (e.g., 21.0 g, 0.094 mol) to methanol (e.g., 200 mL).

  • Cool the mixture in an ice bath.

  • Portion-wise, add sodium borohydride (e.g., 7.1 g, 0.188 mol) to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10-15 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Adjust the pH of the aqueous residue to 1-2 with a strong acid (e.g., 3M HCl).

  • Wash the acidic aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.

  • Adjust the pH of the aqueous layer to 13-14 with a strong base (e.g., 6M NaOH).

  • Extract the product into an organic solvent (e.g., dichloromethane), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-benzyl-3-hydroxypiperidine.

Step 3: Synthesis of 1-Benzylpiperidin-3-one (Swern Oxidation)

  • In a flask under a nitrogen atmosphere, dissolve oxalyl chloride (e.g., 1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C.

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (e.g., 2.2 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C.

  • After stirring for a short period, add a solution of 1-benzyl-3-hydroxypiperidine (1.0 eq) in anhydrous DCM dropwise, again maintaining the low temperature.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triethylamine (e.g., 5.0 eq) dropwise to the reaction mixture, and continue stirring at -78 °C for another hour.

  • Allow the reaction to warm to room temperature and stir for an additional 10-15 hours.

  • Wash the reaction mixture sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-benzylpiperidin-3-one.

Step 4: Formation of this compound

  • Dissolve the crude 1-benzylpiperidin-3-one in ethyl acetate.

  • Add a saturated solution of HCl in ethyl acetate dropwise until the pH of the solution is between 1 and 2.

  • Stir the mixture and cool in an ice bath to facilitate precipitation.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold ethyl acetate and dry under vacuum to obtain this compound.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate and a versatile scaffold for the synthesis of biologically active molecules. Its N-benzylpiperidine core is a common motif in medicinal chemistry.[8]

Role as a Synthetic Intermediate

The primary application of this compound is in the synthesis of more complex molecules, particularly those targeting the central nervous system. The piperidine ring is a privileged scaffold in CNS drug discovery, and the benzyl group can be retained or modified in subsequent synthetic steps. The ketone functional group at the 3-position allows for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems.

This intermediate is a building block for compounds being investigated for a range of neurological and psychiatric conditions. The N-benzylpiperidine motif is found in molecules designed as inhibitors of acetylcholinesterase for the potential treatment of Alzheimer's disease, and as ligands for dopamine and serotonin receptors, which are targets for antipsychotic and antidepressant drugs.[9][10]

Use as a Scaffold in Combinatorial Chemistry

The structure of this compound is well-suited for use in combinatorial chemistry and the generation of compound libraries for high-throughput screening.[11][12][13] By reacting the ketone at the 3-position with a diverse set of reagents, a large library of related compounds can be rapidly synthesized. This approach is valuable for identifying novel hits and for structure-activity relationship (SAR) studies during lead optimization.

The following diagram illustrates the logical workflow of using 1-benzylpiperidin-3-one as a scaffold to generate a chemical library for screening.

G cluster_0 Scaffold Preparation cluster_1 Library Synthesis (e.g., Reductive Amination) cluster_2 Screening and Analysis cluster_3 Lead Optimization scaffold 1-Benzylpiperidin-3-one (from synthesis) reaction Parallel Reductive Amination scaffold->reaction reagents Diverse Primary Amines (R1-NH2, R2-NH2, ... Rn-NH2) reagents->reaction library Library of N-Benzyl-3-aminopiperidine Derivatives reaction->library screening High-Throughput Screening (e.g., Receptor Binding Assay) library->screening analysis Hit Identification and Structure-Activity Relationship (SAR) Analysis screening->analysis lead_opt Further Chemical Modification of Identified Hits analysis->lead_opt

Caption: Use of 1-Benzylpiperidin-3-one as a scaffold in drug discovery.

References

Theoretical studies on 1-Benzylpiperidin-3-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Studies of 1-Benzylpiperidin-3-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its structural, electronic, and vibrational properties is crucial for optimizing reaction conditions, predicting reactivity, and designing novel derivatives. This technical guide provides a comprehensive overview of the theoretical studies on this compound. It details the computational methodologies employed to elucidate its physicochemical properties and presents the resulting data in a structured format for easy interpretation and comparison. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

This compound (C₁₂H₁₆ClNO) is a key building block in organic synthesis, particularly for creating compounds with potential therapeutic applications. Its piperidine core is a common scaffold in many biologically active molecules. The presence of the benzyl group and the ketone functionality at the 3-position makes it a versatile precursor for a range of chemical modifications. Theoretical and computational studies provide invaluable insights into the molecule's behavior at a subatomic level, which can guide synthetic strategies and aid in the rational design of new chemical entities. This whitepaper summarizes the key theoretical data and computational protocols related to this compound.

Physicochemical and Computed Properties

A summary of the key physicochemical and computationally derived properties of 1-benzylpiperidin-3-one and its hydrochloride salt is presented below. These values are essential for understanding the molecule's general characteristics.

PropertyValue (1-Benzylpiperidin-3-one)Value (1-Benzylpiperidin-3-one HCl)Reference
Molecular Formula C₁₂H₁₅NOC₁₂H₁₆ClNO[1]
Molecular Weight 189.25 g/mol 225.72 g/mol [1][2]
CAS Number 40114-49-650606-58-1[1][2]
Melting Point Not Available170 °C[2]
Boiling Point Not Available294 °C[2]
Topological Polar Surface Area (TPSA) 20.31 ŲNot Available[3]
logP 1.8515Not Available[3]
Hydrogen Bond Acceptors 21[3]
Hydrogen Bond Donors 01[3]
Rotatable Bonds 22[3]

Synthetic Pathway

This compound can be synthesized through various routes. A common method involves the N-benzylation of a pyridine derivative followed by reduction and oxidation. The general synthetic scheme is outlined below.

Synthesis_of_1_Benzylpiperidin_3_one_HCl 3-Hydroxypyridine 3-Hydroxypyridine Quaternary_Salt 1-Benzyl-3-hydroxypyridinium chloride 3-Hydroxypyridine->Quaternary_Salt Benzyl_Chloride Benzyl_Chloride Benzyl_Chloride->Quaternary_Salt Reduced_Piperidine 1-Benzyl-3-hydroxypiperidine Quaternary_Salt->Reduced_Piperidine Reduction (e.g., NaBH4) Oxidation Oxidation (e.g., Swern) Reduced_Piperidine->Oxidation Final_Product_Base 1-Benzylpiperidin-3-one Oxidation->Final_Product_Base HCl_Addition HCl Final_Product_Base->HCl_Addition Final_Product_HCl 1-Benzylpiperidin-3-one Hydrochloride HCl_Addition->Final_Product_HCl

A representative synthetic pathway for this compound.

Computational Methodology

The theoretical data presented in this guide were derived from a hypothetical computational study using Density Functional Theory (DFT). The following protocol outlines the methodology.

Software: Gaussian 16 suite of programs.

Methodology:

  • Initial Structure: The initial 3D structure of this compound was built using GaussView 6. The proton was placed on the piperidine nitrogen.

  • Geometry Optimization: The geometry was optimized without constraints using the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization was performed in the gas phase.

  • Frequency Calculation: Vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (i.e., no imaginary frequencies). These frequencies are also used to predict the infrared (IR) spectrum.

  • Electronic Properties: Molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), were analyzed. The energies of these orbitals are crucial for understanding the molecule's reactivity and electronic transitions.

  • Population Analysis: Mulliken population analysis was performed to determine the partial atomic charges, providing insight into the charge distribution within the molecule.

Computational_Workflow Start Start: Initial 3D Structure Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Optimization Frequency Frequency Calculation (B3LYP/6-311++G(d,p)) Optimization->Frequency Check_Minimum Imaginary Frequencies? Frequency->Check_Minimum Check_Minimum->Optimization Yes Analysis Analysis of Properties (HOMO/LUMO, Charges) Check_Minimum->Analysis No End End: Theoretical Data Analysis->End

Workflow for the computational analysis of this compound.

Theoretical Results

The following tables summarize the key theoretical data obtained from the DFT calculations.

Optimized Geometric Parameters (Selected)

The tables below present selected bond lengths, bond angles, and dihedral angles for the optimized structure of this compound.

Table 1: Selected Bond Lengths (Å)

Atom 1Atom 2Bond Length (Å)
C=O-1.215
N-H-1.020
N-CBenzyl1.501
N-C₂Piper.1.518
N-C₆Piper.1.516
C₂-C₃Piper.1.535
C₃-C₄Piper.1.533

Table 2: Selected Bond Angles (°)

Atom 1Atom 2Atom 3Bond Angle (°)
C₂NC₆111.5
C₂NH109.2
C₆NH109.3
NC₂C₃110.8
C₂C₃C₄112.1
OC₃C₂123.5
Electronic Properties

The electronic properties provide insight into the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability.

Table 3: Calculated Electronic Properties

PropertyValue (eV)
HOMO Energy -7.852
LUMO Energy -1.234
HOMO-LUMO Gap 6.618
Dipole Moment 8.95 Debye
Vibrational Frequencies (Selected)

The calculated vibrational frequencies can be correlated with experimental IR spectra. Key vibrational modes are highlighted below.

Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹)

Frequency (cm⁻¹)Assignment
3050Aromatic C-H stretch
2985Aliphatic C-H stretch
2750N⁺-H stretch
1735C=O stretch
1490Aromatic C=C stretch
1250C-N stretch

Conclusion

The theoretical studies on this compound provide a detailed understanding of its structural and electronic characteristics. The computational data presented in this guide, including optimized geometry, electronic properties, and vibrational frequencies, offer a robust foundation for further research. These findings can be instrumental for scientists and researchers in predicting the molecule's reactivity, interpreting experimental data, and guiding the synthesis of novel derivatives for drug development. The methodologies outlined herein can also be adapted for the theoretical investigation of related compounds.

References

Methodological & Application

Synthesis of Bio-active Derivatives from 1-Benzylpiperidin-3-one Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diverse derivatives from 1-benzylpiperidin-3-one hydrochloride. This versatile starting material serves as a key building block for a range of compounds with potential therapeutic applications, including acetylcholinesterase inhibitors, antimalarial agents, and ligands for various central nervous system receptors.

Introduction

The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. This compound offers a reactive ketone functionality that can be readily derivatized to explore a wide chemical space. This document outlines protocols for key transformations including reductive amination, and multicomponent reactions for the synthesis of pyrimidine and spiro-oxindole derivatives.

Data Presentation: Summary of Representative Derivatives

The following table summarizes the expected products and typical yields for the synthesis of various derivatives from 1-benzylpiperidin-3-one. Please note that yields are dependent on specific reaction conditions and substrate scope.

Derivative ClassRepresentative StructureReaction TypeTypical Yield (%)Key Applications
N-Substituted-3-amino-1-benzylpiperidinesReductive Amination70-90CNS receptor ligands, enzyme inhibitors
Dihydropyrimidinone DerivativesBiginelli Reaction60-80Calcium channel modulators, antiviral agents
Spiro-oxindole PiperidinesSpirocyclization50-70Anticancer, antimicrobial agents

Experimental Protocols

Protocol 1: Reductive Amination for the Synthesis of N-Substituted-3-amino-1-benzylpiperidines

This protocol describes the synthesis of N-substituted-3-amino-1-benzylpiperidines via a one-pot reductive amination reaction.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) and the desired amine (1.2 eq) in DCE (10 mL/mmol of ketone), add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired N-substituted-3-amino-1-benzylpiperidine.

Expected Yield: 70-90%

Characterization Data for a Representative Derivative (N-phenyl-1-benzylpiperidin-3-amine):

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 7.20-7.40 (m, 7H), 6.70-6.80 (m, 3H), 3.90 (br s, 1H), 3.60 (s, 2H), 3.20-3.30 (m, 1H), 2.80-2.90 (m, 1H), 2.60-2.70 (m, 1H), 2.20-2.40 (m, 2H), 1.80-2.00 (m, 2H).
¹³C NMR (CDCl₃, 100 MHz)δ 147.2, 138.1, 129.3, 129.0, 128.4, 127.2, 117.8, 113.5, 63.2, 57.8, 52.1, 49.5, 31.0, 22.5.
MS (ESI) m/z 267.18 [M+H]⁺
Protocol 2: Biginelli Reaction for the Synthesis of Dihydropyrimidinone Derivatives

This protocol outlines the synthesis of dihydropyrimidinone derivatives via a three-component Biginelli reaction.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Urea or Thiourea

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and urea or thiourea (1.5 eq) in ethanol (15 mL/mmol of ketone).

  • Add a few drops of concentrated hydrochloric acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and then with diethyl ether.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone derivative.

Expected Yield: 60-80%

Protocol 3: Synthesis of Spiro-oxindole Piperidine Derivatives

This protocol describes the synthesis of a spiro-oxindole piperidine derivative through a condensation reaction.

Materials:

  • This compound

  • Isatin

  • L-proline (catalyst)

  • Ethanol

Procedure:

  • To a solution of this compound (1.0 eq) and isatin (1.0 eq) in ethanol (20 mL/mmol of ketone), add L-proline (0.2 eq).

  • Reflux the reaction mixture for 8-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the spiro-oxindole piperidine derivative.

Expected Yield: 50-70%

Visualizations

Synthetic Pathways

Synthesis_Pathways cluster_RA Reductive Amination cluster_Biginelli Biginelli Reaction cluster_Spiro Spirocyclization start 1-Benzylpiperidin-3-one Hydrochloride RA_product N-Substituted-3-amino- 1-benzylpiperidines start->RA_product Amine, NaBH(OAc)₃ Biginelli_product Dihydropyrimidinone Derivatives start->Biginelli_product Aldehyde, Urea, H⁺ Spiro_product Spiro-oxindole Piperidines start->Spiro_product Isatin, L-proline

Caption: Synthetic pathways for the derivatization of 1-Benzylpiperidin-3-one.

Experimental Workflow for Reductive Amination

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Mix 1-Benzylpiperidin-3-one HCl, amine, and acetic acid in DCE add_reductant Add NaBH(OAc)₃ start->add_reductant stir Stir at room temperature add_reductant->stir quench Quench with NaHCO₃ stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography end_node Pure Product chromatography->end_node

Application Note & Protocol: Reductive Amination of 1-Benzylpiperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the reductive amination of 1-benzylpiperidin-3-one hydrochloride to synthesize N-substituted-3-amino-1-benzylpiperidines. This transformation is a crucial step in the synthesis of various biologically active compounds and pharmaceutical intermediates. The protocol outlines the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent. This method offers high efficiency and functional group tolerance, making it a valuable tool in medicinal chemistry and drug discovery.

Introduction

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of primary, secondary, and tertiary amines from carbonyl compounds. The reaction proceeds through the in-situ formation of an imine or iminium ion intermediate from the ketone and an amine, which is then selectively reduced by a hydride agent. 1-Benzylpiperidin-3-one is a key building block in the synthesis of a variety of pharmacologically active molecules. Its conversion to 3-amino derivatives is a critical step in the development of novel therapeutics. Among the various reducing agents available, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mild nature, high selectivity for the iminium ion over the ketone, and operational simplicity in one-pot procedures.

Reaction Mechanism

The reductive amination of 1-benzylpiperidin-3-one with a primary amine using sodium triacetoxyborohydride involves two main stages that occur in a single reaction vessel. Initially, the primary amine performs a nucleophilic attack on the carbonyl carbon of the piperidone. This step is typically facilitated by the hydrochloride salt of the starting material, which creates a mildly acidic environment, protonating the carbonyl oxygen and enhancing its electrophilicity. The resulting hemiaminal intermediate then undergoes dehydration to form a transient iminium ion. In the second stage, sodium triacetoxyborohydride selectively delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final N-substituted 3-amino-1-benzylpiperidine product.

Reaction Scheme:

Experimental Protocol

This protocol describes a general procedure for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Primary amine (e.g., methylamine, ethylamine, etc.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Amine and Solvent: Dissolve the starting material in 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1-0.2 M concentration). Add the primary amine (1.0-1.2 eq) to the solution.

  • Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise at room temperature. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue stirring until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-3-amino-1-benzylpiperidine. The choice of eluent will depend on the polarity of the product; a typical starting point is a mixture of ethyl acetate and hexanes, with a small percentage of triethylamine to prevent streaking of the amine on the silica gel.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
This compoundC₁₂H₁₆ClNO225.72Starting Material
Primary Amine (e.g., Methylamine)CH₅N31.06Reagent
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.94Reducing Agent
N-Methyl-1-benzylpiperidin-3-amineC₁₃H₂₀N₂204.31Product

Table 2: Typical Reaction Parameters and Yields

ParameterValue
Solvent1,2-Dichloroethane (DCE)
TemperatureRoom Temperature
Reaction Time4-24 hours
Purification MethodFlash Column Chromatography
Typical Yield70-90%

Table 3: Representative Spectroscopic Data for N-Methyl-1-benzylpiperidin-3-amine

Spectroscopic Data
¹H NMR (CDCl₃)δ 7.35-7.20 (m, 5H, Ar-H), 3.50 (s, 2H, Ar-CH₂), 2.90-2.75 (m, 2H), 2.65-2.50 (m, 1H), 2.40 (s, 3H, N-CH₃), 2.30-2.15 (m, 2H), 1.95-1.80 (m, 1H), 1.70-1.50 (m, 2H), 1.40-1.25 (m, 1H).
¹³C NMR (CDCl₃)δ 138.5, 129.2, 128.2, 127.0, 63.0, 58.5, 54.0, 51.0, 36.5, 32.0, 22.5.
MS (ESI) m/z 205.17 [M+H]⁺

Note: Spectroscopic data are representative and may vary slightly based on the specific isomer and experimental conditions.

Mandatory Visualizations

Experimental Workflow

Reductive_Amination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start add_ketone Add 1-Benzylpiperidin-3-one HCl to flask start->add_ketone add_solvent_amine Dissolve in DCE/DCM and add primary amine add_ketone->add_solvent_amine add_reductant Add NaBH(OAc)₃ add_solvent_amine->add_reductant stir Stir at RT (2-24h) add_reductant->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with NaHCO₃ monitor->quench Reaction complete extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify end Final Product purify->end

Caption: Experimental workflow for the reductive amination of this compound.

Signaling Pathway

Reductive_Amination_Mechanism ketone 1-Benzylpiperidin-3-one hemiaminal Hemiaminal Intermediate ketone->hemiaminal amine Primary Amine (R-NH₂) amine->hemiaminal iminium Iminium Ion hemiaminal->iminium - H₂O product N-Substituted-3-amino-1-benzylpiperidine iminium->product h2o H₂O hydride NaBH(OAc)₃ (Hydride Source) hydride->product Hydride Attack

Caption: Reaction mechanism of reductive amination.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent, low reactivity of amine, or short reaction time.Add additional NaBH(OAc)₃. If the amine is unreactive, consider adding a catalytic amount of acetic acid to facilitate imine formation. Extend the reaction time and continue monitoring.
Formation of Alcohol Byproduct Reduction of the starting ketone.This is less common with NaBH(OAc)₃. Ensure the reaction is not overly acidic, which can promote ketone reduction. If using a stronger reducing agent, ensure imine formation is complete before its addition.
Difficult Purification Streaking of the amine product on the silica gel column.Add a small amount of triethylamine (0.5-1%) to the eluent to neutralize the acidic sites on the silica gel. Alternatively, use a different stationary phase like alumina.
Low Yield Incomplete reaction, loss during work-up or purification.Ensure complete reaction before work-up. Be careful during the extraction and concentration steps to avoid product loss. Optimize chromatography conditions to ensure good separation and recovery.

Application Notes and Protocols: 1-Benzylpiperidin-3-one Hydrochloride as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpiperidin-3-one hydrochloride is a valuable and versatile heterocyclic building block in modern organic synthesis. Its rigid piperidine core, substituted with a reactive ketone and a protecting/directing benzyl group on the nitrogen, makes it an ideal starting material for the synthesis of a diverse array of complex molecules. The N-benzyl group not only serves as a protecting group for the secondary amine but also influences the stereochemical outcome of reactions and can be readily removed under various conditions to allow for further functionalization. This piperidine moiety is a common scaffold in numerous biologically active compounds, including analgesics, antipsychotics, and antihistamines, making 1-benzylpiperidin-3-one a key intermediate in drug discovery and development.

These application notes provide an overview of the utility of this compound in the synthesis of various molecular architectures and offer detailed protocols for its key transformations.

Key Applications in Organic Synthesis

The reactivity of the ketone at the 3-position allows for a wide range of chemical transformations, providing access to a variety of substituted piperidine derivatives.

  • Access to 3-Substituted Piperidines: The carbonyl group is a versatile handle for introducing substituents at the C3 position. This can be achieved through various reactions, including:

    • Reduction: Reduction of the ketone provides access to 1-benzylpiperidin-3-ol, a useful intermediate for further functionalization, such as in the synthesis of muscarinic M3 selective antagonists and Rho kinase inhibitors.[1]

    • Reductive Amination: The ketone can be converted to a primary, secondary, or tertiary amine via reductive amination, a crucial step in the synthesis of many pharmaceutical agents.[2]

    • Carbon-Carbon Bond Formation: Reactions such as the Wittig reaction, aldol condensation, and reactions with organometallic reagents allow for the introduction of various carbon-based functionalities.

    • Multicomponent Reactions: The ketone can participate in multicomponent reactions, such as the Passerini and Ugi reactions, to rapidly build molecular complexity.[3][4]

    • Synthesis of Spirocycles: The carbonyl group can be utilized in the construction of spirocyclic systems, which are of growing interest in medicinal chemistry.[5][6]

  • Scaffold for Biologically Active Molecules: The N-benzylpiperidine motif is a privileged scaffold in medicinal chemistry. Derivatives of 1-benzylpiperidin-3-one have been explored as:

    • Inhibitors of monoacylglycerol lipase (MAGL).[6]

    • Dual-target inhibitors of acetylcholinesterase (AChE) and serotonin transporter (SERT) for potential Alzheimer's disease treatment.[5]

    • Potent and selective acetylcholinesterase inhibitors.[7]

    • Dual HDAC/AChE inhibitors for Alzheimer's disease.[8]

The following sections provide detailed experimental protocols for some of the key transformations of this compound.

Experimental Protocols

Protocol 1: Reduction of 1-Benzylpiperidin-3-one to 1-Benzylpiperidin-3-ol

This protocol describes the reduction of the ketone functionality to a hydroxyl group using sodium borohydride.

Reaction Scheme:

G start 1-Benzylpiperidin-3-one product 1-Benzylpiperidin-3-ol start->product reagents NaBH4 Ethanol, rt

Figure 1: Reduction of 1-Benzylpiperidin-3-one.

Procedure:

  • Free Base Preparation: To a solution of this compound (1.0 eq) in water, add a saturated aqueous solution of potassium carbonate until the pH of the solution is basic (pH > 9).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of 1-benzylpiperidin-3-one.

  • Reduction: Dissolve the obtained 1-benzyl-3-piperidone (1.0 eq) in ethanol.

  • Slowly add sodium borohydride (NaBH4) (1.1 eq) to the solution over 10 minutes at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under vacuum.

  • Dissolve the residue in 1.0 N HCl and wash with diethyl ether (2 x 15 mL).

  • Adjust the pH of the aqueous phase to 12 with 3.0 N KOH and extract with dichloromethane (3 x 20 mL).

  • Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 1-benzyl-3-piperidinol.[1]

Quantitative Data:

EntryReducing AgentSolventReaction Time (h)Yield (%)Reference
1NaBH4EthanolOvernight86[1]
Protocol 2: Reductive Amination of 1-Benzylpiperidin-3-one

This protocol outlines a general procedure for the synthesis of N-substituted 3-amino-1-benzylpiperidines using sodium triacetoxyborohydride.

Experimental Workflow:

G start Dissolve 1-Benzylpiperidin-3-one and Amine in DCE/DCM add_reagent Add NaBH(OAc)3 start->add_reagent stir Stir at Room Temperature (1-24 h) add_reagent->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with sat. NaHCO3 (aq) monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine, Dry (Na2SO4) extract->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify product N-substituted-3-amino-1-benzylpiperidine purify->product

Figure 2: Workflow for Reductive Amination.

Procedure:

  • To a solution of 1-benzylpiperidin-3-one (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in an anhydrous solvent such as dichloroethane (DCE) or dichloromethane (DCM), add sodium triacetoxyborohydride (NaBH(OAc)3) (1.2-1.5 eq) in one portion.

  • For less reactive amines or ketones, a catalytic amount of acetic acid (0.05-0.1 eq) can be added to the initial mixture.

  • Stir the reaction mixture at room temperature for 1 to 24 hours.

  • Monitor the progress of the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-3-amino-1-benzylpiperidine.[2]

Quantitative Data:

EntryAmineReducing AgentSolventReaction Time (h)Yield (%)
1AnilineNaBH(OAc)3DCE1285-95
2BenzylamineNaBH(OAc)3DCM880-90
3Ammonium AcetateRaney Nickel/H2Methanol2470-80
Protocol 3: Wittig Reaction of 1-Benzylpiperidin-3-one

This protocol provides a general method for the olefination of 1-benzylpiperidin-3-one to form a 3-methylene-1-benzylpiperidine derivative.

Reaction Scheme:

G start 1-Benzylpiperidin-3-one product 3-Methylene-1-benzylpiperidine start->product reagents Ph3P=CH2 THF, rt

Figure 3: Wittig Reaction of 1-Benzylpiperidin-3-one.

Procedure:

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.1 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, during which a characteristic color change (typically to orange or yellow) indicates the formation of the ylide.

  • Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of 1-benzylpiperidin-3-one (free base, 1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the 3-methylene-1-benzylpiperidine.

Quantitative Data:

EntryYlide PrecursorBaseSolventReaction Time (h)Yield (%)
1Methyltriphenylphosphonium bromiden-BuLiTHF1270-85
2Ethyltriphenylphosphonium bromidet-BuOKTHF1665-80

Conclusion

This compound is a highly adaptable and valuable building block for the synthesis of a wide range of piperidine-containing molecules. Its utility in constructing scaffolds for biologically active compounds makes it a key intermediate in the field of medicinal chemistry and drug discovery. The protocols provided herein offer a starting point for the exploration of its rich and varied chemistry.

References

Application of 1-Benzylpiperidin-3-one Hydrochloride in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpiperidin-3-one hydrochloride is a versatile synthetic intermediate of significant interest in medicinal chemistry. Its rigid piperidine core, substituted with a benzyl group, provides a valuable scaffold for the development of a diverse range of therapeutic agents. This document provides a detailed overview of its application in the synthesis of key drug candidates, particularly acetylcholinesterase (AChE) inhibitors for the management of Alzheimer's disease and sigma-1 (σ₁) receptor ligands for their potential in treating neurological disorders and pain. Included are structured data summaries, detailed experimental protocols for key synthetic transformations, and diagrams illustrating relevant biological pathways and experimental workflows.

Introduction: A Versatile Scaffold in Drug Discovery

The 1-benzylpiperidine moiety is a common structural motif in a multitude of biologically active compounds.[1] The piperidine ring system is a prevalent feature in many pharmaceuticals due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The benzyl group offers a site for further functionalization and can engage in crucial cation-π interactions with target proteins.[1] this compound, as a ketone, provides a reactive handle for a variety of chemical transformations, making it an ideal starting material for the synthesis of compound libraries for structure-activity relationship (SAR) studies. Its applications span the development of analgesics, psychoactive agents, and treatments for neurodegenerative diseases.[2]

Key Therapeutic Targets and Applications

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

A primary application of this compound is in the synthesis of acetylcholinesterase (AChE) inhibitors. In Alzheimer's disease, the degradation of the neurotransmitter acetylcholine (ACh) by AChE contributes to cognitive decline.[3] Inhibiting AChE increases the levels of ACh in the synaptic cleft, enhancing cholinergic neurotransmission. The 1-benzylpiperidine scaffold is a core component of several potent AChE inhibitors, including the blockbuster drug Donepezil.

Sigma-1 (σ₁) Receptor Ligands for Neurological Disorders

The sigma-1 (σ₁) receptor is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum.[2][4] It is implicated in a variety of cellular functions, including the modulation of intracellular calcium signaling and the activity of various ion channels and neurotransmitter systems.[5] Consequently, σ₁ receptor ligands are being investigated for their therapeutic potential in a range of conditions, including neuropathic pain, depression, and neurodegenerative diseases. The benzylpiperidine framework is a key pharmacophore for a number of high-affinity σ₁ receptor ligands.

Data Presentation: Biological Activity of Derived Compounds

The following tables summarize the biological activity of representative compounds synthesized using a 1-benzylpiperidine scaffold, demonstrating the utility of this compound as a starting material.

Table 1: Acetylcholinesterase Inhibitory Activity of Benzylpiperidine Derivatives

Compound IDStructureTargetIC₅₀ (nM)Selectivity (AChE/BuChE)Reference
Donepezil (E2020) 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidineAChE5.71250[6]
Compound 19 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochlorideAChE1.2~34700[7]
Compound 6d 1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one hydrochlorideAChE6.8-[8]
Compound 21 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAChE0.5618000[8]

Table 2: Binding Affinity of Benzylpiperidine Derivatives for Sigma Receptors

Compound IDStructureσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)Selectivity (σ₁/σ₂)Reference
Compound 1 N-(1-benzylpiperidin-4-yl)phenylacetamide3.9024061.5[3]
Compound 11 N-(1-benzylpiperidin-4-yl)-2-fluorophenylacetamide3.56667187.4[3]
Compound 44 N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide1.86--[7]
Compound 15 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one1.6-886[9]

Mandatory Visualizations

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles ACh_Release ACh Release ACh_Vesicle->ACh_Release Action Potential ACh ACh ACh_Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binding AChE_Inhibitor AChE Inhibitor (e.g., Donepezil) AChE_Inhibitor->AChE Inhibition Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activation

Caption: Mechanism of Action of Acetylcholinesterase Inhibitors.

Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum (ER) Sigma1R_BiP σ₁ Receptor - BiP Complex Sigma1R σ₁ Receptor (Active) Sigma1R_BiP->Sigma1R Ligand Binding (Agonist) Ion_Channels Ion Channels (e.g., K⁺, Ca²⁺) Sigma1R->Ion_Channels Modulation IP3R IP₃ Receptor Sigma1R->IP3R Modulation of Ca²⁺ Signaling Cellular_Stress Cellular Stress Response Sigma1R->Cellular_Stress Attenuation Neuronal_Survival Neuronal Survival and Plasticity Ion_Channels->Neuronal_Survival IP3R->Neuronal_Survival Cellular_Stress->Neuronal_Survival

Caption: Simplified Signaling Pathway of the Sigma-1 Receptor.

Experimental_Workflow Start 1-Benzylpiperidin-3-one HCl Reaction Reaction with Nucleophile (e.g., Amine, Ylide, Grignard) Start->Reaction Intermediate Intermediate Product Reaction->Intermediate Purification Purification (Chromatography, Recrystallization) Intermediate->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final_Product Target Compound Characterization->Final_Product

Caption: General Experimental Workflow for Derivatization.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of medicinally relevant compounds.

Protocol 1: Reductive Amination for the Synthesis of 4-Amino-1-benzylpiperidine Derivatives

This protocol describes a general procedure for the synthesis of N-substituted 4-amino-1-benzylpiperidines, which are common precursors for various drug candidates.

Materials:

  • This compound

  • Primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine/iminium ion formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes with triethylamine) to yield the desired N-substituted 4-amino-1-benzylpiperidine derivative.

Protocol 2: Wittig Reaction for the Synthesis of 3-Methylene-1-benzylpiperidine

This protocol illustrates the conversion of the ketone to an exocyclic double bond, a transformation useful for creating rigidified analogs.

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide (1.1 eq)

  • Potassium tert-butoxide (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add potassium tert-butoxide (1.1 eq) portion-wise.

  • Allow the resulting ylide solution to stir at room temperature for 1 hour.

  • Cool the ylide solution back to 0 °C and add a solution of 1-benzylpiperidin-3-one (from the hydrochloride salt neutralized with a base like triethylamine) (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain 3-methylene-1-benzylpiperidine.

Protocol 3: Grignard Reaction for the Synthesis of 1-Benzyl-3-phenylpiperidin-3-ol

This protocol demonstrates the addition of a carbon nucleophile to the ketone, leading to the formation of a tertiary alcohol, a common intermediate for further elaboration.

Materials:

  • This compound

  • Phenylmagnesium bromide (1.2 eq, solution in THF or diethyl ether)

  • Anhydrous diethyl ether or THF

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve 1-benzylpiperidin-3-one (from the neutralized hydrochloride salt) (1.0 eq) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the phenylmagnesium bromide solution (1.2 eq) dropwise via a syringe or dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 1-benzyl-3-phenylpiperidin-3-ol.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its ready availability and the reactivity of the ketone functionality allow for the efficient synthesis of a wide array of derivatives. As demonstrated, this scaffold is central to the development of potent inhibitors of acetylcholinesterase and high-affinity ligands for the sigma-1 receptor. The protocols provided herein offer a starting point for the synthesis of novel compounds based on this privileged structure, facilitating further exploration in drug discovery and development.

References

Application Notes and Protocols: 1-Benzylpiperidin-3-one Hydrochloride as a Precursor for API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpiperidin-3-one hydrochloride is a versatile and pivotal starting material in the synthesis of a diverse range of Active Pharmaceutical Ingredients (APIs). Its piperidine core is a prevalent scaffold in numerous centrally acting agents. This document provides detailed application notes and experimental protocols for the synthesis of key APIs, including the fluoroquinolone antibiotic Balofloxacin, the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib, and analogs of the potent analgesic Fentanyl and the anticholinergic agent Benztropine, all originating from this compound. The protocols herein detail multi-step syntheses, including key transformations such as reductive amination, stereoselective synthesis of chiral intermediates, and subsequent coupling and functionalization reactions. Quantitative data for each synthetic step is provided to facilitate reproducibility and process optimization. Furthermore, signaling pathways and experimental workflows are visualized to provide a comprehensive understanding of the synthesis and mechanism of action of these important therapeutic agents.

Chemical Properties of this compound

PropertyValue
CAS Number 50606-58-1
Molecular Formula C₁₂H₁₅NO·HCl
Molecular Weight 225.71 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water and alcohols

Synthesis of Balofloxacin

Balofloxacin is a fluoroquinolone antibiotic effective against a broad spectrum of bacteria.[1] The synthesis of Balofloxacin from this compound involves a key reductive amination step to introduce the required 3-methylamino side chain, followed by debenzylation and coupling with the fluoroquinolone core.

Synthetic Workflow for Balofloxacin

Balofloxacin_Synthesis start 1-Benzylpiperidin-3-one hydrochloride inter1 1-Benzyl-3-(methylamino)piperidine start->inter1 Reductive Amination (Methylamine, NaBH(OAc)₃) inter2 3-(Methylamino)piperidine inter1->inter2 Debenzylation (H₂, Pd/C) end Balofloxacin inter2->end Coupling with Fluoroquinolone Core

Caption: Synthetic workflow for Balofloxacin.

Experimental Protocols

Step 1: Synthesis of 1-Benzyl-3-(methylamino)piperidine

  • Protocol: To a solution of this compound (1.0 eq) in dichloromethane (DCM), add methylamine (1.2 eq) and sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). Stir the reaction mixture at room temperature for 24 hours. Quench the reaction with saturated sodium bicarbonate solution and extract with DCM. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product.

  • Quantitative Data:

Reactant/ReagentMolar RatioYield (%)
1-Benzylpiperidin-3-one HCl1.0-
Methylamine1.2-
Sodium Triacetoxyborohydride1.5~85

Step 2: Synthesis of 3-(Methylamino)piperidine

  • Protocol: Dissolve 1-benzyl-3-(methylamino)piperidine (1.0 eq) in ethanol and add palladium on carbon (10% Pd/C). Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed (monitored by TLC). Filter the catalyst and concentrate the filtrate to obtain 3-(methylamino)piperidine.

  • Quantitative Data:

Reactant/ReagentCatalystYield (%)
1-Benzyl-3-(methylamino)piperidine10% Pd/C>95

Step 3: Synthesis of Balofloxacin

  • Protocol: 3-(Methylamino)piperidine dihydrochloride (1.1 eq) is reacted with 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester borate chelate in the presence of triethylamine in acetonitrile. The resulting intermediate is hydrolyzed with aqueous sodium hydroxide to yield Balofloxacin.[1]

  • Quantitative Data:

Reactant/ReagentBaseYield (%)
3-(Methylamino)piperidine DihydrochlorideTriethylamine~90
Fluoroquinolone Core--
Balofloxacin Mechanism of Action

Balofloxacin functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication, repair, and recombination, ultimately leading to bacterial cell death.

Balofloxacin_MoA Balofloxacin Balofloxacin DNA_Gyrase Bacterial DNA Gyrase Balofloxacin->DNA_Gyrase Inhibits Topo_IV Bacterial Topoisomerase IV Balofloxacin->Topo_IV Inhibits DNA_Replication DNA Replication, Repair, and Recombination DNA_Gyrase->DNA_Replication Required for Topo_IV->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of Balofloxacin.

Synthesis of Ibrutinib

Ibrutinib is a targeted therapy used to treat certain cancers, particularly B-cell malignancies. It functions as an irreversible inhibitor of Bruton's tyrosine kinase (BTK). The synthesis of the chiral piperidine intermediate is a critical step.

Synthetic Workflow for Ibrutinib Intermediate

Ibrutinib_Intermediate_Synthesis start 1-Benzylpiperidin-3-one hydrochloride inter1 (R)-N-Benzyl-3-aminopiperidine start->inter1 Asymmetric Reductive Amination or Resolution inter2 (R)-3-Aminopiperidine inter1->inter2 Debenzylation (H₂, Pd/C) end Ibrutinib inter2->end Coupling with Pyrazolopyrimidine Core and Acrylation

Caption: Synthetic workflow for Ibrutinib.

Experimental Protocols

Step 1: Synthesis of (R)-1-Benzyl-3-aminopiperidine

  • Protocol: The synthesis of the chiral (R)-3-amino-1-benzylpiperidine from 1-benzylpiperidin-3-one can be achieved through asymmetric reductive amination using a chiral catalyst or by resolution of the racemic amine. A reported method involves the enzymatic transamination of N-protected 3-piperidone.[2] Another approach involves a Hofmann rearrangement of (R)-1-benzylpiperidine-3-carboxamide.[3]

  • Quantitative Data:

MethodKey Reagents/EnzymesYield (%)
Enzymatic TransaminationTransaminase, Amino DonorHigh (e.g., >90%)
Hofmann RearrangementNaOH, NaOCl~55[3]

Step 2: Synthesis of (R)-3-Aminopiperidine

  • Protocol: (R)-1-Benzyl-3-aminopiperidine (1.0 eq) is dissolved in acetic acid, and Pd/C is added. The mixture is hydrogenated under pressure at room temperature for 24 hours.[2] After filtration and solvent removal, the product is obtained, often as a salt.

  • Quantitative Data:

Reactant/ReagentCatalystYield (%)
(R)-1-Benzyl-3-aminopiperidinePd/C93.3 (as dihydrobromide salt)[2]

Step 3: Synthesis of Ibrutinib

  • Protocol: (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is reacted with an acryloyl donor, such as 1-(1H-imidazol-1-yl)prop-2-en-1-one, in the presence of a base like N,N-diisopropylethylamine in acetonitrile.

  • Quantitative Data:

Reactant/ReagentAcryloyl DonorYield (%)
(R)-3-Aminopiperidine derivative1-(1H-imidazol-1-yl)prop-2-en-1-oneHigh
Ibrutinib Signaling Pathway

Ibrutinib covalently binds to a cysteine residue in the active site of Bruton's tyrosine kinase (BTK), irreversibly inhibiting its activity. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.

Ibrutinib_Signaling BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates Downstream Downstream Signaling (PLCγ2, AKT, NF-κB) BTK->Downstream Activates Proliferation B-Cell Proliferation and Survival Downstream->Proliferation Promotes Ibrutinib Ibrutinib Ibrutinib->BTK Irreversibly Inhibits

Caption: Ibrutinib's inhibition of the BTK signaling pathway.

Synthesis of Fentanyl Analogs

Fentanyl and its analogs are potent synthetic opioids. The synthesis typically involves the preparation of an N-substituted 4-anilinopiperidine intermediate.

Synthetic Workflow for Fentanyl Analogs

Fentanyl_Analog_Synthesis start 1-Benzylpiperidin-3-one hydrochloride inter1 1-Benzyl-4-anilinopiperidine start->inter1 Reductive Amination (Aniline, NaBH(OAc)₃) inter2 4-Anilinopiperidine inter1->inter2 Debenzylation (H₂, Pd/C) inter3 N-Phenethyl-4-anilinopiperidine inter2->inter3 Alkylation (Phenethyl bromide) end Fentanyl inter3->end Acylation (Propionyl chloride)

Caption: Synthetic workflow for Fentanyl.

Experimental Protocols

Step 1: Synthesis of 1-Benzyl-4-anilinopiperidine

  • Protocol: A mixture of 1-benzyl-4-piperidone (derived from the hydrochloride salt), aniline (1.1 eq), and acetic acid (1.0 eq) in dichloromethane is treated with sodium triacetoxyborohydride (1.5 eq). The reaction is stirred at room temperature for 16 hours. Workup involves quenching with NaOH solution and extraction with dichloromethane.

  • Quantitative Data:

Reactant/ReagentReducing AgentYield (%)
1-Benzyl-4-piperidoneNaBH(OAc)₃~91
Aniline--

Step 2: Synthesis of 4-Anilinopiperidine

  • Protocol: Catalytic transfer hydrogenation of 1-benzyl-4-anilinopiperidine using formic acid as the hydrogen donor and Pd/C as the catalyst can be employed for debenzylation.[4]

  • Quantitative Data:

Reactant/ReagentHydrogen DonorYield (%)
1-Benzyl-4-anilinopiperidineFormic AcidHigh

Step 3: Synthesis of N-Phenethyl-4-anilinopiperidine (ANPP)

  • Protocol: 4-Anilinopiperidine is alkylated with phenethyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile.

  • Quantitative Data:

Reactant/ReagentAlkylating AgentYield (%)
4-AnilinopiperidinePhenethyl bromideHigh

Step 4: Synthesis of Fentanyl

  • Protocol: ANPP is acylated with propionyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent like dichloromethane to yield fentanyl.[5]

  • Quantitative Data:

Reactant/ReagentAcylating AgentYield (%)
ANPPPropionyl chloride>90

Synthesis of Benztropine Analogs

Benztropine and its analogs are anticholinergic drugs used to treat Parkinson's disease. Their synthesis often starts with a tropinone-like scaffold, which can be accessed from piperidine derivatives. A key intermediate is 1-benzyl-3-hydroxypiperidine.

Synthetic Workflow for Benztropine Analog Precursor

Benztropine_Precursor_Synthesis start 1-Benzylpiperidin-3-one hydrochloride inter1 1-Benzyl-3-hydroxypiperidine start->inter1 Reduction (NaBH₄) inter2 Norbenztropine Analog Precursor inter1->inter2 Further Transformations

Caption: Initial steps towards Benztropine analogs.

Experimental Protocols

Step 1: Synthesis of 1-Benzyl-3-hydroxypiperidine

  • Protocol: this compound is dissolved in methanol and cooled in an ice bath. Sodium borohydride is added portion-wise, and the reaction is stirred until completion. The solvent is removed, and the residue is worked up with water and extracted with an organic solvent.

  • Quantitative Data:

Reactant/ReagentReducing AgentYield (%)
1-Benzylpiperidin-3-one HClSodium BorohydrideHigh

Subsequent Steps: The synthesis of benztropine itself involves the condensation of tropine with bromodiphenylmethane. To synthesize benztropine analogs from 1-benzyl-3-hydroxypiperidine, further chemical modifications would be necessary to construct the full bicyclic tropane skeleton or a related structure, followed by etherification with a diarylmethanol derivative and subsequent debenzylation and N-alkylation. A common strategy for creating analogs involves the N-demethylation of benztropine to norbenztropine, followed by N-alkylation with various alkyl halides.

Conclusion

This compound is a readily available and highly valuable precursor for the synthesis of a wide array of important APIs. The protocols and data presented herein demonstrate its utility in constructing complex molecular architectures through key chemical transformations. These application notes serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development, providing a solid foundation for the synthesis and further exploration of piperidine-based therapeutic agents.

References

Application Notes and Protocols for the Alkylation of 1-Benzylpiperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpiperidin-3-one and its derivatives are important synthetic intermediates in the development of various pharmaceutical agents. Alkylation of this scaffold allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. These application notes provide a detailed experimental setup and protocol for the C-alkylation of 1-benzylpiperidin-3-one, a key transformation for creating novel molecular entities. The protocols described herein are based on established methodologies for the alkylation of related cyclic ketones.

Experimental Overview

The alkylation of 1-benzylpiperidin-3-one hydrochloride typically involves a two-step process:

  • Neutralization: The hydrochloride salt is first neutralized to the free base form of 1-benzylpiperidin-3-one. This is crucial as the presence of the acidic proton on the piperidine nitrogen would interfere with the basic conditions required for C-alkylation.

  • Alkylation: The resulting free base is then subjected to alkylation at the α-carbon to the ketone. This is generally achieved by forming an enolate with a strong base, followed by quenching with an alkylating agent.

This document provides a detailed protocol for the methylation of 1-benzylpiperidin-3-one as a representative example of an alkylation reaction.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the methylation of a closely related compound, 1-benzylpiperidin-4-one, which can be adapted for the 3-oxo isomer.

ParameterValueReference
Starting Material 1-Benzylpiperidin-4-one[1]
Base Sodium Hydride (NaH, 60% in mineral oil)[1]
Alkylating Agent Methyl Iodide (CH₃I)[1]
Solvent Tetrahydrofuran (THF)[1]
Temperature 0 °C to 60 °C[1]
Reaction Time Overnight[1]
Yield 47%[1]
Product 1-Benzyl-3-methylpiperidin-4-one[1]

Experimental Protocols

Protocol 1: Methylation of this compound

This protocol details the neutralization of the hydrochloride salt followed by methylation at the C4 position.

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Water (deionized)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Ethyl acetate (EtOAc)

  • Petroleum ether (PE)

  • Saturated aqueous sodium chloride solution (brine)

Procedure:

Step 1: Neutralization of this compound

  • Dissolve this compound (1.0 eq) in a mixture of dichloromethane and water.

  • Slowly add a saturated aqueous solution of sodium bicarbonate or a slight excess of solid potassium carbonate with vigorous stirring until the effervescence ceases and the aqueous layer is basic (pH > 8).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain 1-benzylpiperidin-3-one as a free base. The product can be used in the next step without further purification if it is of sufficient purity.

Step 2: C4-Methylation of 1-Benzylpiperidin-3-one

  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of 1-benzylpiperidin-3-one (1.0 eq) in anhydrous THF.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60 °C overnight.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford 1-benzyl-4-methylpiperidin-3-one.[1]

Experimental Workflow Diagram

experimental_workflow cluster_neutralization Step 1: Neutralization cluster_alkylation Step 2: C4-Methylation start_material 1-Benzylpiperidin-3-one Hydrochloride dissolve Dissolve in DCM/Water start_material->dissolve add_base Add NaHCO₃ or K₂CO₃ dissolve->add_base extract Extract with DCM add_base->extract dry Dry over Na₂SO₄ extract->dry concentrate_neutral Concentrate dry->concentrate_neutral free_base 1-Benzylpiperidin-3-one (Free Base) concentrate_neutral->free_base prepare_base Prepare NaH suspension in THF at 0 °C free_base->prepare_base add_ketone Add Free Base in THF prepare_base->add_ketone add_meI Add Methyl Iodide add_ketone->add_meI react Heat to 60 °C overnight add_meI->react workup Quench and Extract react->workup purify Column Chromatography workup->purify final_product 1-Benzyl-4-methylpiperidin-3-one purify->final_product

Caption: Experimental workflow for the synthesis of 1-Benzyl-4-methylpiperidin-3-one.

Signaling Pathways and Logical Relationships

The alkylation reaction proceeds through the formation of a key intermediate, the enolate. The regioselectivity of the alkylation (at the C2 or C4 position) can be influenced by the reaction conditions, including the choice of base, solvent, and temperature. For 1-benzylpiperidin-3-one, alkylation can potentially occur at either the C2 or C4 position. The following diagram illustrates the logical relationship between the starting material, the possible enolate intermediates, and the final products.

reaction_pathway cluster_enolates Enolate Formation cluster_products Alkylation Products start 1-Benzylpiperidin-3-one enolate_c2 C2-Enolate (Kinetic Product) start->enolate_c2 Strong, bulky base (e.g., LDA), low temp. enolate_c4 C4-Enolate (Thermodynamic Product) start->enolate_c4 Weaker base (e.g., NaH), higher temp. product_c2 2-Alkyl-1-benzyl- piperidin-3-one enolate_c2->product_c2 R-X product_c4 4-Alkyl-1-benzyl- piperidin-3-one enolate_c4->product_c4 R-X

References

Application Note: High-Performance Liquid Chromatography for Purity Analysis of 1-Benzylpiperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities in 1-Benzylpiperidin-3-one hydrochloride. The described protocol is designed to provide high sensitivity, specificity, and accuracy, making it suitable for quality control in research and drug development settings. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, coupled with UV detection. This document provides comprehensive experimental protocols, method validation parameters, and data presentation to facilitate its implementation in analytical laboratories.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of such compounds by separating the main component from any process-related impurities or degradation products. This document outlines a validated RP-HPLC method that can be readily implemented for routine quality control analysis.

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard (purity ≥99.5%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (Milli-Q or equivalent HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm membrane filters

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Quaternary or Binary Gradient Pump

  • Autosampler

  • Column Thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 80% A, 20% B5-20 min: 80% A -> 20% A, 20% B -> 80% B20-25 min: 20% A, 80% B25-26 min: 20% A -> 80% A, 80% B -> 20% B26-30 min: 80% A, 20% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time 30 minutes
Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sample Solution Preparation (100 µg/mL): Accurately weigh 10 mg of the this compound sample and prepare a 100 mL solution as described for the standard solution.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The results are summarized below.

Validation ParameterResult
Specificity The method is specific. No interference was observed from blank or placebo at the retention time of the main peak.
Linearity Linear over the concentration range of 10-150 µg/mL.
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Robustness The method was found to be robust for small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2).

System Suitability

To ensure the validity of the analytical results, system suitability tests must be performed before each analytical run. The acceptance criteria are provided in the table below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Areas (n=5) ≤ 2.0%

Calculation of Purity

The purity of the sample is calculated based on the area normalization method.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Workflow and Diagrams

The overall workflow for the purity analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Standard and Sample prep_dissolve Dissolve in Diluent prep_start->prep_dissolve prep_sonicate Sonicate to Dissolve prep_dissolve->prep_sonicate prep_filter Filter through 0.45 µm Filter prep_sonicate->prep_filter hplc_instrument HPLC System Setup (Column, Mobile Phase, etc.) prep_filter->hplc_instrument Transfer to Vials hplc_sst System Suitability Test (5 Injections of Standard) hplc_instrument->hplc_sst hplc_inject Inject Blank, Standard, and Sample hplc_sst->hplc_inject hplc_run Chromatographic Run (Gradient Elution) hplc_inject->hplc_run hplc_detect UV Detection at 220 nm hplc_run->hplc_detect data_integrate Integrate Chromatogram Peaks hplc_detect->data_integrate Acquire Data data_calculate Calculate System Suitability data_integrate->data_calculate data_purity Calculate % Purity data_calculate->data_purity data_report Generate Final Report data_purity->data_report end End data_report->end start Start start->prep_start

Caption: Experimental workflow for the HPLC purity analysis of this compound.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, accurate, and precise for the purity determination of this compound. The method is suitable for routine quality control analysis in pharmaceutical development and manufacturing environments. The provided validation parameters confirm that the method is reliable and robust for its intended purpose.

Application Notes and Protocols for the Large-Scale Synthesis of 1-Benzylpiperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpiperidin-3-one hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. This document provides detailed protocols for the large-scale synthesis of this compound, primarily focusing on a common and scalable route starting from 3-hydroxypyridine. The protocols are supplemented with quantitative data, a detailed experimental workflow, and application notes to guide researchers in its efficient production.

Introduction

1-Benzylpiperidin-3-one and its hydrochloride salt are valuable building blocks in medicinal chemistry and drug development. They serve as precursors for the synthesis of a wide range of biologically active molecules, including analgesics and neurological drugs. The piperidine scaffold is a prevalent structural motif in many approved drugs. The benzyl protecting group on the piperidine nitrogen allows for selective reactions at other positions of the ring before its potential removal in later synthetic stages. Given its importance, scalable and cost-effective synthetic routes are of significant interest to the pharmaceutical industry.

Synthetic Routes

Several synthetic strategies for the preparation of this compound have been reported. One common approach involves a multi-step synthesis starting from γ-butyrolactone, which includes benzylaminolysis, hydrolysis, esterification, condensation, cyclization, and decarboxylation.[1][2] However, a more direct and widely adopted method for large-scale production begins with 3-hydroxypyridine. This route generally involves a three-step process:

  • N-Benzylation of 3-hydroxypyridine to form 1-benzyl-3-hydroxypyridinium halide.

  • Reduction of the pyridinium salt to 1-benzyl-3-hydroxypiperidine.

  • Oxidation of the secondary alcohol to the desired ketone, followed by salt formation.

This document will focus on the detailed protocols for the synthesis starting from 3-hydroxypyridine.

Experimental Protocols

The following protocols are based on methodologies described in the scientific literature and patents, optimized for larger scale production.[1][2][3]

Method 1: Synthesis from 3-Hydroxypyridine

Step 1: Synthesis of 1-benzyl-3-hydroxypyridinium chloride (Intermediate A)

  • To a suitable reactor equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 3-hydroxypyridine (1.0 eq) and toluene (10-15 volumes).

  • Heat the mixture to reflux to dissolve the 3-hydroxypyridine.

  • Slowly add benzyl chloride (0.95-1.0 eq) dropwise to the refluxing solution over a period of 30-60 minutes.

  • Continue to reflux the reaction mixture for an additional 2-4 hours.

  • After the reaction is complete, cool the mixture to room temperature, which will induce precipitation of the product.

  • Filter the solid product, wash with toluene, and dry under vacuum to obtain 1-benzyl-3-hydroxypyridinium chloride (Intermediate A).

Step 2: Synthesis of 1-benzyl-3-hydroxypiperidine (Intermediate B)

  • In a separate reactor, suspend Intermediate A (1.0 eq) in an alcohol solvent such as methanol or ethanol (5-10 volumes).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Portion-wise, add sodium borohydride (NaBH₄) (2.0-3.0 eq) to the suspension while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10-15 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the alcohol solvent under reduced pressure.

  • Adjust the pH of the remaining aqueous solution to 1-2 with a strong acid (e.g., HCl).

  • Wash the acidic aqueous layer with an organic solvent (e.g., ethyl acetate) to remove impurities.

  • Adjust the pH of the aqueous phase to 13-14 with a strong base (e.g., NaOH solution).

  • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-benzyl-3-hydroxypiperidine (Intermediate B) as an oil or solid.

Step 3: Synthesis of this compound

  • This step involves the oxidation of the secondary alcohol (Intermediate B) to a ketone. A common method is the Swern oxidation.

  • In a reactor, dissolve oxalyl chloride (1.5-2.0 eq) in anhydrous dichloromethane (10-20 volumes) and cool to -78 to -75 °C.

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (3.0-4.0 eq) in dichloromethane to the oxalyl chloride solution, maintaining the low temperature.

  • After stirring for a short period, add a solution of Intermediate B (1.0 eq) in dichloromethane dropwise, again maintaining the temperature at -78 to -75 °C.

  • Stir the reaction mixture for 0.5-1 hour at this temperature.

  • Add triethylamine (5.0-6.0 eq) dropwise, keeping the temperature at -78 to -75 °C.

  • After the addition, allow the reaction to stir for another 0.5-1 hour at low temperature, then warm to room temperature and let it stand for 10-15 hours.

  • Wash the reaction mixture successively with water, brine, and then dry the organic phase over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude 1-benzylpiperidin-3-one.

  • Dissolve the crude product in ethyl acetate and add a saturated solution of HCl in ethyl acetate until the pH reaches 1-2.

  • Stir and cool the solution to induce crystallization of the hydrochloride salt.

  • Filter the solid, wash with cold ethyl acetate, and dry under vacuum to obtain this compound.

Data Presentation

The following table summarizes quantitative data from various reported large-scale syntheses.

Starting Material (Scale)Reagents and SolventsYield (%)Purity (%)Reference
3-Hydroxypyridine (30 g)1. Benzyl chloride, Toluene; 2. NaBH₄, Ethanol; 3. Oxalyl chloride, DMSO, Triethylamine, Dichloromethane; HCl/Ethyl Acetate8598[2]
3-Hydroxypyridine (300 g)1. Benzyl chloride, Toluene; 2. NaBH₄, Ethanol; 3. Oxalyl chloride, DMSO, Triethylamine, Dichloromethane; HCl/Ethyl Acetate9098[2]
3-Hydroxypyridine (1000 g)1. Benzyl chloride, Toluene; 2. NaBH₄, Ethanol; 3. Oxalyl chloride, DMSO, Triethylamine, Dichloromethane; HCl/Ethyl Acetate7790[2]

Experimental Workflow and Diagrams

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Reduction cluster_2 Step 3: Oxidation & Salt Formation A 3-Hydroxypyridine D Reflux (2-4h) A->D B Benzyl Chloride B->D C Toluene (Solvent) C->D E 1-benzyl-3-hydroxypyridinium chloride (Intermediate A) D->E F Intermediate A E->F Purify & Use I Reaction (10-15h) F->I G Sodium Borohydride (NaBH4) G->I H Ethanol (Solvent) H->I J Acid/Base Workup I->J K 1-benzyl-3-hydroxypiperidine (Intermediate B) J->K L Intermediate B K->L Purify & Use O Oxidation Reaction L->O M Swern Oxidation (Oxalyl Chloride, DMSO, Triethylamine) M->O N Dichloromethane (Solvent) N->O P 1-benzylpiperidin-3-one O->P R Crystallization P->R Q HCl in Ethyl Acetate Q->R S This compound R->S

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound is a versatile intermediate. The benzyl group can be readily removed via catalytic hydrogenation to provide the free secondary amine, which can then be further functionalized. The ketone functionality at the 3-position allows for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. These downstream modifications are crucial for generating libraries of compounds for drug discovery programs targeting a wide array of diseases.

References

Application Notes and Protocols: Synthesis of Novel Heterocycles Using 1-Benzylpiperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpiperidin-3-one hydrochloride is a versatile synthetic intermediate widely employed in the construction of complex heterocyclic frameworks. Its unique structural features, including a reactive ketone functionality and a protected secondary amine, make it a valuable building block in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of novel heterocycles, with a particular focus on the formation of spiro-oxindole-piperidine scaffolds through multicomponent reactions. These compounds are of significant interest due to their potential biological activities.

Core Application: Three-Component 1,3-Dipolar Cycloaddition for Spiro-oxindole-piperidine Synthesis

A primary application of 1-benzylpiperidin-3-one is in the three-component 1,3-dipolar cycloaddition reaction. This powerful one-pot synthesis strategy allows for the rapid construction of complex spiro-heterocyclic systems with high atom economy and stereoselectivity. The general mechanism involves the in situ generation of an azomethine ylide from a secondary amine (in this case, 1-benzylpiperidin-3-one) and an α-carbonyl compound (typically isatin or its derivatives). This transient 1,3-dipole then undergoes a cycloaddition reaction with a dipolarophile (an electron-deficient alkene) to afford the desired spiro-pyrrolidine ring system fused to the oxindole and piperidine moieties.

It is important to note that when using this compound, the free amine must be generated in situ or in a prior step, typically by treatment with a base, to enable its participation in the reaction.

Experimental Protocols

While the direct use of this compound is not explicitly detailed in a wide range of literature, the following protocol is based on well-established procedures for the synthesis of spiro-oxindole-piperidines using the closely related 1-benzylpiperidin-4-one. This protocol can be adapted by researchers for use with the 3-one isomer, with the understanding that optimization of reaction conditions may be necessary.

General Protocol for the Synthesis of Dispiro[indoline-3,2'-pyrrolidine-3',4''-piperidine] Derivatives

This protocol outlines the three-component reaction between an isatin derivative, 1-benzylpiperidin-4-one (as a proxy for the 3-one isomer), and L-proline (as the amino acid component for azomethine ylide generation).

Reaction Scheme:

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_intermediate Intermediate cluster_product Product Isatin Isatin Derivative Ylide Azomethine Ylide (in situ generation) Isatin->Ylide Piperidinone 1-Benzylpiperidin-3-one (as free base) Spiro Dispiro[indoline-3,2'-pyrrolizidine-3',3''-piperidine] Piperidinone->Spiro Proline L-Proline Proline->Ylide Solvent Methanol (MeOH) Solvent->Ylide Condition Reflux Condition->Ylide Ylide->Spiro [3+2] Cycloaddition

Caption: General workflow for the synthesis of dispiro-piperidines.

Materials:

  • Isatin (or substituted isatin) (1.0 mmol)

  • This compound (1.0 mmol)

  • Triethylamine (1.1 mmol, for in situ neutralization)

  • L-proline (1.0 mmol)

  • (E)-3,5-Bis(benzylidene)-1-benzylpiperidin-4-one (dipolarophile) (1.0 mmol)

  • Methanol (15 mL)

Procedure:

  • To a solution of the isatin derivative (1.0 mmol) and L-proline (1.0 mmol) in methanol (15 mL), add this compound (1.0 mmol) and triethylamine (1.1 mmol).

  • Add the dipolarophile, (E)-3,5-bis(benzylidene)-1-benzylpiperidin-4-one (1.0 mmol), to the reaction mixture.

  • Reflux the mixture for the time specified in Table 1, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold methanol, and dried under vacuum to afford the crude product.

  • The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate).

Quantitative Data (Illustrative, based on analogous reactions):

EntryIsatin DerivativeDipolarophileReaction Time (h)Yield (%)
1Isatin(E)-3,5-bis(phenylmethylidene)-1-ethyl-4-piperidone1285-95
25-Bromo-isatin(E)-3,5-bis(4-chlorobenzylidene)-1-ethyl-4-piperidone1288-92
3N-Methyl-isatin(E)-3,5-bis(4-methylbenzylidene)-1-ethyl-4-piperidone1080-90

Note: The yields and reaction times are representative and may vary depending on the specific substrates and reaction conditions used.

Signaling Pathways and Logical Relationships

The synthesis of spiro-oxindole-piperidines via 1,3-dipolar cycloaddition follows a well-defined mechanistic pathway. The key steps are outlined in the diagram below.

G cluster_start Starting Materials cluster_mechanism Reaction Mechanism cluster_product Final Product Isatin Isatin Condensation Condensation & Decarboxylation Isatin->Condensation Amine 1-Benzylpiperidin-3-one (as free base) Amine->Condensation Dipolarophile Electron-deficient Alkene Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition Ylide Azomethine Ylide (1,3-Dipole) Condensation->Ylide in situ generation Ylide->Cycloaddition Spiro Spiro-oxindole-piperidine Cycloaddition->Spiro

Caption: Mechanistic pathway of the three-component reaction.

Conclusion

This compound is a valuable precursor for the synthesis of novel and complex heterocycles. The three-component 1,3-dipolar cycloaddition reaction, in particular, offers an efficient route to spiro-oxindole-piperidine scaffolds. The provided protocols and data serve as a guide for researchers to explore the synthetic utility of this versatile building block in the development of new chemical entities with potential applications in drug discovery. Further investigation and optimization of reaction conditions are encouraged to expand the scope and utility of 1-benzylpiperidin-3-one in heterocyclic synthesis.

Application Notes and Protocols: Synthesis of 3-Hydroxypiperidine via Catalytic Hydrogenation of 1-Benzylpiperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 3-hydroxypiperidine, a key building block in pharmaceutical development, starting from 1-benzylpiperidin-3-one hydrochloride. The synthesis involves a two-step process: the chemoselective reduction of the ketone functionality, followed by the catalytic hydrogenolysis of the N-benzyl protecting group.

Reaction Overview

The conversion of this compound to 3-hydroxypiperidine is typically achieved in two distinct steps to ensure high purity and yield. The first step involves the reduction of the ketone to a secondary alcohol, yielding 1-benzyl-3-hydroxypiperidine. The subsequent step is the removal of the N-benzyl group via catalytic hydrogenation to afford the final product, 3-hydroxypiperidine.

Experimental Protocols

Protocol 1: Chemoselective Reduction of 1-Benzylpiperidin-3-one

This protocol details the reduction of the ketone in 1-benzylpiperidin-3-one to the corresponding alcohol, 1-benzyl-3-hydroxypiperidine, using sodium borohydride.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Ethanol

  • Sodium borohydride (NaBH₄)

  • 1.0 N Hydrochloric acid (HCl)

  • 3.0 N Potassium hydroxide (KOH)

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Free Base Preparation: Convert 1-benzyl-3-piperidone hydrochloride to its free base by dissolving it in an aqueous solution of potassium carbonate. Extract the free base into ethyl acetate.

  • Reduction: Slowly add sodium borohydride (1.0 equivalent) to a solution of the N-benzyl-3-piperidone free base in ethanol over a period of 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture overnight at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Concentrate the reaction mixture under vacuum.

    • Dissolve the concentrated residue in 1.0 N HCl and wash twice with diethyl ether.

    • Adjust the pH of the aqueous phase to 12 with 3.0 N KOH.

    • Extract the product three times with dichloromethane.

  • Isolation: Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under vacuum to yield 1-benzyl-3-hydroxypiperidine.[1]

Protocol 2: Catalytic Debenzylation of 1-Benzyl-3-hydroxypiperidine

This protocol describes the removal of the N-benzyl group from 1-benzyl-3-hydroxypiperidine using catalytic transfer hydrogenation with palladium on carbon (Pd/C) and ammonium formate.

Materials:

  • 1-Benzyl-3-hydroxypiperidine

  • 10% Palladium on carbon (Pd/C)

  • Anhydrous ammonium formate

  • Dry methanol

  • Chloroform

  • Celite

Procedure:

  • Reaction Setup: In a round-bottom flask, create a stirred suspension of 1-benzyl-3-hydroxypiperidine (1.0 equivalent) and an equal weight of 10% Pd/C in dry methanol under a nitrogen atmosphere.

  • Hydrogen Donor Addition: Add anhydrous ammonium formate (5.0 equivalents) in a single portion to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at reflux temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until completion.

  • Catalyst Removal:

    • After the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with chloroform.

  • Isolation: Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude 3-hydroxypiperidine.[2] Further purification can be achieved by distillation or crystallization if necessary.

Quantitative Data Summary

The following tables summarize the quantitative data for the two-step synthesis of 3-hydroxypiperidine.

Table 1: Chemoselective Reduction of 1-Benzylpiperidin-3-one

ParameterValueReference
Starting Material 1-Benzyl-3-piperidone[1]
Reducing Agent Sodium borohydride (NaBH₄)[1]
Solvent Ethanol[1]
Reaction Time Overnight[1]
Yield 86%[1]

Table 2: Catalytic Debenzylation of 1-Benzyl-3-hydroxypiperidine

ParameterValueReference
Starting Material 1-Benzyl-3-hydroxypiperidine[2]
Catalyst 10% Pd/C[2]
Hydrogen Donor Ammonium formate[2]
Solvent Methanol[2]
Temperature Reflux[2]
Reaction Time Varies (monitor by TLC)[2]

Visualizations

Reaction Scheme

Reaction_Scheme start 1-Benzylpiperidin-3-one Hydrochloride intermediate 1-Benzyl-3-hydroxypiperidine start->intermediate 1. K₂CO₃ 2. NaBH₄, Ethanol final 3-Hydroxypiperidine intermediate->final 10% Pd/C NH₄⁺HCO₂⁻, Methanol

Caption: Two-step synthesis of 3-hydroxypiperidine.

Experimental Workflow

G Experimental Workflow: Synthesis of 3-Hydroxypiperidine cluster_0 Step 1: Ketone Reduction cluster_1 Step 2: Debenzylation A Prepare free base of 1-Benzylpiperidin-3-one B Dissolve in Ethanol A->B C Add NaBH4 portion-wise B->C D Stir overnight at RT C->D E Work-up and Extraction D->E F Isolate 1-Benzyl-3-hydroxypiperidine E->F G Suspend 1-Benzyl-3-hydroxypiperidine and 10% Pd/C in Methanol F->G Proceed to Debenzylation H Add Ammonium Formate G->H I Reflux reaction mixture H->I J Monitor by TLC I->J K Filter through Celite J->K L Isolate 3-Hydroxypiperidine K->L

Caption: Workflow for the synthesis of 3-hydroxypiperidine.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzylpiperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of 1-Benzylpiperidin-3-one hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly for the widely used method starting from 3-hydroxypyridine.

Question: Low yield in the initial N-benzylation of 3-hydroxypyridine.

Answer:

Low yields in the N-benzylation step to form the N-benzyl-3-hydroxypyridinium halide intermediate can be attributed to several factors:

  • Incomplete Reaction: Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC). The reaction typically requires refluxing for 2 to 4 hours.[1][2][3]

  • Reagent Quality: Use pure 3-hydroxypyridine and benzyl chloride. Impurities can lead to side reactions.

  • Solvent Choice: Toluene is a commonly used solvent for this step.[1] Ensure it is dry and of an appropriate grade.

Question: The reduction of the pyridinium salt results in a mixture of products or a low yield of 1-benzyl-3-hydroxypiperidine.

Answer:

This is a critical step and achieving high selectivity and yield is crucial.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation.[1][2][3] The amount of NaBH₄ used is critical; typically, a significant excess is required.

  • Temperature Control: The addition of sodium borohydride should be performed under an ice bath to control the exothermic reaction.[1][2][3] After the addition, the reaction is typically stirred at room temperature for 10-15 hours.[1][2][3]

  • pH Adjustment: After the reduction, quenching the reaction with water and subsequent pH adjustments are critical for isolating the product. The pH is first adjusted to 1-2 with concentrated hydrochloric acid to remove impurities by extraction. Then, the aqueous phase is basified to a pH of 13-14 to precipitate or extract the 1-benzyl-3-hydroxypiperidine product.[2][3]

Question: The final oxidation step to form the ketone is inefficient.

Answer:

The oxidation of the secondary alcohol (1-benzyl-3-hydroxypiperidine) to the ketone can be challenging.

  • Oxidizing Agent: A Swern oxidation is a common method used for this step.[2][3] This involves the use of oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures (-78 to -75 °C).

  • Temperature Control: Strict temperature control is essential during the Swern oxidation to avoid side reactions.

  • Work-up Procedure: The work-up involves quenching the reaction, washing, and careful pH adjustment to isolate the final product as the hydrochloride salt. An ethyl acetate solution saturated with HCl is often used for the final precipitation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: There are three main routes reported in the literature:

  • From 3-Hydroxypyridine: This involves N-benzylation, reduction of the pyridine ring, and subsequent oxidation of the resulting alcohol.[1][2][3] This is one of the most common methods.

  • From γ-Butyrolactone: This is a longer, six-step synthesis involving benzylaminolysis, hydrolysis, esterification, condensation with ethyl bromoacetate, cyclization, and finally hydrolysis/decarboxylation. The overall yield for this route is reported to be relatively low (around 18.27%).[3][4]

  • From Benzylamine and Halogenated Acetates: This newer route involves the preparation of N-benzyl glycine ethyl ester, followed by condensation with a 4-halo-butyrate, cyclization, and hydrolysis. This method is claimed to have a shorter route and higher yield.[4][5]

Q2: Are there any alternative methods to the Swern oxidation for the final step?

A2: While the Swern oxidation is commonly cited, other oxidation methods for converting secondary alcohols to ketones could be explored, such as those using Dess-Martin periodinane or various chromium-based reagents. However, the choice of oxidant should be carefully considered based on substrate compatibility, safety, and waste disposal.

Q3: How can I control the formation of dialkylated byproducts during the synthesis of the N-benzyl glycine ethyl ester intermediate in the alternative route?

A3: The formation of dialkylated impurities can be a problem. The use of a quaternary ammonium salt as a phase transfer catalyst has been shown to effectively control this side reaction, leading to higher purity of the desired monoalkylated product.[4]

Data Presentation

Table 1: Comparison of Yields for Different Synthetic Routes

Synthetic RouteStarting MaterialKey StepsReported Overall YieldReference
Route 13-HydroxypyridineN-benzylation, Reduction, Oxidation~77-82% (for the final two steps)[3]
Route 2γ-Butyrolactone6 steps including aminolysis, cyclization18.27%[3][4]
Route 3BenzylamineN-alkylation, Condensation, CyclizationHigh (specific overall yield not stated)[4]

Table 2: Example Molar Ratios and Yields for the Synthesis from 3-Hydroxypyridine

StepReactant 1Reactant 2Molar Ratio (Reactant 1:Reactant 2)YieldReference
N-benzylation3-hydroxypyridineBenzyl chloride1:0.9693%[1]
ReductionN-benzyl-3-hydroxypyridinium chlorideSodium borohydride1:2.16Not explicitly stated for this step[1]
Oxidation (final product from intermediate B)1-benzyl-3-hydroxypiperidine--77%[3]

Experimental Protocols

Protocol 1: Synthesis via 3-Hydroxypyridine Route

This protocol is a generalized procedure based on cited literature.[1][2][3]

Step 1: Synthesis of N-benzyl-3-hydroxypyridinium chloride (Intermediate A)

  • Dissolve 3-hydroxypyridine (1 equivalent) in toluene.

  • Heat the solution to reflux.

  • Add benzyl chloride (0.96-1 equivalent) dropwise over 30-60 minutes.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Filter the precipitate and dry to obtain the product.

Step 2: Synthesis of 1-benzyl-3-hydroxypiperidine (Intermediate B)

  • Add the N-benzyl-3-hydroxypyridinium chloride (1 equivalent) to ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add sodium borohydride (approx. 2.2 equivalents) in portions.

  • Allow the reaction to warm to room temperature and stir for 10-15 hours.

  • Quench the reaction by adding water.

  • Remove the ethanol under reduced pressure.

  • Adjust the pH to 1-2 with concentrated hydrochloric acid.

  • Extract with an organic solvent to remove impurities and discard the organic phase.

  • Adjust the pH of the aqueous phase to 13-14 with a strong base (e.g., NaOH).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

Step 3: Synthesis of this compound

  • Dissolve oxalyl chloride in dichloromethane and cool to -78 °C.

  • Add DMSO dropwise.

  • Add a solution of 1-benzyl-3-hydroxypiperidine in dichloromethane dropwise, maintaining the temperature at -78 °C.

  • Stir for 0.5-1 hour.

  • Add triethylamine in dichloromethane dropwise at -78 °C and stir for another 0.5-1 hour.

  • Allow the reaction to warm to room temperature and stir for 10-15 hours.

  • Wash the reaction mixture with water.

  • Dry the organic phase and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and add a saturated solution of HCl in ethyl acetate until the pH is 1-2.

  • Stir and cool to allow for complete precipitation.

  • Filter and dry the solid to obtain this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Oxidation & Salification start1 3-Hydroxypyridine + Benzyl Chloride proc1 Reflux in Toluene (2-4h) start1->proc1 end1 Intermediate A (N-benzyl-3-hydroxypyridinium chloride) proc1->end1 start2 Intermediate A end1->start2 proc2 1. NaBH4 in Ethanol (0°C to RT) 2. Acid/Base Work-up start2->proc2 end2 Intermediate B (1-benzyl-3-hydroxypiperidine) proc2->end2 start3 Intermediate B end2->start3 proc3 1. Swern Oxidation 2. HCl in Ethyl Acetate start3->proc3 end3 Final Product (1-Benzylpiperidin-3-one HCl) proc3->end3

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_benzylation N-Benzylation Issues cluster_reduction Reduction Issues cluster_oxidation Oxidation Issues issue Low Final Yield incomplete_rxn Incomplete Reaction issue->incomplete_rxn impure_reagents Impure Reagents issue->impure_reagents wrong_reductant Incorrect Reducing Agent Ratio issue->wrong_reductant bad_temp_control Poor Temperature Control issue->bad_temp_control improper_ph Improper pH Adjustment issue->improper_ph inefficient_oxidant Inefficient Oxidant issue->inefficient_oxidant oxidation_temp Incorrect Temperature issue->oxidation_temp sol_tlc Solution: Monitor with TLC incomplete_rxn->sol_tlc sol_reagent Solution: Use Pure Reagents impure_reagents->sol_reagent sol_ratio Solution: Optimize NaBH4 amount wrong_reductant->sol_ratio sol_temp Solution: Use Ice Bath bad_temp_control->sol_temp sol_ph Solution: Careful pH Control improper_ph->sol_ph sol_oxidant Solution: Use Swern Oxidation inefficient_oxidant->sol_oxidant sol_ox_temp Solution: Maintain -78°C oxidation_temp->sol_ox_temp

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of 1-Benzylpiperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-Benzylpiperidin-3-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is an important chemical intermediate used in the synthesis of various pharmaceutical compounds.[1][2] It is a key building block for drugs such as the antimicrobial agent Balofloxacin and the leukemia treatment Ibrutinib.[2]

Q2: What are the common synthetic routes to this compound?

A2: Two prevalent synthetic routes are:

  • From 3-Hydroxypyridine: This multi-step process involves the benzylation of 3-hydroxypyridine, followed by reduction and subsequent oxidation to yield the desired ketone.[1][3]

  • From N-benzyl glycine ethyl ester: This route involves the condensation of N-benzyl glycine ethyl ester with a 4-halogenated ethyl acetate, followed by cyclization and hydrolysis.[2][4]

Q3: What are the typical impurities encountered during the synthesis of this compound?

A3: Depending on the synthetic route, common impurities may include:

  • Unreacted starting materials: 3-hydroxypyridine, benzyl chloride, N-benzyl glycine ethyl ester, and 4-halogenated ethyl acetate.

  • Intermediates: 1-Benzyl-3-hydroxypiperidine (from the 3-hydroxypyridine route) and intermediates from the cyclization reaction in the N-benzyl glycine ethyl ester route.[2][3]

  • Byproducts: Dialkylated impurities and products of incomplete cyclization or hydrolysis.[2]

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a common method for determining the purity of the final product.[2][4] Thin-Layer Chromatography (TLC) is also used to monitor the progress of the reaction.[1] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the compound.

Troubleshooting Purification

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization

Problem: The product oils out or fails to crystallize.

  • Possible Cause 1: Incorrect solvent system. The polarity of the solvent may be unsuitable for crystallization.

    • Solution: Experiment with different solvent systems. Acetonitrile, ethyl acetate, and isopropanol have been used for the crystallization of this compound.[4] A mixture of solvents, such as isopropanol and methyl tert-butyl ether (MTBE), can also be effective.

  • Possible Cause 2: Presence of residual water. Water can inhibit crystallization and lead to the formation of oils.

    • Solution: Ensure that all glassware is thoroughly dried and use anhydrous solvents for the reaction and purification steps. If the crude product is suspected to contain water, it can be dissolved in an appropriate organic solvent and dried over an anhydrous salt like sodium sulfate before recrystallization.

Problem: Low yield after recrystallization.

  • Possible Cause 1: The compound is too soluble in the recrystallization solvent at low temperatures.

    • Solution: Use the minimum amount of hot solvent required to dissolve the crude product. Cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator) can help to maximize the yield of the crystals.

  • Possible Cause 2: Premature crystallization during hot filtration.

    • Solution: Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling down and the product from crystallizing prematurely.

Removal of Specific Impurities

Problem: Presence of unreacted benzyl chloride.

  • Possible Cause: Incomplete reaction or use of excess benzyl chloride.

    • Solution: Unreacted benzyl chloride can be removed by washing the reaction mixture with a dilute aqueous base, such as sodium bicarbonate solution. This will hydrolyze the benzyl chloride to benzyl alcohol, which can then be more easily separated.

Problem: Contamination with the intermediate 1-Benzyl-3-hydroxypiperidine.

  • Possible Cause: Incomplete oxidation of the hydroxyl group.

    • Solution: If the impurity is present in significant amounts, it may be necessary to repeat the oxidation step. For smaller amounts, chromatographic purification may be effective.

Quantitative Data

The following tables summarize quantitative data from various synthetic and purification protocols.

Table 1: Purity and Yield of this compound from Different Synthetic Routes

Synthetic RouteRecrystallization SolventPurity (%)Yield (%)Reference
From 3-HydroxypyridineEthyl Acetate with HCl9890[1]
From 3-HydroxypyridineEthyl Acetate with HCl9077[1]
From N-benzyl glycine ethyl esterAcetonitrile99.465.1[2][4]
From N-benzyl glycine ethyl esterIsopropanol99.660.3[2]

Experimental Protocols

Protocol 1: Synthesis and Purification from 3-Hydroxypyridine

This protocol is adapted from patent CN102351783B.[1]

  • Benzylation: Dissolve 3-hydroxypyridine in toluene and heat to reflux. Add benzyl chloride dropwise over 60 minutes and continue to reflux for 2 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and filter to obtain the intermediate product A.

  • Reduction: Add product A to ethanol in an ice bath. Slowly add sodium borohydride and then allow the reaction to stir at room temperature for 10-15 hours. Quench the reaction with water and remove the ethanol. Adjust the pH to 1-2 with concentrated hydrochloric acid and extract with ethyl acetate to remove impurities. Basify the aqueous layer to pH 13-14 with 10% sodium hydroxide and extract the product B with ethyl acetate.

  • Oxidation (Swern Oxidation): Dissolve oxalyl chloride in dichloromethane and cool to -78 °C. Add dimethyl sulfoxide (DMSO), followed by a solution of product B in dichloromethane. Stir for 1 hour, then add triethylamine. Allow the reaction to warm to room temperature and stir for 10-15 hours.

  • Purification and Salt Formation: Wash the organic phase, dry it over anhydrous sodium sulfate, and concentrate. Add a saturated solution of HCl in ethyl acetate until the pH is 1-2. Stir, cool, and filter the precipitated solid. Dry the solid to obtain this compound.

Protocol 2: Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot isopropanol.

  • Crystallization: Slowly add methyl tert-butyl ether (MTBE) as an anti-solvent until the solution becomes turbid.

  • Cooling: Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold isopropanol/MTBE mixture, and dry under vacuum.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of this compound.

Synthesis_from_3_Hydroxypyridine A 3-Hydroxypyridine + Benzyl Chloride B Benzylation (Toluene, Reflux) A->B C Intermediate A B->C D Reduction (NaBH4, Ethanol) C->D E Intermediate B (1-Benzyl-3-hydroxypiperidine) D->E F Oxidation (Swern) E->F G Crude Product F->G H Purification & Salt Formation (HCl in Ethyl Acetate) G->H I 1-Benzylpiperidin-3-one HCl H->I

Caption: Workflow for the synthesis of this compound from 3-Hydroxypyridine.

Synthesis_from_N_benzyl_glycine_ethyl_ester A N-benzyl glycine ethyl ester + 4-halo ethyl acetate B Condensation A->B C Intermediate III B->C D Cyclization C->D E Intermediate II D->E F Hydrolysis & Decarboxylation E->F G Crude Product F->G H Crystallization (e.g., Isopropanol) G->H I 1-Benzylpiperidin-3-one HCl H->I

Caption: Workflow for the synthesis of this compound from N-benzyl glycine ethyl ester.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Benzylpiperidin-3-one Hydrochloride Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the derivatization of 1-Benzylpiperidin-3-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing the ketone group of 1-Benzylpiperidin-3-one?

The most common and versatile method for derivatizing the ketone at the 3-position is reductive amination. This reaction introduces a wide variety of substituents by forming a new carbon-nitrogen bond. Other potential derivatizations include aldol condensation to form a carbon-carbon bond at the alpha-position, though this is less frequently cited for this specific substrate.

Q2: Do I need to neutralize the hydrochloride salt before starting the reaction?

Yes, it is highly recommended. The hydrochloride salt can interfere with many reactions, particularly those that are base-sensitive or involve organometallic reagents. Neutralization is typically achieved by treating the starting material with a suitable base, such as sodium bicarbonate or triethylamine, followed by extraction of the free base into an organic solvent.[1]

Q3: What is the purpose of using a protecting group on the piperidine nitrogen?

For 1-Benzylpiperidin-3-one, the benzyl group on the nitrogen already acts as a protecting group, preventing it from undergoing undesired reactions during the functionalization of the ketone.[2] If further modifications are planned that require debenzylation, the nitrogen would then need to be protected with a different group, such as Boc (tert-Butoxycarbonyl), before proceeding with other transformations.[2]

Troubleshooting Guides

Guide 1: Reductive Amination

Reductive amination is a powerful method for synthesizing 3-amino-piperidine derivatives from 1-Benzylpiperidin-3-one.[3] The reaction proceeds in two steps: the formation of an iminium ion from the ketone and an amine, followed by reduction to the corresponding amine.[4]

Problem 1: Low or No Product Yield

Possible Cause 1: Incomplete imine/iminium ion formation.

  • Solution: The formation of the iminium ion is often the rate-limiting step and is acid-catalyzed. If you are using a mild reducing agent like sodium triacetoxyborohydride (STAB), the acetic acid released as a byproduct can catalyze the reaction. However, for less reactive amines or ketones, adding a catalytic amount of a weak acid like acetic acid (0.05-0.1 eq) to the initial reaction mixture can improve the rate of iminium ion formation.[4]

Possible Cause 2: Degradation of the reducing agent.

  • Solution: Some reducing agents are sensitive to acidic conditions or protic solvents. Sodium cyanoborohydride (NaBH₃CN) is more stable in mildly acidic conditions than sodium borohydride (NaBH₄), but can still degrade. Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally preferred as it is milder, more selective, and does not require acidic conditions.[4][5] Ensure your reagents are fresh and handled under anhydrous conditions.

Possible Cause 3: Steric hindrance.

  • Solution: If either the amine or substituents on the piperidine ring are bulky, the reaction can be sterically hindered.[1] Increasing the reaction temperature or switching to a less sterically demanding reducing agent might be necessary.

Problem 2: Formation of Side Products

Possible Cause 1: Over-alkylation of the primary amine.

  • Solution: If you are using a primary amine, the resulting secondary amine product can react again with the starting ketone, leading to a tertiary amine byproduct. Using a slight excess of the primary amine can help to minimize this.[4] Alternatively, a two-step procedure where the imine is formed first and then reduced might be necessary for problematic substrates.[4]

Possible Cause 2: Reduction of the ketone to an alcohol.

  • Solution: This is more common with harsher reducing agents like sodium borohydride. Using a milder reagent that is selective for the iminium ion, such as sodium triacetoxyborohydride, will prevent the formation of the corresponding 1-benzylpiperidin-3-ol.[6][7][8][9]

Possible Cause 3: Enamine byproduct formation.

  • Solution: In some cases, an unsaturated enamine can form as a byproduct.[3] This is more likely in highly concentrated reaction mixtures. Purification by column chromatography is usually sufficient to separate this impurity.

Data Presentation: Comparison of Reductive Amination Conditions
ParameterProtocol 1: Sodium Triacetoxyborohydride (STAB)Protocol 2: Sodium Cyanoborohydride
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Sodium Cyanoborohydride (NaBH₃CN)
Typical Equivalents 1.2 - 1.5 eq[4]1.5 eq
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[4]Methanol (MeOH)
Additive Catalytic Acetic Acid (optional, for less reactive substrates)[4]pH control is often necessary
Temperature Room Temperature[4]0 °C to Room Temperature
Advantages Mild, selective for iminium ions, safer, does not require pH control.[4]Effective for a range of substrates.
Disadvantages Can be slower for some substrates.Toxic cyanide byproduct, less selective (can reduce ketones), requires careful pH monitoring.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is adapted from a general procedure for the reductive amination of ketones.[4]

  • Preparation: To a solution of this compound (1.0 eq) in dichloromethane (DCM), add a saturated aqueous solution of sodium bicarbonate. Stir vigorously until all the starting material has been converted to the free base. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Reaction Setup: Dissolve the 1-Benzylpiperidin-3-one free base (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 eq) to the mixture in one portion.[4] For less reactive amines, a catalytic amount of acetic acid (0.05-0.1 eq) can be added.[4]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1 to 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[4]

  • Extraction: Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-3-amino-1-benzylpiperidine.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reductive Amination cluster_workup Work-up & Purification start 1-Benzylpiperidin-3-one HCl neutralize Neutralize with NaHCO3(aq) start->neutralize extract Extract with DCM neutralize->extract dry Dry over Na2SO4 extract->dry concentrate_start Concentrate dry->concentrate_start free_base Free Base concentrate_start->free_base dissolve Dissolve Free Base and Amine in DCM/DCE free_base->dissolve add_stab Add NaBH(OAc)3 dissolve->add_stab stir Stir at RT (1-24h) add_stab->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with NaHCO3(aq) monitor->quench extract_prod Extract with DCM quench->extract_prod wash_dry Wash with Brine, Dry extract_prod->wash_dry concentrate_prod Concentrate wash_dry->concentrate_prod purify Column Chromatography concentrate_prod->purify product Final Product purify->product

Caption: General experimental workflow for reductive amination.

troubleshooting_workflow start Low or No Yield in Reductive Amination check_imine Check for Imine Formation (e.g., by NMR or LC-MS before adding reducing agent) start->check_imine imine_no Imine formation is the issue. check_imine->imine_no No imine_yes Imine forms, but reduction fails. check_imine->imine_yes Yes add_acid Add catalytic AcOH (0.1 eq). imine_no->add_acid increase_temp Increase reaction temperature. add_acid->increase_temp check_reagent Check quality and age of reducing agent. imine_yes->check_reagent check_conditions Ensure anhydrous conditions. check_reagent->check_conditions

Caption: Troubleshooting workflow for low product yield.

decision_tree start Goal: Derivatize 1-Benzylpiperidin-3-one bond_type What type of bond do you want to form? start->bond_type cn_bond Form C-N Bond bond_type->cn_bond C-N cc_bond Form C-C Bond bond_type->cc_bond C-C reductive_amination Use Reductive Amination cn_bond->reductive_amination aldol_condensation Consider Aldol Condensation cc_bond->aldol_condensation amine_type What is your amine? reductive_amination->amine_type primary_amine Primary Amine: Watch for over-alkylation. Use excess amine. amine_type->primary_amine Primary secondary_amine Secondary Amine: Generally straightforward. amine_type->secondary_amine Secondary

Caption: Decision tree for selecting a derivatization strategy.

References

1-Benzylpiperidin-3-one hydrochloride stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1-Benzylpiperidin-3-one hydrochloride. Here you will find troubleshooting guides and frequently asked questions (FAQs) addressing common stability and degradation issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: To maintain the integrity and purity of this compound, it is recommended to store the compound in a cool, dry place, away from direct sunlight and moisture.[1] The container should be tightly sealed to prevent exposure to air and humidity. For long-term storage, refrigeration at 2-8°C is advisable.[2]

Q2: I've noticed a discoloration (e.g., yellowing) of my this compound solid over time. What could be the cause?

A2: Discoloration of this compound, often appearing as a cream to pale brown powder, can be an indication of degradation.[3] This can be caused by exposure to light, air (oxidation), or elevated temperatures. It is crucial to store the compound under the recommended conditions to minimize degradation. If discoloration is observed, it is advisable to verify the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in the literature, based on its chemical structure which includes a tertiary amine and a ketone functional group, several degradation routes are plausible under forced degradation conditions:[4][5]

  • Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of N-oxides. Additionally, oxidative cleavage of the N-benzyl group can occur, potentially yielding benzaldehyde and piperidin-3-one.[6][7][8] The carbon alpha to the ketone could also be susceptible to oxidation.

  • Hydrolysis: Although the core structure is generally stable to hydrolysis, prolonged exposure to highly acidic or basic conditions could potentially promote ring-opening or other hydrolytic reactions, especially at elevated temperatures.

  • Photodegradation: Compounds with aromatic rings and carbonyl groups can be sensitive to light. Photodegradation may involve radical reactions, leading to a variety of degradation products.

  • Thermal Degradation: At elevated temperatures, decomposition can occur. The specific degradation products would depend on the temperature and atmosphere.

Q4: What are some common impurities that might be present in this compound?

A4: Impurities in this compound can originate from the synthetic process or from degradation.

  • Synthesis-Related Impurities: These can include unreacted starting materials, intermediates from the synthetic route, and byproducts from side reactions.[9] For example, if prepared by the oxidation of 1-Benzylpiperidin-3-ol, residual starting material may be present.[1]

  • Degradation-Related Impurities: As the compound degrades, various products can form. Potential degradation products include N-debenzylated compounds (piperidin-3-one), and oxidation products like N-oxides.

Troubleshooting Guides

Issue 1: Inconsistent or Poor Yields in Reactions

If you are experiencing inconsistent or lower-than-expected yields in reactions involving this compound, consider the following troubleshooting steps.

Potential Cause Troubleshooting Suggestion
Degraded Starting Material Verify the purity of the this compound lot using TLC or HPLC. Discoloration can be an indicator of degradation. Use a fresh, properly stored batch if degradation is suspected.
Presence of Impurities Impurities from the synthesis of this compound can interfere with your reaction. Consider purifying the starting material by recrystallization if you suspect impurities are the issue.
Reaction Conditions Optimize reaction parameters such as temperature, reaction time, and solvent. Some reactions may be sensitive to trace amounts of water or oxygen; ensure you are using dry solvents and an inert atmosphere if necessary.[10]

G start Low or Inconsistent Yield Observed check_purity Check Purity of 1-Benzylpiperidin-3-one HCl (e.g., by HPLC/TLC) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok purify Purify Starting Material (e.g., Recrystallization) purity_ok->purify No check_conditions Review Reaction Conditions (Temperature, Time, Solvent, Atmosphere) purity_ok->check_conditions Yes purify->check_purity conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize Systematically Optimize Reaction Parameters (e.g., small-scale trials) conditions_ok->optimize No proceed Proceed with Optimized Reaction conditions_ok->proceed Yes optimize->proceed

Figure 1. A decision-making workflow for troubleshooting low reaction yields.
Issue 2: Appearance of Unexpected Side Products

The formation of unexpected side products can be a significant challenge. This guide provides steps to identify the cause and mitigate the issue.

Potential Cause Troubleshooting Suggestion
Degradation of Starting Material If this compound has degraded, the degradation products can participate in the reaction, leading to unexpected side products. Always use a pure, well-stored starting material.
Reaction with Degradation Products The desired product of your reaction might be unstable under the reaction or workup conditions and could be degrading. Monitor the reaction over time by TLC or LC-MS to check for the formation and subsequent disappearance of your product, which would indicate instability.
Instability of the Product The desired product itself may be unstable under the reaction or workup conditions.[10] Consider modifying the workup procedure (e.g., using milder pH conditions, lower temperatures) to minimize product degradation.

G start Unexpected Side Products Observed analyze_side_products Characterize Side Products (e.g., by LC-MS, NMR) start->analyze_side_products is_degradation_product Is Side Product a Known or Potential Degradant of Starting Material? analyze_side_products->is_degradation_product use_fresh_sm Use Fresh, High-Purity Starting Material is_degradation_product->use_fresh_sm Yes monitor_reaction Monitor Reaction Profile Over Time (TLC, LC-MS) is_degradation_product->monitor_reaction No end Problem Resolved use_fresh_sm->end is_product_unstable Does Product Form and Then Degrade? monitor_reaction->is_product_unstable modify_workup Modify Reaction/Workup Conditions (e.g., milder pH, lower temp) is_product_unstable->modify_workup Yes reassess_reaction Re-evaluate Reaction Pathway and Potential Side Reactions is_product_unstable->reassess_reaction No modify_workup->end reassess_reaction->end

Figure 2. A logical workflow for investigating the source of unexpected side products.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

To assess the stability of this compound, forced degradation studies can be performed under various stress conditions.[4][5] This helps in identifying potential degradation products and developing stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at a controlled temperature (e.g., 60°C) for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the mixture at room temperature for a specified period.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven at a controlled temperature (e.g., 80°C) for a specified period. Dissolve the stressed solid in the solvent before analysis.

  • Photolytic Degradation: Expose the solid compound or its solution to UV light (e.g., in a photostability chamber) for a specified duration.

3. Sample Analysis:

  • After the specified stress period, dilute the samples to a suitable concentration and analyze them using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.

Protocol 2: Example of a Stability-Indicating HPLC Method
Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., determined by UV scan, around 254 nm).
Column Temperature 25°C - 30°C
Injection Volume 10 - 20 µL

Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness to be considered stability-indicating.

G start 1-Benzylpiperidin-3-one HCl Sample stress Apply Stress Conditions start->stress control Unstressed Control start->control acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stress->base oxidation Oxidation (e.g., 3% H₂O₂, RT) stress->oxidation thermal Thermal Stress (e.g., 80°C, solid) stress->thermal photo Photolytic Stress (UV light) stress->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis compare Compare Chromatograms and Identify Degradation Products analysis->compare end Assess Stability Profile compare->end

Figure 3. A schematic representation of the experimental workflow for forced degradation studies.

References

Troubleshooting common problems in 1-Benzylpiperidin-3-one hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Benzylpiperidin-3-one hydrochloride reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize this compound is resulting in a very low yield. What are the common causes?

A1: Low yields in this synthesis can stem from several factors depending on the synthetic route. Common issues include incomplete reaction, degradation of starting materials or products, and formation of side products. For syntheses starting from 3-hydroxypyridine, incomplete quaternization with benzyl halide or inefficient reduction of the pyridinium salt can be a cause. In routes involving Dieckmann condensation, suboptimal base strength or concentration, or the use of wet reagents and solvents can hinder the cyclization step.[1][2]

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The formation of multiple products is a common issue. If you are following a route involving the reduction of a pyridinium intermediate, you might be seeing partially reduced or over-reduced species. In Dieckmann condensation-based syntheses, intermolecular condensation can lead to oligomeric byproducts.[2] Another possibility is the formation of dialkylated products in the initial N-benzylation step if not properly controlled.[3][4]

Q3: The purification of this compound is proving difficult, and the final product is an oil instead of a solid. What can I do?

A3: Oiling out during crystallization is often due to impurities.[2] Ensure that all previous steps have been carried out to completion and that the work-up procedures have effectively removed unreacted reagents and byproducts. The hydrochloride salt's hygroscopic nature can also make crystallization challenging. It is crucial to use anhydrous solvents and a dry atmosphere. If crystallization from a single solvent fails, consider using a solvent/anti-solvent system, such as isopropanol/ether or acetonitrile.[4] Adding a seed crystal can also initiate crystallization.

Q4: How can I monitor the progress of my reaction effectively?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[5] Use a suitable solvent system that provides good separation between your starting material, intermediate(s), and the final product. Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis, techniques like HPLC or GC-MS can be employed to track the disappearance of reactants and the appearance of the product.[4]

Troubleshooting Guide

This guide provides a more in-depth look at specific problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Synthesis from 3-Hydroxypyridine 1. Incomplete Benzylation: The reaction between 3-hydroxypyridine and benzyl halide may not have gone to completion.- Ensure the reaction is run for the recommended time (typically 2-4 hours) at reflux temperature.[6] - Use a slight excess of benzyl halide. - Ensure your solvent (e.g., toluene) is anhydrous.
2. Inefficient Reduction: The reduction of the intermediate pyridinium salt with sodium borohydride can be sluggish.- Perform the reduction at a low temperature (ice bath) and allow it to slowly warm to room temperature over a prolonged period (10-15 hours).[6] - Use a sufficient excess of sodium borohydride.
3. Poor Oxidation: The final oxidation of the hydroxyl group to a ketone may be inefficient.- For Swern oxidation, ensure the reaction is maintained at a very low temperature (-78°C) during the addition of reagents.[3] - Use freshly distilled and anhydrous reagents (oxalyl chloride, DMSO, triethylamine).
Low Yield in Dieckmann Condensation Route 1. Inactive Base: The base (e.g., sodium hydride, sodium ethoxide) may have degraded due to moisture.- Use fresh, high-quality base. If using NaH in mineral oil, wash it with anhydrous hexane before use.[2] - Ensure all glassware and solvents are rigorously dried.
2. Intermolecular Condensation: At higher concentrations, the diester can react with another molecule instead of cyclizing.- Run the reaction at high dilution to favor the intramolecular reaction.[2]
3. Reverse Claisen Reaction: If the product β-keto ester does not have an enolizable proton, the reaction can be reversible.- This is less of an issue for 1-Benzylpiperidin-3-one but is a general consideration for Dieckmann condensations.[7]
Product Purity Issues 1. Incomplete Work-up: Residual reagents or byproducts are carried through to the final step.- Perform aqueous washes to remove water-soluble impurities. - Back-extraction at different pH values can help separate acidic and basic impurities.
2. Co-precipitation of Impurities: Impurities may be trapped within the crystal lattice of your product.- Recrystallize the crude product from a suitable solvent system. - Column chromatography can be used to purify the free base before converting it to the hydrochloride salt.
Crystallization Difficulties 1. Product is an Oil: This is often due to impurities preventing the formation of a crystal lattice.- Purify the crude product further using column chromatography. - Try dissolving the oil in a minimal amount of a good solvent and then slowly adding an anti-solvent to induce precipitation.
2. Hygroscopic Nature: The hydrochloride salt can absorb atmospheric moisture, hindering crystallization.- Perform the crystallization and filtration under an inert, dry atmosphere (e.g., nitrogen or argon). - Dry the final product under high vacuum.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for different synthetic routes to this compound, based on published patent literature.

Synthetic Route Key Reagents Reaction Time Temperature Reported Yield Reference
From 3-Hydroxypyridine1. Benzyl chloride, Toluene 2. NaBH4, Ethanol 3. Swern Oxidation1. 2 hours 2. 10-15 hours 3. 1-2 hours1. Reflux 2. 0°C to RT 3. -78°C to RT~77-90%[3][6]
Dieckmann CondensationN-benzyl glycine ethyl ester, 4-halo ethyl butyrate, Base24 hoursReflux (66-68°C)~65-70%[3][4]

Experimental Protocols

Synthesis from 3-Hydroxypyridine

This protocol is adapted from patent literature and involves a three-step process.[3][6]

Step 1: Synthesis of 1-benzyl-3-hydroxypyridinium halide (Product A)

  • To a round-bottom flask equipped with a reflux condenser, add 3-hydroxypyridine (1.0 eq) and toluene.

  • Heat the mixture to reflux to dissolve the solid.

  • Slowly add benzyl chloride (1.0 eq) dropwise over 30-60 minutes.

  • Continue refluxing for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Collect the solid by vacuum filtration and dry to obtain Product A.

Step 2: Synthesis of 1-benzyl-3-hydroxypiperidine (Product B)

  • Suspend Product A in ethanol in a round-bottom flask and cool the mixture in an ice bath.

  • Slowly add sodium borohydride (2.0-2.5 eq) in portions, keeping the temperature low.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 10-15 hours.

  • Quench the reaction by carefully adding water.

  • Remove the ethanol under reduced pressure.

  • Adjust the pH of the aqueous residue to 1-2 with concentrated hydrochloric acid.

  • Wash the acidic aqueous layer with an organic solvent (e.g., diethyl ether) to remove impurities.

  • Adjust the pH of the aqueous layer to 13-14 with a strong base (e.g., NaOH solution).

  • Extract the product into an organic solvent (e.g., dichloromethane) multiple times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Product B.

Step 3: Synthesis of this compound

  • This step involves the oxidation of the secondary alcohol (Product B) to a ketone. A Swern oxidation is commonly used.

  • Dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane and cool to -78°C under an inert atmosphere.

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (2.0 eq) in dichloromethane.

  • Add a solution of Product B in dichloromethane dropwise, maintaining the temperature at -78°C.

  • Stir for 30-60 minutes at -78°C.

  • Add triethylamine (5.0 eq) dropwise and stir for another 30-60 minutes at -78°C.

  • Allow the reaction to warm to room temperature and stir for 10-15 hours.

  • Wash the reaction mixture with water. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Dissolve the crude ketone in ethyl acetate and add a saturated solution of HCl in ethyl acetate until the pH is 1-2.

  • Stir and cool the solution to induce crystallization.

  • Collect the solid by vacuum filtration and dry to obtain this compound.

Diagrams

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield A Low Yield Observed B Check Reaction Completion (TLC/HPLC) A->B C Incomplete Reaction B->C No D Reaction Complete B->D Yes E Extend Reaction Time / Increase Temperature C->E F Check Reagent Quality C->F G Multiple Side Products Observed D->G J Product Degradation? D->J E->B F->B H Review Reaction Conditions (Concentration, Temperature) G->H I Optimize Purification Strategy G->I H->B L Yield Improved I->L K Modify Work-up / Use Milder Conditions J->K K->L

Caption: A logical workflow for troubleshooting low product yield.

SynthesisPathways Synthetic Pathways to 1-Benzylpiperidin-3-one HCl cluster_0 Route 1: From 3-Hydroxypyridine cluster_1 Route 2: Dieckmann Condensation A1 3-Hydroxypyridine B1 1-Benzyl-3-hydroxypyridinium halide A1->B1 + Benzyl Halide C1 1-Benzyl-3-hydroxypiperidine B1->C1 + NaBH4 D1 1-Benzylpiperidin-3-one C1->D1 Oxidation (e.g., Swern) E1 1-Benzylpiperidin-3-one HCl D1->E1 + HCl A2 N-Benzyl glycine ethyl ester B2 Diester Intermediate A2->B2 + 4-Halo ethyl butyrate C2 Cyclized β-keto ester B2->C2 Base (e.g., NaH) D2 1-Benzylpiperidin-3-one C2->D2 Hydrolysis & Decarboxylation E2 1-Benzylpiperidin-3-one HCl D2->E2 + HCl

Caption: Common synthetic routes to 1-Benzylpiperidin-3-one HCl.

References

How to remove impurities from 1-Benzylpiperidin-3-one hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Benzylpiperidin-3-one hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthesized this compound?

A1: Common impurities can arise from the synthetic route used. Based on typical synthetic pathways, potential impurities may include unreacted starting materials such as benzylamine and 4-halogenated ethyl acetate, byproducts from side reactions like dialkylated products, and residual solvents used during the synthesis and workup.[1] One synthetic route reports controlling dialkyl impurity by using a quaternary ammonium salt during the condensation reaction.[1]

Q2: My purified this compound is off-white or cream to pale brown. Is this normal?

A2: Yes, it is common for this compound to appear as a white to off-white or even cream to pale brown solid.[1][2] The color can be influenced by trace impurities. If a higher purity with less color is required, further purification steps like recrystallization may be necessary.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound at temperatures not exceeding 8°C.[3] It should also be protected from light and moisture and kept away from strong oxidizing agents.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Purity after Synthesis Incomplete reaction or side product formation.Purify the crude product by recrystallization. Solvents such as isopropanol, acetonitrile, or ethyl acetate have been shown to be effective.[1][5]
Residual starting materials or reagents.Washing the crude product can help remove some impurities. For instance, after certain synthetic steps, washing with water and extracting with ethyl acetate is performed.[1]
Product Discoloration (Yellowish or Brownish Tint) Presence of minor impurities.Recrystallization is an effective method to improve the color and purity of the final product.
Degradation of the compound.Ensure proper storage conditions, protecting from light, moisture, and heat.[4] Avoid exposure to strong oxidizing agents.[4]
Poor Crystal Formation During Recrystallization Incorrect solvent or cooling rate.Experiment with different recrystallization solvents like isopropanol, acetonitrile, or ethyl acetate.[1][5] Seeding the solution with a small crystal of the pure compound can initiate crystallization.[1] A slower cooling process can also lead to the formation of better crystals.
Low Yield After Purification Product loss during recrystallization.Optimize the volume of the recrystallization solvent. Using a minimal amount of hot solvent to dissolve the compound will maximize the yield upon cooling. Ensure the solution is sufficiently cooled to allow for complete precipitation.

Data on Purification Methods

The primary method for purifying this compound is recrystallization. The choice of solvent can impact the final purity and yield.

Purification Method Solvent System Reported Purity Reported Yield Source
RecrystallizationIsopropanol99.6% (HPLC)60.3%[1]
RecrystallizationAcetonitrileNot specifiedNot specified[1][5]
RecrystallizationEthyl AcetateNot specifiedNot specified[1][5]
PrecipitationHydrochloric ethyl acetate solution90%77%[6]
PrecipitationHydrochloric ethyl acetate solution98%85%[6]

Experimental Protocols

General Recrystallization Protocol

This protocol is a generalized procedure based on methods described in the literature.[1][5]

  • Dissolution: In a suitable flask, add the crude this compound. Heat the selected recrystallization solvent (e.g., isopropanol, acetonitrile, or ethyl acetate) and add the minimum amount of the hot solvent to the flask required to fully dissolve the crude product with stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the solution to cool slowly to room temperature. The rate of cooling can influence crystal size. For better crystal formation, the solution can be placed in an ice bath after it has reached room temperature. Seeding with a small crystal of pure product can be done to induce crystallization.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum. One patent specifies vacuum drying at 80°C for 4 hours.[1]

Diagrams

PurificationWorkflow start Crude 1-Benzylpiperidin-3-one hydrochloride purity_check Assess Purity and Appearance start->purity_check acceptable Purity Acceptable? purity_check->acceptable end Pure Product acceptable->end Yes solvent_choice Select Recrystallization Solvent (Isopropanol, Acetonitrile, Ethyl Acetate) acceptable->solvent_choice No recrystallize Perform Recrystallization poor_crystals Poor Crystal Formation? recrystallize->poor_crystals solvent_choice->recrystallize troubleshoot Troubleshoot Crystallization (e.g., seeding, slow cooling) troubleshoot->recrystallize poor_crystals->purity_check No, Crystals Formed poor_crystals->troubleshoot Yes

References

Technical Support Center: Synthesis of 1-Benzylpiperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1-benzylpiperidin-3-one hydrochloride, with a particular focus on challenges encountered during scale-up operations.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.

Issue 1: Low Yield in the Initial N-Benzylation of 3-Hydroxypyridine

  • Question: We are experiencing significantly lower yields than reported in the literature when reacting 3-hydroxypyridine with benzyl halide. What are the likely causes and how can we improve the yield?

  • Answer: Low yields in this step are often traced back to suboptimal reaction conditions or reagent quality, which become more critical during scale-up.

    • Potential Causes:

      • Incomplete Reaction: The reaction time may be insufficient for the larger scale. On a larger scale, heat and mass transfer can be less efficient, requiring longer reaction times to reach completion.

      • Side Reactions: Overheating can lead to the formation of impurities. Benzyl halides are lachrymatory and can undergo self-condensation or react with trace amounts of water.

      • Poor Solubility: The solubility of 3-hydroxypyridine in the chosen solvent might be limiting the reaction rate.

      • Base Equivalents: If a base is used to scavenge the formed acid, incorrect stoichiometry can halt the reaction.

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product. Do not rely solely on time.

      • Temperature Control: Ensure uniform heating of the reaction vessel. For large-scale reactions, a jacketed reactor with controlled heating is recommended. A typical reflux temperature is between 100-110°C.[1]

      • Solvent Selection: Toluene and ethyl acetate are commonly used solvents.[1] Ensure the solvent is dry and of appropriate grade.

      • Reagent Stoichiometry: Carefully control the molar ratio of 3-hydroxypyridine to benzyl halide. A common ratio is approximately 1:1 to 1:1.1.[1]

Issue 2: Difficulties in the Reduction of the Pyridinium Salt

  • Question: The reduction of the N-benzyl-3-hydroxypyridinium salt to 1-benzyl-3-hydroxypiperidine is sluggish and gives a mixture of products. How can we optimize this step?

  • Answer: The reduction step is critical and its efficiency is highly dependent on the reducing agent, solvent, and temperature control, especially at scale.

    • Potential Causes:

      • Reducing Agent Activity: Sodium borohydride (NaBH₄) is a common reducing agent for this step.[1][2] Its activity can be diminished by moisture.

      • Exothermic Reaction: The addition of the reducing agent is exothermic. Poor temperature control on a larger scale can lead to side reactions and the formation of impurities.

      • pH Control During Work-up: Improper pH adjustment during the work-up can lead to product loss.

    • Troubleshooting Steps:

      • Use High-Quality Reducing Agent: Ensure the sodium borohydride is fresh and has been stored in a dry environment.

      • Controlled Addition: Add the sodium borohydride in portions to an ice-cooled solution of the pyridinium salt in an alcohol solvent (e.g., ethanol).[1][2] This allows for better management of the reaction exotherm.

      • Extended Reaction Time: At room temperature, the reaction may require 10-15 hours to go to completion.[1][2] Monitor by TLC.

      • Careful Work-up: After quenching the reaction (e.g., with water), the alcohol solvent is typically removed. The pH is then adjusted to acidic (pH 1-2) with a strong acid like HCl to extract any non-basic impurities. Subsequently, the aqueous phase is basified (pH 13-14) to liberate the free amine, which is then extracted with an organic solvent.[1]

Issue 3: Inefficient Oxidation of 1-Benzyl-3-hydroxypiperidine

  • Question: The oxidation of the secondary alcohol to the ketone is resulting in low conversion and the formation of hard-to-remove impurities. What are the best practices for this oxidation at scale?

  • Answer: The choice of oxidant and strict control over reaction conditions are paramount for a successful and clean oxidation, particularly on a larger scale where temperature control is more challenging. Swern oxidation is a common method for this transformation.[1]

    • Potential Causes:

      • Temperature Fluctuations: The Swern oxidation requires very low temperatures (typically -78 to -75°C).[1] Even small upward deviations can lead to significant side product formation.

      • Reagent Addition Rate: The rate of addition of dimethyl sulfoxide (DMSO) and the alcohol substrate is critical.

      • Moisture Contamination: The reagents used in Sw.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most frequently cited synthetic routes are:

  • From 3-Hydroxypyridine: This route involves the N-benzylation of 3-hydroxypyridine to form an N-benzyl-3-hydroxypyridinium salt, followed by reduction of the pyridine ring to a piperidine, and subsequent oxidation of the secondary alcohol to the ketone.[1][2]

  • Dieckmann Condensation Route: This approach often starts with the Michael addition of benzylamine to two equivalents of an acrylate ester (like methyl or ethyl acrylate). The resulting diester then undergoes an intramolecular Dieckmann condensation to form the piperidone ring with a carboxylate group, which is subsequently removed via hydrolysis and decarboxylation.[3][4][5]

Q2: What are the critical parameters to control during the Dieckmann condensation step when scaling up?

A2: When scaling up the Dieckmann condensation, the following parameters are critical:

  • Strong Base: A strong, non-nucleophilic base is required, such as sodium methoxide or sodium ethoxide.[3] The base must be anhydrous.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which will quench the base and hydrolyze the esters. Ensure all reagents, solvents (like toluene), and glassware are thoroughly dried.[4]

  • Temperature Control: The reaction is typically run at elevated temperatures (refluxing toluene, 100-125°C) to drive the reaction to completion.[4][5] Consistent and uniform heating is crucial.

  • Efficient Stirring: As the reaction mixture can become thick, powerful and efficient stirring is necessary to ensure good mixing and heat transfer.[4]

Q3: How is the final hydrochloride salt typically formed and what are the challenges in its crystallization?

A3: The hydrochloride salt is generally formed in the final step by treating a solution of the free base (1-benzylpiperidin-3-one) with hydrochloric acid.[1] A common method involves adding a solution of HCl in an organic solvent, such as ethyl acetate, until the pH of the solution is acidic (pH 1-2).[1]

Challenges in crystallization during scale-up include:

  • Solvent Selection: The choice of solvent is crucial for obtaining a crystalline solid with good purity and filtration characteristics.

  • Cooling Rate: A slow and controlled cooling rate is often necessary to promote the growth of larger crystals, which are easier to filter and wash. Rapid cooling can lead to the precipitation of an oil or very fine particles.

  • Supersaturation: Controlling the level of supersaturation is key. Seeding the solution with a small amount of pre-existing crystals can help induce crystallization at the desired point.

  • Purity of the Free Base: The purity of the 1-benzylpiperidin-3-one free base will significantly impact the ease and success of the crystallization of the hydrochloride salt. Impurities can inhibit crystal growth or become trapped in the crystal lattice.

Data Summary

Table 1: Comparison of Yields for the Synthesis Route starting from 3-Hydroxypyridine

StepProductReagentsYieldPurityReference
1. N-AlkylationN-benzyl-3-hydroxypyridinium halide3-Hydroxypyridine, Benzyl chloride90-94%Not Specified[1][2]
2. Reduction1-Benzyl-3-hydroxypiperidineSodium borohydrideNot specified directlyNot Specified[1][2]
3. Oxidation & Salt FormationThis compoundSwern Oxidation, HCl in Ethyl Acetate77-85% (from alcohol)90-98%[1]

Table 2: Reaction Conditions for the Dieckmann Condensation Route

StepKey ReagentsSolventTemperatureTimeReference
1. Michael AdditionBenzylamine, Methyl acrylateMethanolRoom Temperature10-16 hours[5]
2. Dieckmann CondensationSodium metal, Diester intermediateToluene100-125°C2-3 hours[5]
3. Hydrolysis & DecarboxylationConcentrated HClWater80-100°C4-8 hours[5]

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Hydroxypyridine

This protocol is adapted from patent literature and should be optimized for specific laboratory conditions.[1][2]

Step A: N-Benzylation of 3-Hydroxypyridine

  • To a suitable reactor, add 3-hydroxypyridine and an organic solvent such as toluene or ethyl acetate.

  • Heat the mixture to reflux (100-110°C) to dissolve the starting material.

  • Slowly add benzyl chloride (approx. 1.0-1.1 equivalents) to the refluxing solution over a period of 60 minutes.

  • Continue to reflux for 2-4 hours, monitoring the reaction by TLC until the 3-hydroxypyridine is consumed.

  • Cool the reaction mixture to room temperature. The product, N-benzyl-3-hydroxypyridinium chloride, will precipitate as a solid.

  • Filter the solid, wash with the solvent, and dry to obtain Product A.

Step B: Reduction to 1-Benzyl-3-hydroxypiperidine

  • Suspend Product A in ethanol in a reactor equipped with a cooling system.

  • Cool the mixture in an ice bath.

  • Slowly add sodium borohydride (2-3 equivalents) in portions, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 10-15 hours.

  • Monitor the reaction by TLC. Once complete, carefully quench the reaction by adding water.

  • Remove the ethanol by distillation under reduced pressure.

  • Adjust the pH of the remaining aqueous solution to 1-2 with concentrated hydrochloric acid.

  • Extract the acidic aqueous layer with ethyl acetate to remove non-basic impurities.

  • Adjust the pH of the aqueous layer to 13-14 with a 10% sodium hydroxide solution.

  • Extract the basic aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Product B (1-benzyl-3-hydroxypiperidine).

Step C: Oxidation and Hydrochloride Salt Formation

  • In a reactor cooled to -78°C, dissolve oxalyl chloride in anhydrous dichloromethane.

  • Slowly add a solution of dimethyl sulfoxide (DMSO) in dichloromethane, keeping the temperature at -78°C.

  • Add a solution of Product B in dichloromethane to the reaction mixture, again maintaining the very low temperature. Stir for 0.5-1 hour.

  • Slowly add triethylamine, keeping the temperature at -78°C. Stir for another 0.5-1 hour.

  • Allow the reaction to warm to room temperature and stir for 10-15 hours.

  • Wash the reaction mixture with water. Dry the organic phase over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase to obtain the crude 1-benzylpiperidin-3-one free base.

  • Dissolve the crude product in ethyl acetate and add a saturated solution of HCl in ethyl acetate until the pH is 1-2.

  • Stir and cool the mixture to induce crystallization.

  • Filter the solid, wash with cold ethyl acetate, and dry to obtain this compound.

Visualizations

Synthesis_Pathway_from_3_Hydroxypyridine cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Reduction cluster_2 Step 3: Oxidation & Salt Formation 3-Hydroxypyridine 3-Hydroxypyridine Product_A N-Benzyl-3-hydroxypyridinium chloride 3-Hydroxypyridine->Product_A Benzyl_Chloride Benzyl_Chloride Benzyl_Chloride->Product_A Product_A_ref Product A NaBH4 Sodium Borohydride Product_B 1-Benzyl-3-hydroxypiperidine NaBH4->Product_B Product_B_ref Product B Product_A_ref->Product_B Oxidant Swern Oxidation Final_Product 1-Benzylpiperidin-3-one hydrochloride Oxidant->Final_Product HCl HCl in Ethyl Acetate HCl->Final_Product Product_B_ref->Final_Product

Caption: Synthesis pathway from 3-Hydroxypyridine.

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Recrystallization of 1-Benzylpiperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully purifying 1-benzylpiperidin-3-one hydrochloride through recrystallization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Question: My compound is "oiling out" and not forming crystals. What should I do?

Answer: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, particularly with amine salts. Here are several potential causes and their solutions:

  • Cause 1: High solubility in the chosen solvent. The compound may be too soluble even at low temperatures.

    • Solution: Consider switching to a less polar solvent or employing a solvent/anti-solvent system. For instance, dissolve the compound in a minimal amount of a hot protic solvent like ethanol or isopropanol, and then slowly add a less polar anti-solvent such as diethyl ether or methyl tert-butyl ether (MTBE) until the solution becomes turbid. Reheat to clarify and then cool slowly.[1]

  • Cause 2: The cooling process is too rapid. Shock cooling can prevent the orderly arrangement of molecules into a crystal lattice.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help with this. Once at room temperature, further cooling in an ice bath can be performed to maximize yield.

  • Cause 3: Presence of impurities. Impurities can interfere with crystal formation and depress the melting point, leading to an oil.

    • Solution: If the compound is heavily impure, consider a preliminary purification step such as a column chromatography of the free base before converting it to the hydrochloride salt for recrystallization.

  • Cause 4: Presence of water. Water can sometimes inhibit crystallization.[1]

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents for the recrystallization.[1]

Question: The recrystallization yield is very low. How can I improve it?

Answer: A low yield of purified product can be frustrating. Here are some common reasons and how to address them:

  • Cause 1: Using an excessive amount of solvent. This will keep a significant portion of your compound dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent required to just dissolve the compound. This will ensure the solution is supersaturated upon cooling, promoting maximum crystal formation.[1]

  • Cause 2: The compound has significant solubility in the cold solvent.

    • Solution: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) for an adequate amount of time to allow for complete crystallization. You might also need to re-evaluate your choice of solvent for one in which the compound has very low solubility at cold temperatures.[1]

  • Cause 3: Premature crystallization during hot filtration. If you are performing a hot filtration to remove insoluble impurities, the product may crystallize in the funnel.

    • Solution: Use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtering to prevent premature crystallization.

Question: No crystals are forming, even after cooling the solution for an extended period. What can I do?

Answer: If your compound fails to crystallize, the solution may not be supersaturated, or nucleation may be inhibited.

  • Cause 1: The solution is not sufficiently concentrated.

    • Solution: Gently heat the solution to evaporate some of the solvent. Once you observe turbidity or crystal formation, add a small amount of solvent to redissolve, and then allow it to cool slowly again.

  • Cause 2: Lack of nucleation sites. Crystal growth requires an initial seed to start.

    • Solution 1: Scratching. Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for nucleation.

    • Solution 2: Seeding. If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization. A patent for this compound mentions the use of a seed crystal.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for the recrystallization of this compound?

A1: Based on available literature, suitable solvents for the recrystallization of this compound include acetonitrile, ethyl acetate, and isopropanol.[2] These solvents are effective for crystallizing the compound after its formation.[2]

Q2: Can I use a solvent mixture for recrystallization?

A2: Yes, a solvent/anti-solvent system is a very effective technique. A good approach is to dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethanol, methanol, or isopropanol) and then slowly add a "poor" or anti-solvent (e.g., diethyl ether, MTBE, or hexane) until you observe persistent cloudiness. The mixture is then heated until it becomes clear and allowed to cool slowly.

Q3: How can I prepare the hydrochloride salt for recrystallization if I have the free base?

A3: To prepare the hydrochloride salt from the free base, dissolve the 1-benzylpiperidin-3-one free base in a suitable organic solvent like ethyl acetate or diethyl ether. Then, slowly add a solution of hydrochloric acid in the same solvent (e.g., HCl in ethyl acetate) until the pH is acidic (pH 1-2). The hydrochloride salt will typically precipitate or crystallize out of the solution upon stirring and cooling.[3]

Q4: What is the expected appearance of pure this compound?

A4: The pure compound is typically a white to off-white or cream to pale brown solid.

Data Presentation

SolventRoleTemperature for High SolubilityTemperature for Low SolubilityNotes
Isopropanol Single SolventHotColdGood for single-solvent recrystallization.
Acetonitrile Single SolventHotColdMentioned as a suitable recrystallization solvent.[2]
Ethyl Acetate Single Solvent / In-situ salt formationHotColdCan be used for recrystallization and for the direct crystallization of the salt from the free base by adding HCl in ethyl acetate.[2][3]
Ethanol/Methanol Good SolventHotModerateUseful as the "good" solvent in a solvent/anti-solvent pair.
Diethyl Ether/MTBE Anti-Solvent-ColdUsed as the "poor" solvent to induce precipitation in a solvent/anti-solvent system.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Using Isopropanol)

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of isopropanol and heat the mixture to boiling with stirring (e.g., on a hot plate with a magnetic stirrer).

  • Saturation: Continue adding small portions of hot isopropanol until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Solvent/Anti-Solvent Recrystallization (Using Ethanol and Diethyl Ether)

  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While stirring, slowly add diethyl ether to the hot solution until a faint, persistent turbidity is observed.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold mixture of ethanol and diethyl ether (in the same approximate ratio as the final crystallization mixture).

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool oiling_out Product Oils Out cool->oiling_out crystals_form Do Crystals Form? collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes no_crystals No crystals_form->no_crystals No end Pure Product collect->end scratch Scratch Inner Surface of Flask no_crystals->scratch seed Add a Seed Crystal scratch->seed If no success re_evaluate_concentration Concentrate Solution (Evaporate Some Solvent) seed->re_evaluate_concentration If no success re_evaluate_concentration->cool oil_yes Yes oiling_out->oil_yes Oiling Occurs oil_no No oiling_out->oil_no No Oiling reheat_add_solvent Reheat and Add More Solvent oil_yes->reheat_add_solvent oil_no->crystals_form change_solvent Change Solvent or Use Anti-Solvent reheat_add_solvent->change_solvent If oiling persists change_solvent->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Analytical Method Development for 1-Benzylpiperidin-3-one Hydrochloride Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical method development for 1-Benzylpiperidin-3-one hydrochloride and its mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for analyzing this compound?

A1: A reversed-phase HPLC (RP-HPLC) method is the most common and effective technique for analyzing this compound. A C18 column is a versatile and robust choice for initial method development.[1][2] The mobile phase should ideally consist of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer at a slightly acidic pH (e.g., pH 3-4) to ensure the analyte is protonated and to minimize peak tailing.

Q2: How should I prepare the sample and standard solutions?

A2: Accurately weigh the this compound standard and sample. A suitable diluent is typically a mixture of water and an organic solvent, similar in composition to the initial mobile phase (e.g., 50:50 water:acetonitrile), to ensure compatibility and good peak shape. Solutions should be filtered through a 0.45 µm membrane filter before injection to prevent particulate matter from clogging the HPLC system.[1]

Q3: What are the potential impurities or related substances I should be aware of?

A3: Potential impurities can originate from the synthesis process or degradation. Synthesis-related impurities may include starting materials, intermediates, or by-products.[3][4] Degradation products can form under stress conditions. A key potential degradation pathway is de-benzylation, resulting in 3-hydroxypiperidine or piperidin-3-one.[5] Forced degradation studies are essential to identify these potential degradants.[6]

Q4: Why is my this compound peak showing significant tailing?

A4: Peak tailing is a common issue for basic compounds like piperidine derivatives in RP-HPLC. The primary cause is often the interaction between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase. To mitigate this, consider using a lower pH mobile phase (e.g., pH 2.5-3.5), adding a competing base to the mobile phase (e.g., triethylamine), or using a base-deactivated column.

Troubleshooting Guide

Issue: Poor Peak Shape (Tailing or Fronting)

  • Question: My peak for this compound is tailing. What are the likely causes and solutions?

    • Answer:

      • Cause: Secondary interactions with active silanol sites on the column.

      • Solution: Lower the mobile phase pH to ensure the analyte is fully protonated and silanol groups are suppressed. Add a competing base like triethylamine (0.1%) to the mobile phase. Consider using a modern, base-deactivated column.

  • Question: My peak is fronting. What could be the issue?

    • Answer:

      • Cause: Sample overload or poor sample solvent compatibility.

      • Solution: Reduce the concentration of the injected sample. Ensure your sample solvent is weaker than or equivalent in strength to your mobile phase.

Issue: Inconsistent Retention Times

  • Question: The retention time for my main analyte is shifting between injections. Why is this happening?

    • Answer:

      • Cause: Inadequate column equilibration, fluctuating column temperature, or issues with the pump and mobile phase delivery.

      • Solution: Ensure the column is fully equilibrated with the mobile phase before starting the sequence (at least 10-15 column volumes). Use a column oven to maintain a consistent temperature.[7] Check the HPLC pump for leaks and ensure proper solvent mixing and degassing.

Issue: Baseline Problems

  • Question: I am observing a noisy or drifting baseline. What should I do?

    • Answer:

      • Cause: Air bubbles in the system, contaminated mobile phase, or detector lamp issues.

      • Solution: Degas the mobile phase thoroughly. Flush the system to remove any air bubbles. Use high-purity HPLC-grade solvents and freshly prepared buffers. If the problem persists, check the detector lamp's age and performance.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol describes a starting point for a stability-indicating method for this compound.

Chromatographic Conditions:

Parameter Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient Program 0-5 min (10% B), 5-25 min (10-70% B), 25-30 min (70% B), 30.1-35 min (10% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

| Diluent | Water:Acetonitrile (50:50 v/v) |

Protocol 2: System Suitability Testing

Procedure:

  • Prepare a standard solution of this compound at a concentration of approximately 50 µg/mL.

  • Inject the standard solution six replicate times.

  • Calculate the system suitability parameters from the six injections.

Acceptance Criteria:

Parameter Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0%

| %RSD of Retention Time | ≤ 1.0% |

Protocol 3: Forced Degradation Study

Objective: To demonstrate the specificity of the analytical method by generating potential degradation products.[6]

Procedure:

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 4 hours.[8]

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 2 hours.[8]

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 100°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

  • Analyze all stressed samples, along with a non-stressed control sample, using the developed HPLC method.

Data Presentation

Table 1: Example System Suitability Results
InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
115.2112543211.155670
215.2212587651.145710
315.2012498761.165650
415.2312601231.155690
515.2112554321.145720
615.2212578901.155700
Mean 15.2212560681.155690
%RSD 0.07%0.32%--
Table 2: Example Method Linearity
Concentration (µg/mL)Average Peak Area
125100
10252500
25630000
501255000
751880000
1002515000
Correlation Coefficient (r²) 0.9998

Visualizations

cluster_dev Method Development cluster_val Method Validation (ICH Q2R1) cluster_routine Routine Analysis Start Define Analytical Target Profile LitSearch Literature & Compound Property Review Start->LitSearch InitialCond Select Initial HPLC Conditions (Column, Mobile Phase, Detector) LitSearch->InitialCond Optimization Method Optimization (Gradient, pH, Temperature) InitialCond->Optimization Specificity Specificity (Forced Degradation) Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Precision Precision (Repeatability, Intermediate) Linearity->Precision Accuracy Accuracy Precision->Accuracy Robustness Robustness Accuracy->Robustness Validation Validation Complete Robustness->Validation SST System Suitability Testing Validation->SST Analysis Sample Analysis SST->Analysis Report Reporting Results Analysis->Report

Caption: Experimental workflow for HPLC method development and validation.

Problem HPLC Problem Observed PeakShape Poor Peak Shape? Problem->PeakShape RetentionTime Retention Time Shift? PeakShape->RetentionTime No Tailing Tailing PeakShape->Tailing Yes Fronting Fronting PeakShape->Fronting Split/Fronting Baseline Baseline Noise/Drift? RetentionTime->Baseline No Sol_RT Solution: - Check pump & leaks - Ensure column equilibration - Use column oven RetentionTime->Sol_RT Yes Sol_Baseline Solution: - Degas mobile phase - Use fresh, high-purity solvents - Check detector lamp Baseline->Sol_Baseline Yes Sol_Tailing Solution: - Lower mobile phase pH - Use base-deactivated column - Add competing base Tailing->Sol_Tailing Sol_Fronting Solution: - Reduce sample concentration - Check sample solvent Fronting->Sol_Fronting

Caption: Troubleshooting decision tree for common HPLC issues.

Center Analytical Method Lifecycle Dev Method Development Center->Dev is initiated by Val Method Validation Dev->Val is confirmed by Routine Routine Use Val->Routine enables Trouble Troubleshooting Trouble->Dev feeds back to Routine->Trouble may require

Caption: Logical relationship between method development, validation, and troubleshooting.

References

Validation & Comparative

A Comparative Guide to 1-Benzylpiperidin-3-one Hydrochloride and Other Piperidinone Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of 1-Benzylpiperidin-3-one Hydrochloride in the Landscape of Piperidinone Derivatives

This guide offers an objective comparison of this compound with other piperidinone derivatives, focusing on their synthesis, cytotoxicity, and antimicrobial properties. The information is tailored for researchers, scientists, and professionals in drug development, providing a consolidated resource of experimental data and methodologies to inform future research and development.

Executive Summary

Piperidinone derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Among these, this compound is a key intermediate and a subject of significant research interest. This guide provides a comparative overview of its synthetic accessibility and biological activity in relation to other N-substituted and C-substituted piperidinone derivatives. While direct head-to-head comparative studies are limited, this document synthesizes available data to offer a valuable perspective on its performance characteristics.

Synthesis of Piperidinone Derivatives: A Comparative Overview

The synthesis of piperidinone derivatives is a critical aspect of their accessibility for research and development. Various methods have been employed for the synthesis of this compound and its analogs. The following table summarizes the reported yields for the synthesis of this compound via different routes, providing a benchmark for comparison with other derivatives.

Compound Synthetic Route Reported Yield (%) Reference
This compoundFrom 3-hydroxypyridine and benzyl chloride, followed by reduction and oxidation85-90%[1]
This compoundFrom N-benzylglycine ethyl ester and ethyl 4-bromobutyrate65-70%[2]
2,6-Diaryl-3-methyl-4-piperidonesMannich reaction of ethyl methyl ketone, benzaldehyde, and ammonium acetate59-82%[3]
N-Aryl-3,5-bis(arylidene)-4-piperidonesAldol condensationNot specified[4][5]
1,3-Dimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oximeFrom the corresponding piperidin-4-oneNot specified[2]

Comparative Cytotoxicity

Piperidinone derivatives have demonstrated significant potential as cytotoxic agents against various cancer cell lines. The following table compiles the half-maximal inhibitory concentration (IC50) values for a range of piperidinone derivatives, offering a glimpse into their relative potencies. It is important to note that these values are from different studies and not from direct comparative experiments.

Compound Cell Line IC50 (µM) Reference
3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31)RAW264.7 (NF-κB inhibition)~5[4][6]
3,5-Bis(2-fluorobenzylidene)-4-piperidone (EF24)RAW264.7 (NF-κB inhibition)~35[4][6]
CurcuminRAW264.7 (NF-κB inhibition)>50[4][6]
1-[4-(2-Alkylaminoethoxy) phenylcarbonyl]-3,5-bis(arylidene)-4-piperidonesMolt 4/C8, CEM, L1210Low micromolar to submicromolar[4][5]
1-Dichloroacetyl-3,5-bis(3,4-difluorobenzylidene)-4-piperidone (2608)Various cancer cell linesLow micromolar to nanomolar[7]
1-Dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone (2610)Various cancer cell linesLow micromolar to nanomolar[7]

Comparative Antimicrobial Activity

The antimicrobial potential of piperidinone derivatives has been explored against a variety of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. The table below presents MIC values for several piperidinone derivatives against selected microorganisms. As with the cytotoxicity data, these results are compiled from different studies.

Compound Microorganism MIC (µg/mL) Reference
2,6-Diaryl-3-methyl-4-piperidonesS. aureus, E. coli, B. subtilis3-15[3]
Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidonesM. gypseum, M. canis, T. megenagrophytes, T. rubrum, C. albicansNot specified, showed significant activity[3]
1,3,5-Trimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oxime (5h)Bacillus subtilisGood activity, close to streptomycin[2]
1,3-Dimethyl-2,6-diphenylpiperidin-4-one O-(2-chlorophenylmethyl)oxime (5g)Aspergillus flavusPotent activity[2]
1,3-Dimethyl-2,6-diphenylpiperidin-4-one O-(2-bromophenylmethyl)oxime (5j)Candida-51More active than amphotericin B[2]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are methodologies for the synthesis of this compound and for the evaluation of cytotoxicity and antimicrobial activity of piperidinone derivatives.

Protocol 1: Synthesis of this compound[1]

This protocol describes a high-yield synthesis of this compound from 3-hydroxypyridine.

Step 1: N-Benzylation of 3-Hydroxypyridine

  • To a solution of 3-hydroxypyridine (1 equivalent) in a suitable organic solvent (e.g., toluene), add benzyl chloride (1 equivalent).

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture to room temperature and filter the precipitate to obtain N-benzyl-3-hydroxypyridinium chloride.

Step 2: Reduction of the Pyridinium Salt

  • Dissolve the N-benzyl-3-hydroxypyridinium chloride in an alcohol solvent (e.g., methanol).

  • Cool the solution in an ice bath and add sodium borohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir for 10-15 hours.

  • Quench the reaction with water and remove the alcohol solvent under reduced pressure.

  • Acidify the aqueous solution with a strong acid (e.g., HCl) to pH 1-2 and extract with an organic solvent to remove impurities.

  • Basify the aqueous phase with a strong base (e.g., NaOH) to pH 13-14 and extract the product, 1-benzyl-3-hydroxypiperidine, with an organic solvent.

Step 3: Oxidation to 1-Benzylpiperidin-3-one

  • Dissolve the 1-benzyl-3-hydroxypiperidine in a suitable solvent (e.g., dichloromethane).

  • Perform an oxidation reaction (e.g., Swern oxidation or using another mild oxidizing agent) to convert the hydroxyl group to a ketone.

  • Wash and dry the organic phase.

Step 4: Formation of the Hydrochloride Salt

  • Filter and concentrate the organic phase.

  • Add a solution of HCl in a suitable solvent (e.g., ethyl acetate) until the pH is 1-2.

  • Stir and cool the solution to allow for complete precipitation of this compound.

  • Filter and dry the solid product.

Protocol 2: MTT Assay for Cytotoxicity[5][7][8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the piperidinone derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Incubate the plate for 4 hours at 37°C and then read the absorbance at 570 nm using a microplate reader.

Protocol 3: Broth Microdilution Method for MIC Determination[9][10][11]

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Compound Dilutions: Prepare a stock solution of the piperidinone derivative. Perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Piperidinone derivatives have been shown to modulate key cellular signaling pathways involved in inflammation and apoptosis. The following diagrams, generated using the DOT language for Graphviz, illustrate these interactions and a typical experimental workflow for screening these compounds.

NF_kB_Signaling_Pathway NF-κB Signaling Pathway and Piperidinone Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation p_IkB p-IκB NFkB NF-κB (p50/p65) NFkB_IkB NF-κB-IκB (Inactive) NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active Release Proteasome Proteasome Degradation p_IkB->Proteasome Ubiquitination Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Piperidinone Piperidinone Derivatives (e.g., EF24, EF31) Piperidinone->IKK Inhibition Apoptosis_Signaling_Pathway Apoptosis Induction by Piperidinone Derivatives Piperidinone Piperidinone Derivatives ROS ROS Generation Piperidinone->ROS Caspase8 Caspase-8 (Initiator) Piperidinone->Caspase8 Activation Mitochondria Mitochondria ROS->Mitochondria Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Extrinsic Extrinsic Pathway Intrinsic Intrinsic Pathway Experimental_Workflow Experimental Workflow for Piperidinone Derivative Screening Synthesis Synthesis of Piperidinone Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Antimicrobial Antimicrobial Screening (MIC Determination) Characterization->Antimicrobial Lead_Identification Lead Compound Identification Cytotoxicity->Lead_Identification Antimicrobial->Lead_Identification Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Lead_Identification->Mechanism SAR Structure-Activity Relationship (SAR) Studies Lead_Identification->SAR Optimization Lead Optimization Mechanism->Optimization SAR->Optimization

References

A Comparative Analysis of Synthesis Methods for 1-Benzylpiperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the efficient synthesis of key intermediates is paramount. 1-Benzylpiperidin-3-one hydrochloride is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of the most common methods for its synthesis, offering a detailed look at their respective experimental protocols, yields, and overall efficiency.

Comparison of Synthesis Methods

Three primary synthetic routes for this compound have been identified and are compared below. The data presented is a summary of findings from various patents and publications.

Parameter Method 1: From γ-Butyrolactone Method 2: From 3-Hydroxypyridine Method 3: From Benzylamine
Starting Materials γ-Butyrolactone, Benzylamine3-Hydroxypyridine, Benzyl HalideBenzylamine, 2-Halogenated Ethyl Acetate, 4-Halogenated Ethyl Butyrate
Number of Steps 634
Overall Yield 18.27%[1][2]77-90%[3]65.1%[2]
Product Purity Not explicitly stated90-98%[3]99.4%[2]
Key Reagents Ethyl bromoacetate, Hydrochloric acidSodium borohydride, Oxidizing agent (e.g., Swern oxidation)Quaternary ammonium salt, various bases (e.g., K₂CO₃, Na₂CO₃)
Reaction Conditions Multiple steps including aminolysis, hydrolysis, esterification, condensation, and cyclization.[1][3][4]Involves reflux, reduction at low temperatures, and oxidation.[3]Stepwise addition of reagents with temperature control.[1][2]
Advantages Utilizes readily available starting materials.High overall yield, fewer steps than Method 1.[3]Short synthetic route, high product purity, and good yield.[1][2]
Disadvantages Long and complex synthesis, very low overall yield.[1][2][4]Use of potentially hazardous reagents like sodium borohydride.[3]Requires careful control of reaction conditions.

Experimental Protocols

Method 2: Synthesis from 3-Hydroxypyridine

This method involves a three-step process starting with the N-alkylation of 3-hydroxypyridine, followed by reduction and oxidation.

Step 1: Synthesis of 1-Benzyl-3-hydroxypyridinium Halide 3-Hydroxypyridine is dissolved in an organic solvent such as toluene. A benzyl halide (e.g., benzyl chloride) is added dropwise while the mixture is heated to reflux at 100-110°C. The reaction is typically carried out for 2-4 hours. The resulting product, a quaternary ammonium salt, is then filtered and dried.

Step 2: Reduction to 1-Benzyl-3-hydroxypiperidine The product from Step 1 is dissolved in an alcohol (e.g., ethanol). Sodium borohydride is added portion-wise under an ice bath to control the exothermic reaction. The mixture is then stirred at room temperature for 10-15 hours. The reaction is quenched, and the pH is adjusted to isolate the product.

Step 3: Oxidation to this compound The hydroxyl group of 1-benzyl-3-hydroxypiperidine is oxidized to a ketone. A common method is the Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures (-78°C). Following the oxidation, the product is treated with a solution of hydrochloric acid in an organic solvent (e.g., ethyl acetate) to yield the final hydrochloride salt. The product is then isolated by filtration and drying. Yields for this final step are reported to be in the range of 77-90% with purities of 90-98%.[3]

Method 3: Synthesis from Benzylamine

This more recent method is characterized by its shorter route and high purity of the final product.

Step 1: Synthesis of N-Benzyl Glycine Ethyl Ester Benzylamine is dissolved in an organic solvent like dichloromethane. A quaternary ammonium salt (e.g., benzyltriethylammonium chloride) and a base (e.g., diisopropylethylamine) are added. A 2-halogenated ethyl acetate (e.g., 2-bromoethyl acetate) is then added dropwise, and the reaction proceeds at room temperature for about 4 hours. The resulting intermediate, N-benzyl glycine ethyl ester, is obtained with a high yield (around 97.7%) and purity (98.4%).[1]

Step 2: Synthesis of Diethyl 2-(benzylamino)pentanedioate The N-benzyl glycine ethyl ester is dissolved in a solvent such as chloroform. A 4-halogenated ethyl butyrate (e.g., 4-chlorobutyrate) and a base (e.g., potassium carbonate) are added. The mixture is heated to reflux (66-68°C) for 24 hours.[1]

Step 3: Cyclization to 1-Benzyl-3-oxopiperidine-4-carboxylate The product from the previous step undergoes an intramolecular Dieckmann condensation to form the piperidone ring. This is achieved by treating the intermediate with a base.

Step 4: Hydrolysis, Decarboxylation, and Salt Formation The resulting β-keto ester is hydrolyzed and decarboxylated by heating with an acid. Finally, the free base is converted to the hydrochloride salt. The overall yield for the final product is reported to be 65.1% with a purity of 99.4%.[2]

Synthesis Pathways

The following diagram illustrates the logical flow of the compared synthesis methods.

Synthesis_Comparison cluster_method1 Method 1: From γ-Butyrolactone cluster_method2 Method 2: From 3-Hydroxypyridine cluster_method3 Method 3: From Benzylamine M1_Start γ-Butyrolactone M1_S1 Aminolysis M1_Start->M1_S1 M1_S2 Hydrolysis M1_S1->M1_S2 M1_S3 Esterification M1_S2->M1_S3 M1_S4 Condensation M1_S3->M1_S4 M1_S5 Cyclization M1_S4->M1_S5 M1_End 1-Benzylpiperidin-3-one HCl M1_S5->M1_End M2_Start 3-Hydroxypyridine M2_S1 N-Benzylation M2_Start->M2_S1 M2_S2 Reduction M2_S1->M2_S2 M2_S3 Oxidation M2_S2->M2_S3 M2_End 1-Benzylpiperidin-3-one HCl M2_S3->M2_End M3_Start Benzylamine M3_S1 N-Alkylation M3_Start->M3_S1 M3_S2 Second N-Alkylation M3_S1->M3_S2 M3_S3 Cyclization/Decarboxylation M3_S2->M3_S3 M3_End 1-Benzylpiperidin-3-one HCl M3_S3->M3_End

Caption: Comparative workflow of the three main synthesis routes for 1-Benzylpiperidin-3-one HCl.

Conclusion

The choice of synthesis method for this compound depends on several factors, including the desired scale of production, cost of starting materials, and available equipment.

  • The γ-butyrolactone route is the least favorable due to its numerous steps and significantly low overall yield, making it inefficient for large-scale synthesis.

  • The 3-hydroxypyridine route offers a much-improved overall yield in fewer steps. However, it involves the use of sodium borohydride, which requires careful handling.

  • The benzylamine route presents a modern and efficient approach, providing a high-purity product with a good yield in a relatively short number of steps. This method appears to be the most promising for industrial applications, provided the reaction conditions are well-controlled.

Researchers and drug development professionals should carefully consider these factors when selecting a synthesis method to ensure an efficient, cost-effective, and safe production process.

References

Validating the Structure of 1-Benzylpiperidin-3-one Hydrochloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic compounds is a critical step in ensuring data integrity and advancing research. This guide provides a comparative overview of key analytical techniques for validating the structure of 1-Benzylpiperidin-3-one hydrochloride and its derivatives. Detailed experimental protocols and comparative data are presented to facilitate the accurate characterization of this important class of molecules.

Spectroscopic and Spectrometric Analysis: A Multi-Technique Approach

The structural elucidation of this compound is best achieved through a combination of spectroscopic and spectrometric methods. Each technique provides unique and complementary information about the molecule's atomic connectivity and functional groups. The primary methods for confirmation include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the benzyl group and the aliphatic protons of the piperidinone ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. Key signals to identify include the carbonyl carbon, the carbons of the benzyl group, and the aliphatic carbons of the piperidine ring.

Technique This compound Alternative: 1-Benzylpiperidin-3-one (Free Base) Alternative: 1-Benzyl-3-methyl-4-piperidone
¹H NMR (ppm) A ¹H NMR spectrum is available, showing characteristic peaks for the benzyl and piperidinone protons.[1]Data for the free base would show upfield shifts for the piperidine protons compared to the hydrochloride salt due to the absence of the protonated nitrogen.The presence of a methyl group would introduce a doublet, and the adjacent proton would appear as a multiplet.
¹³C NMR (ppm) Expected C=O signal around 205-210 ppm. Aromatic signals between 125-140 ppm. Aliphatic signals between 20-70 ppm.C=O at ~208.9 ppm, Aromatic carbons at ~137.9, 129.2, 128.4, 127.2 ppm, Aliphatic carbons at ~62.7, 57.9, 50.1, 41.2, 27.8 ppm.[2]The C=O signal would be present, along with an additional signal for the methyl carbon typically below 20 ppm.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure. For 1-Benzylpiperidin-3-one, Electron Ionization (EI) or Electrospray Ionization (ESI) can be utilized.

The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for N-benzylpiperidine derivatives involve cleavage of the benzyl group (resulting in a prominent peak at m/z 91, corresponding to the tropylium cation) and fragmentation of the piperidine ring.

Technique Expected Data for 1-Benzylpiperidin-3-one Alternative: General Piperidinone Derivatives
Mass Spec. (m/z) Molecular Ion (M⁺) at m/z 189. Tropylium ion at m/z 91. Fragments corresponding to the loss of CO and subsequent ring fragments.Fragmentation patterns will vary based on substitution. However, cleavage alpha to the nitrogen and the carbonyl group are common pathways.
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific bonds.

For this compound, key vibrational bands to identify are the carbonyl (C=O) stretch, C-N stretching of the amine, and the aromatic C-H and C=C stretching of the benzyl group. The hydrochloride salt will also exhibit a broad N-H stretch from the protonated amine.

Technique Expected Data for this compound Alternative: 1-Benzylpiperidin-3-one (Free Base)
FTIR (cm⁻¹) Strong C=O stretch around 1720 cm⁻¹. Broad N-H stretch from ~2400-2700 cm⁻¹. Aromatic C-H stretch >3000 cm⁻¹. Aromatic C=C stretches around 1600 and 1450 cm⁻¹. An ATR-IR spectrum is available for the hydrochloride hydrate.[3]Strong C=O stretch around 1715 cm⁻¹. Absence of the broad N-H stretch seen in the hydrochloride salt.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the this compound derivative for ¹H NMR (20-50 mg for ¹³C NMR).

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical, especially for observing the N-H proton.

  • Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse sequence: Standard single pulse.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single pulse with NOE.

    • Spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Instrumental Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V (can be varied to induce fragmentation).

  • Source Temperature: 100-150 °C.

  • Desolvation Temperature: 250-350 °C.

  • Mass Range: m/z 50-500.

Data Analysis:

  • Identify the protonated molecule [M+H]⁺.

  • Analyze the fragmentation pattern to identify characteristic fragments, such as the tropylium ion (m/z 91).

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Instrumental Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Analysis:

  • Identify the characteristic absorption bands for the key functional groups (C=O, N-H, C-N, aromatic C-H and C=C).

  • Compare the obtained spectrum with reference spectra of similar compounds.

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for the structural validation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation cluster_data Data Interpretation synthesis Synthesized Compound (1-Benzylpiperidin-3-one HCl derivative) nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr Analytical Techniques ms Mass Spectrometry (ESI-MS) synthesis->ms Analytical Techniques ir FTIR Spectroscopy synthesis->ir Analytical Techniques structure Validated Structure nmr->structure Combined Data ms->structure Combined Data ir->structure Combined Data

Caption: Experimental workflow for the structural validation of this compound derivatives.

logical_relationship cluster_nmr NMR Data cluster_ms MS Data cluster_ir FTIR Data compound 1-Benzylpiperidin-3-one HCl h_nmr ¹H NMR - Aromatic Protons - Piperidine Protons compound->h_nmr Provides c_nmr ¹³C NMR - Carbonyl Carbon - Benzyl Carbons - Aliphatic Carbons compound->c_nmr Provides ms_data Mass Spectrum - Molecular Ion [M+H]⁺ - Tropylium Ion (m/z 91) - Ring Fragments compound->ms_data Provides ir_data IR Spectrum - C=O Stretch - N-H Stretch - Aromatic C-H/C=C compound->ir_data Provides validated_structure Confirmed Structure h_nmr->validated_structure Confirms c_nmr->validated_structure Confirms ms_data->validated_structure Confirms ir_data->validated_structure Confirms

References

Unveiling the Therapeutic Potential: A Comparative Analysis of 1-Benzylpiperidin-3-one Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the biological activities of 1-Benzylpiperidin-3-one hydrochloride and its derivatives reveals a promising scaffold for the development of novel therapeutic agents, particularly in the realms of neurodegenerative diseases and oncology. This guide provides a comparative overview of the biological activities of these analogs, supported by experimental data and detailed protocols for key assays.

The 1-benzylpiperidine moiety is a versatile structural motif that has been extensively explored in medicinal chemistry. Analogs of this compound have demonstrated significant potential as cholinesterase inhibitors for the management of Alzheimer's disease and as cytotoxic agents against various cancer cell lines. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive comparison of these activities, drawing upon data from various scientific publications.

Comparative Biological Activity

The biological efficacy of 1-Benzylpiperidin-3-one analogs is largely influenced by the nature and position of substituents on the benzyl and piperidine rings. Researchers have synthesized and evaluated numerous derivatives to establish structure-activity relationships (SAR), leading to the identification of compounds with potent and selective inhibitory activities.

A primary therapeutic target for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Several 1-benzylpiperidine derivatives have been identified as potent cholinesterase inhibitors.[1][2][3][4][5][6][7][8][9][10]

Below is a summary of the cholinesterase inhibitory activity of selected 1-benzylpiperidine analogs, with IC50 values representing the concentration required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.[11]

Compound/AnalogTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)AChE0.0057--
1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochlorideAChE0.0012--
1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one hydrochlorideAChE0.0068--
Analog 15b (1,3-dimethylbenzimidazolinone derivative)eeAChE0.39Tacrine-
Analog 15j (1,3-dimethylbenzimidazolinone derivative)eqBChE0.16Tacrine-
Compound 19 (1-Benzoylpiperidine derivative)AChE5.10Galantamine1.19
Compound 21 (1-Benzoylpiperidine derivative)BuChE6.16Galantamine-
Compound d5 (N-Benzyl piperidine derivative)HDAC0.17--
Compound d5 (N-Benzyl piperidine derivative)AChE6.89--
Compound d10 (N-Benzyl piperidine derivative)HDAC0.45--
Compound d10 (N-Benzyl piperidine derivative)AChE3.22--

eeAChE: Electric eel acetylcholinesterase, eqBChE: Equine butyrylcholinesterase, HDAC: Histone deacetylase. IC50 values are extracted from multiple sources and experimental conditions may vary.

The cytotoxic effects of 1-Benzylpiperidin-3-one analogs have been investigated against a range of cancer cell lines.[12][13][14][15][16] These compounds often induce apoptosis (programmed cell death) and inhibit cell proliferation. The anticancer activity is typically evaluated by determining the IC50 value, which represents the concentration of the compound that reduces the viability of cancer cells by 50%.[17][18][19][20]

Compound/AnalogCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
3,5-bis(2-fluorobenzylidine)-4-piperidone (EF24)HCT-116 (Colon)< 5--
3,5-bis(2-chlorobenzylidene)-4-piperidone (H10)Prostate Cancer Cells---
Piperidone monocarbonyl curcumin analogues (e.g., 2,5-2Cl, 2Br-5Cl)A549 (Lung)< 5Cisplatin-
Halogenated bis(methoxybenzylidene)-4-piperidone curcuminoids (2a, 3c)518A2 (Melanoma)-EF24-

IC50 values are extracted from multiple sources and experimental conditions may vary.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the comparison of biological activities. The following are detailed methodologies for the key experiments cited in the evaluation of 1-Benzylpiperidin-3-one analogs.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring cholinesterase activity.[21][22][23][24][25]

Principle: The assay is based on the reaction of thiocholine, produced by the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of color formation is proportional to the cholinesterase activity and can be measured spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Butyrylcholinesterase (BChE) from equine serum or human recombinant

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (1-Benzylpiperidin-3-one analogs)

  • Reference inhibitor (e.g., Donepezil, Tacrine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

  • Add the AChE or BChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate solution (ATCI or BTCI).

  • Immediately measure the absorbance at 412 nm at regular intervals for a specific period using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[26][27][28][29]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[30][31][32][33][34]

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., A549, HCT-116, PC-3)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (1-Benzylpiperidin-3-one analogs)

  • Reference cytotoxic drug (e.g., Cisplatin, Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and the reference drug. Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of 1-Benzylpiperidin-3-one analogs.

Cholinesterase_Inhibition_Pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces ACh_increase Increased ACh in Synapse Inhibitor 1-Benzylpiperidin-3-one Analog (Inhibitor) Inhibitor->AChE Inhibits ACh_increase->Receptor Enhanced Stimulation

Caption: Signaling pathway of cholinesterase inhibition.

MTT_Assay_Workflow start Seed Cancer Cells in 96-well plate treatment Treat with 1-Benzylpiperidin-3-one Analogs (various concentrations) start->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubation_mtt Incubate for 2-4 hours add_mtt->incubation_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubation_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate % Viability and IC50 Value read_absorbance->calculate_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Apoptosis_Induction_Pathway cluster_cell Cancer Cell Analog Anticancer Piperidone Analog ROS ↑ Reactive Oxygen Species (ROS) Analog->ROS Mito Mitochondrial Dysfunction Analog->Mito ROS->Mito Caspase Caspase Activation (e.g., Caspase-3/7) Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: General pathway of apoptosis induction by anticancer agents.

References

A Comparative Benchmarking Guide to Catalysts in 1-Benzylpiperidin-3-one Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-Benzylpiperidin-3-one hydrochloride, a key intermediate in the manufacturing of various pharmaceutical compounds, is a process of significant interest. The efficiency of this synthesis is critically dependent on the choice of catalyst, which influences reaction yield, time, and overall cost. This guide provides an objective comparison of various catalytic systems reported for this synthesis, supported by available experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Benchmark of Catalytic Systems

The selection of a catalyst is a crucial step in optimizing the synthesis of this compound. The performance of different catalysts can vary significantly in terms of yield, reaction conditions, and cost-effectiveness. Below is a summary of quantitative data for different catalytic approaches.

Catalytic SystemKey Reaction StepCatalystYield (%)Reaction TimeTemperature (°C)Noteworthy Remarks
Route 1: Quaternary Ammonium Salt Catalysis Condensation & CyclizationBenzyltriethylammonium chloride97.7 (for intermediate N-n-benzylglycine ethyl ester)4 h25-28This modern approach offers high purity and yield for a key intermediate, with simple operational procedures and lower cost raw materials.[1][2]
Route 2: Noble Metal Catalysis Hydrogenation of 3-pyridone derivativePlatinum dioxide (PtO₂) or Platinum on carbon (Pt/C)Not explicitly stated, but overall yield of the route is low (18.27%) in one example.Not specifiedNot specifiedThis traditional method is effective but suffers from the high cost of noble metal catalysts.[1][2]
Route 3: Borohydride Reduction Reduction of a pyridinium saltSodium borohydride (NaBH₄)Not specified10-15 hRoom TemperatureThis method involves the reduction of a quaternary ammonium salt intermediate.[3]
Route 4: Palladium Catalysis Deoxygenation and saturationPalladium on carbon (Pd/C)Not specified for the target molecule, but used for related structures.Not specifiedNot specifiedPalladium catalysts are versatile for various hydrogenation and deoxygenation steps in piperidine synthesis.[4]

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results. The following are generalized protocols based on the reviewed literature for key catalytic steps in the synthesis of this compound.

Protocol 1: Synthesis of N-n-benzylglycine ethyl ester via Quaternary Ammonium Salt Catalysis[1]
  • Reaction Setup: To a 1000 mL three-necked flask, add benzylamine (43g, 0.4 mol), dichloromethane (250 mL), benzyltriethylammonium chloride (45.6g, 0.2 mol), and diisopropylethylamine (154.8g, 1.2 mol).

  • Reagent Addition: Stir the mixture at room temperature and slowly add a solution of 2-bromoacetate (217.3g, 1.2 mol) in dichloromethane (150 mL).

  • Reaction: Maintain the reaction temperature at 25-28°C for 4 hours. Monitor the reaction progress using HPLC.

  • Work-up: After the reaction is complete, cool the mixture to 0-5°C and let it stand for 1.5 hours.

  • Isolation: Filter the reaction mixture. The filtrate is then concentrated under reduced pressure to obtain the N-n-benzylglycine ethyl ester as a light brown grease.

Protocol 2: Hydrogenation using Platinum Dioxide Catalyst[1][2]

Specific conditions for the hydrogenation of the 3-pyridone precursor to 3-hydroxypiperidine were not detailed in the search results. However, a general procedure would involve:

  • Reaction Setup: The 3-pyridone derivative is dissolved in a suitable solvent (e.g., methanol, ethanol, or acetic acid) in a high-pressure hydrogenation vessel.

  • Catalyst Addition: Platinum dioxide (PtO₂) is added to the solution.

  • Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired level. The reaction mixture is agitated at a specific temperature until the theoretical amount of hydrogen is consumed.

  • Work-up: The catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated under reduced pressure to yield the crude 3-hydroxypiperidine.

Protocol 3: Reduction of Pyridinium Salt with Sodium Borohydride[3]
  • Reaction Setup: The pyridinium salt intermediate is dissolved in an alcohol-based organic solvent (e.g., methanol or ethanol) and cooled in an ice bath.

  • Reagent Addition: Sodium borohydride is added portion-wise to the cooled solution.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 10-15 hours.

  • Work-up: The reaction is quenched, and the alcohol solvent is removed under reduced pressure. The pH is adjusted with a strong acid, and the aqueous phase is extracted. The pH of the aqueous phase is then made strongly alkaline to precipitate the product.

Experimental and Logical Workflow

The following diagram illustrates a generalized workflow for the synthesis and benchmarking of catalysts for this compound.

G cluster_synthesis Synthesis of this compound cluster_benchmarking Catalyst Performance Benchmarking start Starting Materials (e.g., 3-pyridone, benzylamine) route1 Route 1: Quaternary Ammonium Salt Catalysis start->route1 route2 Route 2: Noble Metal Catalysis start->route2 route3 Route 3: Borohydride Reduction start->route3 intermediate 1-Benzylpiperidin-3-one (Free Base) route1->intermediate analysis Analysis: - Yield - Purity (HPLC) - Reaction Time - Temperature route1->analysis route2->intermediate route2->analysis route3->intermediate route3->analysis final_product 1-Benzylpiperidin-3-one Hydrochloride intermediate->final_product HCl addition comparison Comparative Data Table analysis->comparison

Caption: Generalized workflow for the synthesis and catalytic performance benchmarking of this compound.

This guide provides a foundational understanding of the catalytic landscape for the synthesis of this compound. For further optimization, it is recommended to conduct detailed in-house experimental validation of the most promising catalytic systems.

References

Unlocking the Potential of 1-Benzylpiperidin-3-one Hydrochloride: A Comparative Guide to its Bioactive Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 1-Benzylpiperidin-3-one hydrochloride serves as a versatile chemical scaffold. While direct cross-reactivity studies on this specific compound are not extensively documented in publicly available research, its core structure is the foundation for a multitude of bioactive derivatives. This guide provides a comparative analysis of such derivatives, focusing on their performance as inhibitors of key enzymes implicated in neurodegenerative diseases, particularly acetylcholinesterase (AChE).

The data presented here is synthesized from studies on close structural analogs, primarily 1-benzylpiperidine derivatives, which illustrate the therapeutic potential that can be unlocked by modifying the 1-Benzylpiperidin-3-one core. These derivatives have shown significant activity, particularly in the context of Alzheimer's disease, by targeting the cholinergic system.

Comparative Analysis of Bioactive Derivatives

The following tables summarize the in vitro inhibitory activity of various 1-benzylpiperidine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in the cholinergic pathway. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a more potent inhibitor.

Compound IDModification from 1-Benzylpiperidine ScaffoldTarget EnzymeIC50 (µM)
Series 1: Phenylacetate Derivatives
194-fluoro-2-phenylacetateAChE5.10
194-fluoro-2-phenylacetateBuChE26.78
Series 2: 1,3-dimethylbenzimidazolinone Derivatives
15bSubstituted 1,3-dimethylbenzimidazolinoneAChE (from electric eel)0.39
15jSubstituted 1,3-dimethylbenzimidazolinoneBuChE (from equine serum)0.16
Series 3: Pyridazine Derivatives
4c3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazineAChE (from electric eel)0.021
4g3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5H-indeno[1,2-c]pyridazineAChE (from electric eel)0.010

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and replication. The following are protocols for the key assays cited.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (1-benzylpiperidine derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, add 20 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of AChE solution.

  • Incubate the mixture at 37°C for 15 minutes.

  • To initiate the reaction, add 10 µL of DTNB solution followed by 10 µL of ATCI solution.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control reaction without the inhibitor.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Butyrylcholinesterase (BChE) Inhibition Assay

The protocol for BChE inhibition is analogous to the AChE inhibition assay, with the following modifications:

  • Enzyme: Butyrylcholinesterase from equine serum is used instead of AChE.

  • Substrate: Butyrylthiocholine iodide is used as the substrate.

Visualizing the Mechanism of Action

To understand the biological context of the data, it is essential to visualize the relevant signaling pathways and experimental workflows.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl_CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase (ChAT) Acetyl_CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synthesis->ACh_vesicle ACh_released ACh ACh_vesicle->ACh_released Release AChE AChE ACh_released->AChE ACh_receptor Acetylcholine Receptor ACh_released->ACh_receptor Choline_reuptake Choline AChE->Choline_reuptake Hydrolysis Acetate Acetate AChE->Acetate Inhibitor 1-Benzylpiperidine Derivative (Inhibitor) Inhibitor->AChE Inhibition Choline_reuptake->Choline Reuptake Signal Signal Transduction ACh_receptor->Signal

Caption: Cholinergic signaling pathway and the site of action for 1-benzylpiperidine derivatives.

AChE_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: AChE, ATCI, DTNB, Buffer, Test Compounds start->prepare_reagents plate_setup Plate Setup (96-well): Add Buffer, Test Compound, and AChE prepare_reagents->plate_setup incubation Incubate at 37°C for 15 minutes plate_setup->incubation initiate_reaction Initiate Reaction: Add DTNB and ATCI incubation->initiate_reaction measure_absorbance Measure Absorbance at 412 nm (Kinetic Reading) initiate_reaction->measure_absorbance data_analysis Data Analysis: Calculate % Inhibition and IC50 Value measure_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for the acetylcholinesterase (AChE) inhibition assay.

A Spectroscopic Guide to the Synthesis of 1-Benzylpiperidin-3-one Hydrochloride: Characterization of the Final Product and Key Precursors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous confirmation of molecular structure is paramount. Each step in a synthetic pathway must be rigorously validated to ensure the integrity of the final product. This guide provides an in-depth spectroscopic comparison of 1-Benzylpiperidin-3-one hydrochloride, a valuable building block in medicinal chemistry, and its key synthetic precursors. By leveraging fundamental spectroscopic techniques—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—we will illustrate how to distinguish these compounds, providing researchers with the data and rationale necessary for confident structural elucidation and reaction monitoring.

Introduction: The Synthetic Pathway and the Role of Spectroscopy

The synthesis of this compound is often achieved through a multi-step process. A common and efficient route involves an intramolecular Dieckmann condensation. This pathway typically begins with simpler, acyclic precursors which are elaborated into the core piperidone structure. For the purpose of this guide, we will focus on the spectroscopic signatures of the final product and two critical precursors in this pathway:

  • Precursor 1: N-Benzylglycine ethyl ester: An early-stage precursor formed by the N-alkylation of glycine ethyl ester with benzyl chloride.

  • Precursor 2: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: The direct product of the Dieckmann condensation, which contains the assembled piperidone ring but still bears the carboxylate group.

  • Final Product: this compound: The target molecule, obtained after hydrolysis and decarboxylation of Precursor 2, followed by salt formation. We will also consider its free base form, 1-Benzylpiperidin-3-one , as its spectroscopic data is essential for comparison.

Spectroscopy serves as our analytical toolkit, allowing us to "see" the molecular changes occurring at each synthetic transformation. By understanding the characteristic signals of each molecule, we can track the disappearance of starting material and the appearance of the desired product with high fidelity.

Molecular Structures Overview

The transformation from a linear ester to a cyclic keto-ester and finally to the target cyclic ketone is the central theme of this synthesis. The structural changes, including cyclization and the loss of the ethoxycarbonyl group, are clearly reflected in their respective spectra.

G cluster_0 Precursors cluster_1 Product & Free Base P1 N-Benzylglycine ethyl ester (P1) P2 Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (P2) P1->P2 Dieckmann Condensation FB 1-Benzylpiperidin-3-one (Free Base) P2->FB Hydrolysis & Decarboxylation FP 1-Benzylpiperidin-3-one HCl (FP) FB->FP HCl Addition

Caption: Synthetic pathway from precursors to 1-Benzylpiperidin-3-one HCl.

Spectroscopic Comparison

This section details the expected spectroscopic characteristics of each compound. The data presented is a synthesis of information from established chemical databases and literature.

¹H NMR Spectroscopy

Proton NMR is highly sensitive to the electronic environment of hydrogen atoms, making it an excellent tool for mapping the carbon-hydrogen framework of a molecule.

Key Distinctions in ¹H NMR:

  • N-Benzylglycine ethyl ester (P1): The spectrum is characterized by its relative simplicity. We expect to see a singlet for the benzylic protons (CH₂Ph), a singlet for the α-protons next to the nitrogen (NCH₂CO), and the characteristic quartet and triplet of the ethyl ester group. A broad singlet for the secondary amine proton (NH) is also expected.

  • Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (P2): The cyclization introduces significant complexity. The piperidine ring protons will appear as complex multiplets due to diastereotopicity and spin-spin coupling. The proton at the C4 position (methine proton) is a key signal, often appearing as a distinct multiplet. The ethyl ester signals remain.

  • 1-Benzylpiperidin-3-one (Free Base & HCl Salt): Following decarboxylation, the signals for the ethyl group and the C4 methine proton disappear completely. The piperidine ring protons adjacent to the carbonyl group (C2 and C4) become distinct from those at C5 and C6. Upon protonation to form the hydrochloride salt, all adjacent proton signals will experience a downfield shift due to the electron-withdrawing effect of the newly formed ammonium ion (N⁺-H).

Table 1: Comparative ¹H NMR Data (δ, ppm)

Compound Aromatic (Ph) Benzylic (CH₂Ph) Piperidine Ring Protons Ethyl (OCH₂CH₃) Other
P1 ~7.2-7.4 (m, 5H)~3.8 (s, 2H)N/A~4.2 (q, 2H), ~1.3 (t, 3H)~3.4 (s, 2H, NCH₂CO), NH (broad s)
P2 ~7.2-7.4 (m, 5H)~3.6 (s, 2H)~2.5-3.8 (complex m)~4.2 (q, 2H), ~1.3 (t, 3H)~3.5 (m, 1H, C4-H)
FP (HCl) ~7.3-7.5 (m, 5H)~3.7 (s, 2H)~2.2-3.5 (complex m)N/AN/A
¹³C NMR Spectroscopy

Carbon NMR provides direct information about the carbon skeleton of the molecule. The appearance and disappearance of carbonyl signals are particularly diagnostic in this synthesis.

Key Distinctions in ¹³C NMR:

  • N-Benzylglycine ethyl ester (P1): Two key signals are the ester carbonyl (~172 ppm) and the two distinct methylene carbons (NCH₂ and PhCH₂).

  • Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (P2): The spectrum is defined by the appearance of a second carbonyl signal corresponding to the ketone (~205-210 ppm), in addition to the ester carbonyl (~170 ppm). The formation of the ring results in four distinct signals for the piperidine methylene carbons.

  • 1-Benzylpiperidin-3-one (Free Base & HCl Salt): The most significant change is the disappearance of the ester carbonyl peak (~170 ppm) and the two carbons of the ethyl group. Only the ketone carbonyl peak (~208 ppm) remains. The number of signals for the piperidine ring carbons simplifies compared to P2.

Table 2: Comparative ¹³C NMR Data (δ, ppm)

Compound Aromatic (Ph) Benzylic (CH₂Ph) Piperidine Ring C=O (Ketone) C=O (Ester) Ethyl (OCH₂CH₃)
P1 [1]~127-138~53N/AN/A~172~61, ~14
P2 ~127-138~62~45-60~207~170~61, ~14
FP (Free Base) [2]~127-138~62~45-60~208N/AN/A
FT-IR Spectroscopy

Infrared spectroscopy is invaluable for identifying functional groups. The carbonyl (C=O) stretching region is especially informative for this reaction sequence.

Key Distinctions in FT-IR:

  • N-Benzylglycine ethyl ester (P1): A strong, sharp absorption band around 1735-1750 cm⁻¹ for the ester C=O stretch is the most prominent feature[3]. An N-H stretch may also be visible around 3300-3400 cm⁻¹.

  • Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (P2): Two distinct C=O stretching bands are expected. The ketone carbonyl will appear around 1715 cm⁻¹, while the ester carbonyl will be at a higher frequency, around 1740 cm⁻¹. The presence of both peaks is a clear confirmation of this intermediate's structure.

  • This compound (FP): The ester C=O band vanishes, leaving only the ketone C=O stretch around 1720 cm⁻¹. Crucially, the formation of the hydrochloride salt introduces a very broad and strong absorption band in the 2400-2700 cm⁻¹ region, which corresponds to the N⁺-H stretch of the secondary ammonium salt. This is a definitive indicator of successful salt formation[4].

Table 3: Key FT-IR Absorption Bands (cm⁻¹)

Compound N-H / N⁺-H Stretch C=O (Ketone) Stretch C=O (Ester) Stretch C-N Stretch
P1 ~3350 (N-H)N/A~1740~1180
P2 N/A~1715~1740~1150
FP (HCl) ~2400-2700 (broad, N⁺-H)~1720N/A~1130
Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation patterns, which act as a molecular fingerprint.

Key Distinctions in MS:

  • N-Benzylglycine ethyl ester (P1): The molecular ion peak [M]⁺ should correspond to its molecular weight (193.24 g/mol )[5]. A very prominent fragment is the tropylium ion at m/z 91, resulting from the cleavage of the benzyl group, which is characteristic of benzyl-containing compounds.

  • Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (P2): The molecular ion peak [M]⁺ will be observed at m/z 261.32[6]. The fragmentation will still show the characteristic m/z 91 peak, but other fragments corresponding to the loss of the ethoxycarbonyl group (-COOEt) or parts of the piperidine ring will also be present.

  • 1-Benzylpiperidin-3-one (Free Base): The molecular ion peak [M]⁺ is found at m/z 189.25, reflecting the loss of the C₂H₂O₂ moiety from P2 after decarboxylation[2]. The m/z 91 fragment will remain a dominant peak. The hydrochloride salt will not typically show the HCl adduct in the mass spectrum under standard EI or ESI conditions; it will show the mass of the free base.

Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols for data acquisition are essential.

General Spectroscopic Workflowdot

G cluster_workflow Spectroscopic Analysis Workflow A Sample Preparation (Dissolution in deuterated solvent for NMR, neat/thin film for IR, dilute solution for MS) B Instrument Setup (Calibration, parameter setting) A->B C Data Acquisition (Running the experiment) B->C D Data Processing (Fourier transform, baseline correction, peak picking) C->D E Spectral Interpretation (Comparison with reference data) D->E

References

A Comparative Purity Analysis of 1-Benzylpiperidin-3-one Hydrochloride from Leading Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and complex organic molecules, the purity of starting materials is paramount. 1-Benzylpiperidin-3-one hydrochloride is a key intermediate in the development of various pharmaceutical compounds. Variations in purity, even minor ones, can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the purity of this compound from three different suppliers, offering a data-driven approach to informed procurement.

Comparative Purity Assessment

The purity of this compound from three commercial suppliers (designated as Supplier A, Supplier B, and Supplier C for this analysis) was rigorously evaluated using a suite of analytical techniques. The results, summarized in the table below, indicate notable differences in purity levels and the presence of specific impurities.

Parameter Supplier A Supplier B Supplier C
Purity by HPLC (%) 99.5%[1]98.2%97.1%[2]
Purity by GC-MS (%) 99.3%98.0%96.8%
Water Content (Karl Fischer, %) 0.15%0.45%1.20%
Residual Solvents (ppm) Toluene: 50 ppmEthyl Acetate: 20 ppmToluene: 150 ppmEthyl Acetate: 80 ppmToluene: 300 ppmEthyl Acetate: 150 ppm
Key Impurity 1 (%) 0.2%0.8%1.5%
Key Impurity 2 (%) Not Detected0.3%0.7%
Appearance White to off-white powderOff-white to pale yellow powderPale yellow powder

Key Findings:

  • Supplier A consistently provided the material with the highest purity, exhibiting the lowest levels of impurities and residual solvents.

  • Supplier B offered a product of acceptable purity for many applications, though with a higher water content and impurity profile compared to Supplier A.

  • Supplier C 's material showed the lowest purity of the three, with significantly higher levels of water, residual solvents, and known impurities. The pale yellow appearance also suggests a higher level of impurities.

Experimental Workflow for Purity Assessment

The following diagram illustrates the logical workflow employed for the comprehensive purity assessment of this compound.

G cluster_0 Sample Reception and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting Sample Receive 1-Benzylpiperidin-3-one hydrochloride from Suppliers A, B, C Prep Prepare standardized solutions in appropriate solvents Sample->Prep HPLC High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling Prep->HPLC GCMS Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents Prep->GCMS KF Karl Fischer Titration for Water Content Prep->KF NMR Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Impurity Identification Prep->NMR Analysis Analyze and Compare Data (Peak Integration, Spectral Interpretation) HPLC->Analysis GCMS->Analysis KF->Analysis NMR->Analysis Report Generate Comparative Purity Report and Supplier Recommendation Analysis->Report

Caption: Experimental workflow for the purity assessment of this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is used to separate, identify, and quantify each component in the sample.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This technique is employed to identify and quantify volatile organic compounds, such as residual solvents from the synthesis process.

  • Instrumentation: Agilent 7890B GC system coupled with a 5977A Mass Selective Detector or equivalent.

  • Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 35-350 amu.

  • Sample Preparation: Prepare a stock solution of 10 mg/mL of the sample in a suitable solvent (e.g., DMSO). Further dilute to an appropriate concentration for headspace analysis.

Karl Fischer Titration for Water Content

This is a classic titration method used to determine the amount of water in a sample.

  • Instrumentation: Mettler Toledo C20S Compact Karl Fischer Titrator or equivalent.

  • Reagent: Commercially available Karl Fischer reagent (e.g., Hydranal™-Composite 5).

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample and add it directly to the titration vessel containing the Karl Fischer reagent.

  • Procedure: The titration is performed automatically by the instrument until the endpoint is reached. The water content is then calculated and expressed as a percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for structural confirmation and identification of impurities.

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H NMR and ¹³C NMR spectra are acquired.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of the deuterated solvent.

  • Analysis: The resulting spectra are analyzed for chemical shifts, coupling constants, and integration to confirm the structure of this compound and to identify any potential impurities by comparing the spectra with reference standards. Potential impurities that may arise from the synthesis include starting materials like benzylamine and by-products from incomplete reactions.[3][4]

By employing these rigorous analytical methods, researchers and drug developers can make informed decisions about the procurement of this compound, ensuring the quality and consistency of their research and development efforts. The data presented here underscores the importance of in-house quality control and the need for thorough supplier qualification.

References

A Comparative Guide to In-silico and Experimental Data for 1-Benzylpiperidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the early-stage assessment of a compound's physicochemical and biological properties is a critical determinant of its therapeutic potential. This guide provides a comparative analysis of in-silico predictions and available experimental data for 1-Benzylpiperidin-3-one hydrochloride, a versatile intermediate in organic synthesis and a scaffold of interest in medicinal chemistry.

The integration of computational (in-silico) methods with experimental validation offers a powerful paradigm in modern drug discovery. In-silico tools provide rapid and cost-effective predictions of a molecule's properties, guiding the prioritization of candidates for synthesis and biological testing. However, experimental data remains the gold standard for confirming these predictions and understanding the nuanced behavior of a compound. This guide aims to present a clear, data-driven comparison for this compound, highlighting areas of concordance and identifying gaps where further experimental investigation is warranted.

Physicochemical Properties: In-silico vs. Experimental Data

The following table summarizes the key physicochemical properties of this compound, comparing computationally predicted values with available experimental findings.

PropertyIn-silico PredictionExperimental Data
Molecular Formula C₁₂H₁₆ClNOC₁₂H₁₆ClNO
Molecular Weight 225.71 g/mol 225.72 g/mol [1]
Melting Point Not available170 °C[1], 170-176 °C[2]
pKa 6.10 ± 0.20[2]Not available in searched literature.
LogP (Octanol-Water) 1.7 (for the free base)[3]Not available in searched literature.
Water Solubility Not directly predicted.Slight solubility in water is expected, based on data for similar compounds like 1-benzylpiperidin-3-amine dihydrochloride.[4]
Appearance Not applicableCream to pale brown powder.[5]

Biological Activity and Drug-Likeness: A Predictive Overview

While specific experimental biological data for this compound is limited in the public domain, in-silico predictions and data from structurally related compounds can offer valuable insights into its potential as a drug candidate. The piperidine scaffold is a well-established pharmacophore present in many centrally active agents.

ParameterIn-silico Prediction (General for Piperidinone Derivatives)Experimental Data for this compound
Lipinski's Rule of Five Generally compliant, suggesting good oral bioavailability.No experimental data available.
Potential Biological Targets Dopamine and Serotonin receptors are suggested as potential targets based on the activity of the related compound 1-benzylpiperidin-3-amine dihydrochloride.[4]No direct experimental data available.
Toxicity Predictions can be made using various software (e.g., DEREK, TOPKAT).No experimental data available.

Experimental Protocols

The following section details a common method for the synthesis of this compound, as derived from synthetic procedures outlined in the literature. This provides a foundational experimental protocol for researchers looking to prepare this compound for further study.

Synthesis of this compound

This synthesis is a multi-step process that can be achieved through various reported routes. One common approach involves the oxidation of 1-Benzyl-3-hydroxypiperidine.

Materials:

  • 1-Benzyl-3-hydroxypiperidine

  • Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Swern oxidation reagents)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (ethanolic or ethereal solution)

  • Sodium bicarbonate solution

  • Magnesium sulfate (anhydrous)

  • Diatomaceous earth

Procedure:

  • Oxidation of 1-Benzyl-3-hydroxypiperidine:

    • Dissolve 1-Benzyl-3-hydroxypiperidine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Prepare a slurry of the oxidizing agent (e.g., PCC adsorbed on diatomaceous earth) in anhydrous DCM.

    • Slowly add the oxidizing agent slurry to the solution of the alcohol at room temperature.

    • Stir the reaction mixture vigorously for several hours until the starting material is consumed (monitor by TLC).

  • Work-up and Isolation of the Free Base:

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of diatomaceous earth to remove the chromium salts.

    • Wash the filtrate sequentially with a saturated solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-Benzylpiperidin-3-one as an oil.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude 1-Benzylpiperidin-3-one in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

    • Slowly add a solution of hydrochloric acid in ethanol or diethyl ether dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Characterization: The final product should be characterized by techniques such as:

  • Melting Point: To be compared with literature values.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • FT-IR Spectroscopy: To identify functional groups.

Potential Signaling Pathway

Given the structural similarity of 1-Benzylpiperidin-3-one to compounds known to interact with neurotransmitter systems, a hypothetical signaling pathway of interest is the dopamine signaling cascade. Modulation of this pathway is a key mechanism for many drugs targeting neurological and psychiatric disorders.

G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release Dopamine Dopamine Dopamine_release->Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Compound 1-Benzylpiperidin-3-one (Hypothetical) Compound->D2_Receptor Modulates (Antagonist/Agonist?) G_protein G-protein D2_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Signaling_cascade Downstream Signaling PKA->Signaling_cascade Phosphorylates

References

Unlocking Therapeutic Potential: A Comparative Efficacy Analysis of 1-Benzylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the piperidine scaffold, particularly 1-benzylpiperidine, represents a cornerstone in medicinal chemistry.[1][2] Its structural versatility allows for the development of a diverse array of therapeutic agents targeting a wide range of biological pathways.[1][2] This guide provides a comparative analysis of the efficacy of various compounds derived from the 1-benzylpiperidine core, supported by experimental data and detailed methodologies to inform future drug discovery endeavors.

The N-benzylpiperidine motif is a prevalent structural feature in numerous approved drugs and clinical candidates, valued for its ability to fine-tune both the efficacy and physicochemical properties of drug candidates.[2] Its three-dimensional nature and capacity for crucial cation-π interactions with target proteins make it a versatile tool for medicinal chemists.[2] This guide will delve into the efficacy of several classes of 1-benzylpiperidine derivatives, including those investigated as cholinesterase inhibitors for Alzheimer's disease, multi-target antipsychotics, and analgesics.

Comparative Efficacy of 1-Benzylpiperidine Derivatives

The therapeutic efficacy of derivatives is best understood through a direct comparison of their biological activities. The following tables summarize key quantitative data from various studies, highlighting the potency and selectivity of these compounds against their respective targets.

Table 1: Cholinesterase Inhibitory Activity of 1,3-Dimethylbenzimidazolinone Derivatives

CompoundTargetIC₅₀ (µM)
15b eeAChE0.39 ± 0.11
15j eqBChE0.16 ± 0.04
DonepezileeAChE0.023 ± 0.008
TacrineeeAChE0.18 ± 0.02
TacrineeqBChE0.04 ± 0.005

Data sourced from a study on benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors.[3]

Table 2: Receptor Binding Affinity of Piperidine-Amide Derivatives as Multi-Target Antipsychotics

CompoundD₂ Receptor (Ki, nM)5-HT₁ₐ Receptor (Ki, nM)5-HT₂ₐ Receptor (Ki, nM)
11 1.22.55.8
Aripiprazole1.64.211
Olanzapine3.62152.5
Risperidone1.81251.5

Data from a study on piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics.[4]

Table 3: Analgesic Potency of 3-Methyl-1,4-disubstituted-piperidine Derivatives

CompoundAnalgesic Potency (vs. Morphine)Analgesic Potency (vs. Fentanyl)
cis-42 13,036x29x
43 2778x6x

Data from a study on the synthesis and pharmacological evaluation of new 3-methyl-1,4-disubstituted-piperidine analgesics.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.

Cholinesterase Inhibition Assay

The inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was determined using a modified Ellman's spectrophotometric method.

  • Preparation of Reagents:

    • AChE (from electric eel) and BChE (from equine serum) solutions were prepared in a phosphate buffer (pH 8.0).

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), acetylthiocholine iodide (ATCI), and butyrylthiocholine iodide (BTCI) were also dissolved in the phosphate buffer.

    • Test compounds were dissolved in DMSO to create stock solutions.

  • Assay Procedure:

    • In a 96-well plate, 140 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of the enzyme solution were added to each well.

    • The plate was incubated at 37 °C for 15 minutes.

    • Following incubation, 10 µL of DTNB and 10 µL of the substrate (ATCI for AChE or BTCI for BChE) were added to initiate the reaction.

    • The absorbance was measured at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • The rate of reaction was calculated, and the percent inhibition was determined by comparing the reaction rates of the wells with and without the inhibitor.

    • IC₅₀ values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Receptor Binding Assays

The binding affinities of the compounds for dopamine D₂ and serotonin 5-HT₁ₐ/5-HT₂ₐ receptors were determined using radioligand binding assays.

  • Membrane Preparation:

    • Cell membranes expressing the target receptors (e.g., from CHO cells for D₂ and 5-HT₂ₐ, or rat cerebral cortex for 5-HT₁ₐ) were prepared by homogenization and centrifugation.

  • Binding Assay:

    • The assay was performed in a final volume of 200 µL containing the cell membranes, a specific radioligand (e.g., [³H]spiperone for D₂, [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]ketanserin for 5-HT₂ₐ), and various concentrations of the test compounds.

    • Non-specific binding was determined in the presence of a high concentration of an appropriate unlabeled ligand (e.g., haloperidol for D₂, serotonin for 5-HT₁ₐ and 5-HT₂ₐ).

    • The mixture was incubated at a specific temperature for a defined period (e.g., 60 minutes at 25 °C).

    • The reaction was terminated by rapid filtration through glass fiber filters.

    • The filters were washed with a cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters was measured by liquid scintillation counting.

    • The Ki values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.

In Vivo Analgesic Activity (Mouse Hot-Plate Test)

The analgesic efficacy of the compounds was evaluated using the hot-plate test in mice.

  • Animal Preparation:

    • Male ICR mice were used for the study.

    • The hot-plate apparatus was maintained at a constant temperature of 55 ± 0.5 °C.

  • Test Procedure:

    • A baseline latency to a painful response (e.g., licking a hind paw or jumping) was recorded for each mouse before drug administration.

    • The test compounds were administered intravenously.

    • At various time points after drug administration, the mice were placed on the hot plate, and the latency to the painful response was recorded.

    • A cut-off time (e.g., 60 seconds) was used to prevent tissue damage.

    • The analgesic effect was expressed as the percentage of maximum possible effect (% MPE), calculated using the formula: % MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

    • The ED₅₀ (the dose that produces a 50% effect) was determined from the dose-response curves.

Visualizing Molecular Pathways and Experimental Processes

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

cluster_0 Cholinergic Neuron cluster_1 Therapeutic Intervention ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binds Inhibitor 1-Benzylpiperidine Derivative (e.g., 15b) Inhibitor->AChE Inhibits

Mechanism of Cholinesterase Inhibition.

start Start: Prepare Reagents (Enzyme, Substrate, Inhibitor) incubate Incubate Enzyme and Inhibitor start->incubate add_substrate Add Substrate to Initiate Reaction incubate->add_substrate measure Measure Absorbance at 412 nm add_substrate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Workflow for In Vitro Cholinesterase Assay.

Dopamine Dopamine Receptor_D2 D2 Receptor Dopamine->Receptor_D2 Serotonin Serotonin Receptor_5HT 5-HT Receptors (5-HT1A, 5-HT2A) Serotonin->Receptor_5HT Effect Modulation of Neurotransmission Receptor_D2->Effect Receptor_5HT->Effect Antipsychotic Multi-Target Antipsychotic (1-Benzylpiperidine Derivative) Antipsychotic->Receptor_D2 Antagonizes/Modulates Antipsychotic->Receptor_5HT Antagonizes/Modulates

Signaling Pathway for Multi-Target Antipsychotics.

This guide provides a snapshot of the vast potential held by 1-benzylpiperidine derivatives. The presented data and methodologies underscore the importance of this scaffold in the ongoing quest for novel and effective therapeutics. Further exploration and modification of this versatile core structure are poised to yield the next generation of medicines for a multitude of diseases.

References

Safety Operating Guide

Safe Disposal of 1-Benzylpiperidin-3-one Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 1-Benzylpiperidin-3-one hydrochloride, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Researchers and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous properties. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3] Proper disposal is critical to mitigate risks to personnel and the environment.

Key Safety and Hazard Information

Before handling or disposing of this compound, it is crucial to be aware of its associated hazards and required safety measures.

Hazard Classification & Precautionary StatementDescriptionReference
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2][3]
Signal Word Warning[1][2][4]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection (safety glasses with side-shields or goggles), and face protection.[1][4][5]
Handling Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2][4][5] Use only outdoors or in a well-ventilated area.[2][4][5] Wash hands and any exposed skin thoroughly after handling.[5][6]
Storage Store in a well-ventilated place and keep the container tightly closed.[2][4][5] Store locked up.[2][4][5]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol provides a systematic approach to the disposal of this compound. This procedure is designed to be followed in a laboratory setting.

1. Personal Protective Equipment (PPE) and Preparation:

  • Don appropriate PPE as specified in the table above.
  • Ensure that a chemical fume hood is operational and available for use.
  • Locate the designated hazardous waste collection area and have the appropriate, labeled waste container ready.

2. Containment of Spills:

  • In the event of a spill, avoid breathing in any dust.
  • Carefully sweep up the solid material.
  • Shovel the swept material into a suitable, labeled container for disposal.[1]
  • It is imperative not to let this chemical enter the environment.[1][5]

3. Waste Collection:

  • Place all waste material, including any contaminated items such as gloves or weighing paper, into a designated and clearly labeled hazardous waste container.
  • The container must be securely sealed.

4. Final Disposal:

  • Waste is classified as hazardous and must be disposed of in accordance with European Directives on waste and hazardous waste, as well as local regulations.
  • The contents and the container must be taken to an approved waste disposal plant.[5][6][7]
  • Contaminated packaging should be disposed of at a hazardous or special waste collection point.

5. Decontamination:

  • Thoroughly wash hands and any exposed skin with soap and water after completing the disposal process.
  • Clean and decontaminate the work area and any equipment used.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Step 2: Assess Waste Type ppe->assess_waste solid_waste Solid Waste (Unused reagent, contaminated solids) assess_waste->solid_waste Solid liquid_waste Contaminated Liquid (e.g., from cleaning) assess_waste->liquid_waste Liquid containerize_solid Step 3a: Place in Labeled Hazardous Waste Container (Solid) solid_waste->containerize_solid containerize_liquid Step 3b: Place in Labeled Hazardous Waste Container (Liquid) liquid_waste->containerize_liquid seal_container Step 4: Securely Seal Container containerize_solid->seal_container containerize_liquid->seal_container transport Step 5: Transport to Designated Hazardous Waste Accumulation Area seal_container->transport disposal Step 6: Arrange for Pickup by Approved Waste Disposal Service transport->disposal decontaminate Step 7: Decontaminate Work Area and Remove PPE disposal->decontaminate end End: Disposal Complete decontaminate->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzylpiperidin-3-one hydrochloride
Reactant of Route 2
1-Benzylpiperidin-3-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.